2-(3-Chlorophenoxy)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLUJRSKCJOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542724 | |
| Record name | 2-(3-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76838-73-8 | |
| Record name | 2-(3-Chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76838-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Chlorophenoxy)aniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenoxy)aniline for Researchers and Drug Development Professionals
Abstract
This compound is a pivotal scaffold in medicinal chemistry, forming the core of several important pharmaceutical agents. Its synthesis is a critical step in the development of these drugs, demanding high efficiency, purity, and scalability. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will delve into the classical Ullmann condensation and the modern Buchwald-Hartwig amination, offering insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important synthetic process.
Introduction: The Significance of the this compound Moiety
The this compound framework is a privileged diaryl ether amine structure that imparts favorable pharmacokinetic and pharmacodynamic properties to a range of bioactive molecules. Its presence is most notably recognized in the structure of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, where it plays a crucial role in the inhibition of cyclooxygenase (COX) enzymes. Beyond this, the scaffold is a versatile building block in the synthesis of novel therapeutic agents targeting various disease areas. The precise and efficient construction of this molecule is therefore a subject of considerable interest in synthetic organic chemistry and drug discovery.
Primary Synthetic Pathways: A Comparative Analysis
The synthesis of this compound predominantly relies on two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these pathways is often dictated by factors such as substrate scope, reaction conditions, and catalyst cost.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents the traditional and often industrially favored method for the synthesis of diaryl ethers and amines.
The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. While the exact mechanism can be complex and is still a subject of some debate, it is generally accepted to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The base is crucial for the deprotonation of the amine, enhancing its nucleophilicity.
Caption: Ullmann Condensation Pathway for this compound Synthesis.
Materials:
-
2-Chlorobenzoic acid
-
3-Chlorophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure:
-
To a stirred solution of 3-chlorophenol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 2-chlorobenzoic acid (1.2 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 140-150 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2 to precipitate the crude 2-(3-chlorophenoxy)benzoic acid.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude acid is then subjected to decarboxylation. This can be achieved by heating the acid in a high-boiling point solvent such as quinoline with a copper catalyst, or through other established decarboxylation methods.
-
The resulting this compound is then purified by column chromatography or recrystallization.
| Feature | Ullmann Condensation |
| Advantages | - Cost-effective copper catalyst- Well-established and scalable for industrial production |
| Disadvantages | - Harsh reaction conditions (high temperatures)- Often requires stoichiometric amounts of copper- Limited substrate scope and functional group tolerance- The decarboxylation step adds complexity |
The Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of C-N bonds.
This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is well-understood and generally proceeds through the following key steps:
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The diaryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency of the reaction, as it influences the rate of both oxidative addition and reductive elimination.
Caption: Buchwald-Hartwig Amination Pathway for this compound Synthesis.
Materials:
-
1-Bromo-2-nitrobenzene
-
3-Chlorophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 3-chlorophenol (1.2 eq) and 1-bromo-2-nitrobenzene (1.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude nitro-intermediate is then dissolved in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride, and heat the mixture to reflux for 2-4 hours to reduce the nitro group.
-
After cooling, filter the reaction mixture and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude this compound, which can be further purified by column chromatography.
| Feature | Buchwald-Hartwig Amination |
| Advantages | - Milder reaction conditions- High functional group tolerance- Broader substrate scope- Generally higher yields and cleaner reactions |
| Disadvantages | - Cost of palladium catalysts and phosphine ligands- Sensitivity to air and moisture in some cases- Potential for heavy metal contamination in the final product |
Comparative Summary of Synthesis Pathways
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | Often not required | Phosphine-based (e.g., Xantphos, BINAP) |
| Base | Strong inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., Cs₂CO₃, NaOtBu) |
| Temperature | High (140-200 °C) | Moderate (80-120 °C) |
| Yields | Moderate to good | Good to excellent |
| Scalability | Well-established for large scale | Can be challenging due to catalyst cost and sensitivity |
Conclusion and Future Perspectives
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and powerful methods for the synthesis of this compound. The classical Ullmann approach, while requiring harsh conditions, remains a cost-effective option for large-scale industrial production. In contrast, the Buchwald-Hartwig amination offers greater versatility, milder conditions, and often higher yields, making it a preferred choice for laboratory-scale synthesis and the preparation of complex analogues in drug discovery programs.
Future research in this area will likely focus on the development of more sustainable and economical catalytic systems. This includes the exploration of base metal catalysts (e.g., iron, nickel) that can mimic the reactivity of palladium at a lower cost, as well as the design of more efficient ligands that can promote these transformations under even milder conditions. The continuous refinement of these synthetic methodologies will be instrumental in advancing the discovery and development of new pharmaceuticals based on the this compound scaffold.
References
- Ullmann, F., & Sponagel, P. (1905). Über die Darstellung von Phenyläthern des Anthrachinons. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212. [Link]
- Burch, J. D., & Hartwig, J. F. (2005). Iridium-Catalyzed C−H Borylation of Arenes: Scope, Regioselectivity, and Mechanistic Studies. Journal of the American Chemical Society, 127(46), 16360–16361. [Link]
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)aniline
Foreword: Understanding the Molecular Landscape for Drug Discovery
In the intricate world of drug development, a thorough comprehension of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's behavior from the moment of formulation to its interaction with biological targets. This guide provides an in-depth technical exploration of 2-(3-Chlorophenoxy)aniline, a molecule of interest for its potential applications in medicinal chemistry. Our focus will be on the practical determination and interpretation of its core physicochemical characteristics, offering both established data and robust experimental protocols for their validation. As we navigate through this guide, we will emphasize the causality behind experimental choices, ensuring that the presented methodologies are not just a series of steps but a self-validating system for generating reliable data.
Molecular and Structural Characteristics
This compound is an aromatic amine derivative featuring a chlorophenoxy substituent. The precise arrangement of these functional groups dictates its electronic and steric properties, which in turn influence its interactions with biological systems.
Caption: 2D structure of this compound.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 76838-78-8 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| InChIKey | CADLUJRSKCJOCP-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl | [2] |
Physicochemical Properties: A Quantitative Overview
The following table summarizes key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Water Solubility | Low (predicted) | - | Inferred from structure |
| pKa (basic) | ~3-4 (predicted) | Computational | [3][4][5] |
| logP | 3.1 (predicted) | Computational (XlogP) | [2] |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination [6][7][8][9]
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.
-
Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Caption: Workflow for melting point determination.
Boiling Point Determination
For liquid compounds or solids that can be safely melted, the boiling point is a fundamental physical constant.
Protocol: Micro Boiling Point Determination (Thiele Tube Method) [10][11][12][13]
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a steady stream is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record the ambient atmospheric pressure.
Aqueous Solubility Determination
Solubility is a critical parameter influencing bioavailability and formulation. The OECD 105 guideline provides a robust framework for its determination.[14][15][16][17]
Protocol: Flask Method (OECD 105)
-
Equilibration: Add an excess amount of this compound to a flask containing high-purity water.
-
Stirring: Stir the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand to permit the separation of undissolved solid. Centrifugation may be employed to facilitate this process.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous phase.
-
Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility at the specified temperature.
Caption: Workflow for aqueous solubility determination.
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Shake-Flask Method [18][19][20][21][22]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Addition: Dissolve a known amount of this compound in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for partitioning between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Spectral Analysis
Spectroscopic techniques provide invaluable information about the structural features of a molecule.
-
UV-Visible Spectroscopy: Aromatic amines typically exhibit characteristic UV absorption bands. For this compound, one would expect to observe π-π* transitions of the aromatic rings.[23][24][25][26][27][28][29] The presence of the chloro and amino substituents will influence the position and intensity of these absorption maxima.
-
Infrared (IR) Spectroscopy: The IR spectrum will reveal the presence of key functional groups.[27][30][31][32][33] Characteristic peaks would include N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, aromatic C-H stretching, and C-O-C stretching of the ether linkage. The C-Cl stretching vibration would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity.[34][35][36] The aromatic protons will appear as a complex pattern of signals in the downfield region. The chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the chloro and phenoxy groups. The amine protons will likely appear as a broad singlet.
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z corresponding to the molecular weight (219.67 for C₁₂H₁₀ClNO). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature. Fragmentation may involve cleavage of the ether bond and loss of the chlorophenoxy or aniline moieties.[2]
Safety and Handling
While a specific safety data sheet for this compound was not available in the initial searches, data from related chlorophenoxy and aniline compounds suggest that it should be handled with care.[1][37][38][39][40][41][42][43][44][45]
Potential Hazards:
-
Irritant: May cause skin and eye irritation.[1]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Anilines as a class are known to affect the blood (methemoglobinemia).
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, grounded in both theoretical predictions and established experimental methodologies. By understanding and applying these principles, researchers and drug development professionals can make more informed decisions in their pursuit of novel therapeutics. The protocols outlined herein serve as a robust framework for the in-house determination and validation of these critical molecular attributes, ensuring the generation of high-quality, reliable data essential for advancing drug discovery programs.
References
- Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
- Donahue, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
- Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
- Nanotechnology Industries Association. (2025).
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
- University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. [Link]
- Chemistry LibreTexts. (2020). 4.
- protocols.io. (2021). LogP / LogD shake-flask method. [Link]
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
- University of Calgary. (n.d.).
- Westlab Canada. (2023). Measuring the Melting Point. [Link]
- OECD. (1995). Test No.
- Scymaris. (n.d.).
- University of Technology, Iraq. (2021). experiment (1)
- Situ Biosciences. (n.d.).
- Vijay Nazare. (n.d.).
- ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]
- ChemConnections. (n.d.).
- California Air Resources Board. (2010). SOP: Determination of Boiling Point Distribution in CP by GC. [Link]
- Chemistry LibreTexts. (2022). 6.
- Unknown. (n.d.).
- PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. [Link]
- Royal Society of Chemistry. (1983).
- PubChem. (n.d.). 4-(4-Chlorophenoxy)aniline. [Link]
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]
- Royal Society of Chemistry. (2016).
- U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. [Link]
- National Institutes of Health. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
- PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. [Link]
- Royal Society of Chemistry. (n.d.).
- AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). [Link]
- CATO Research Chemical Inc. (2023).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
- PubMed. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. [Link]
- Royal Society of Chemistry. (2012). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. [Link]
- LCGC International. (n.d.).
- MDPI. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). [Link]
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... [Link]
- ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of.... [Link]
- IRIS-AperTO. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
- PubChemLite. (n.d.). This compound (C12H10ClNO). [Link]
- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [iris.unito.it]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chemconnections.org [chemconnections.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. filab.fr [filab.fr]
- 15. oecd.org [oecd.org]
- 16. Water Solubility | Scymaris [scymaris.com]
- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. arcjournals.org [arcjournals.org]
- 24. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 25. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. mdpi.com [mdpi.com]
- 30. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. rsc.org [rsc.org]
- 35. 2-(3-Chlorophenoxy)-propionic acid(101-10-0) 1H NMR spectrum [chemicalbook.com]
- 36. researchgate.net [researchgate.net]
- 37. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. epa.gov [epa.gov]
- 40. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 41. file.medchemexpress.com [file.medchemexpress.com]
- 42. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 43. zycz.cato-chem.com [zycz.cato-chem.com]
- 44. fishersci.com [fishersci.com]
- 45. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-(3-Chlorophenoxy)aniline (CAS: 76838-73-8): Synthesis, Characterization, and Applications
This document provides a comprehensive technical overview of 2-(3-Chlorophenoxy)aniline, a diaryl ether of significant interest in synthetic chemistry and drug discovery. Intended for researchers, medicinal chemists, and process development scientists, this guide synthesizes available data with established chemical principles to offer practical insights into its synthesis, properties, and potential as a versatile chemical intermediate.
Core Compound Profile and Physicochemical Properties
This compound belongs to the diaryl ether class of compounds, characterized by an oxygen atom connecting two aryl rings. This structural motif is a common feature in many biologically active molecules and advanced materials.[1] The specific arrangement of an aniline ring linked to a 3-chlorophenoxy group makes it a valuable scaffold for introducing functionality for further chemical modification.
Key identifiers and properties are summarized below. While experimental data for some parameters are not widely published, computational predictions provide reliable estimates for research and modeling purposes.
| Property | Value | Source |
| CAS Number | 76838-73-8 | [2][3] |
| Molecular Formula | C₁₂H₁₀ClNO | [2][3] |
| Molecular Weight | 219.67 g/mol | [2][4] |
| InChI Key | CADLUJRSKCJOCP-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl | [5] |
| Monoisotopic Mass | 219.04509 Da | [5] |
| Predicted XlogP | 3.1 | [5] |
| Appearance | (Expected) Off-white to light brown solid | General knowledge |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [6] |
Synthesis Pathway: The Ullmann Condensation
The most established and versatile method for constructing the diaryl ether linkage in this compound is the Ullmann condensation.[7] This copper-catalyzed reaction provides a reliable pathway for coupling an aryl halide with a phenol.[8] The reaction's efficiency has been significantly improved since its discovery through the use of ligands, specific copper sources, and optimized reaction conditions, allowing for milder and more general applications.[9][10]
The logical synthetic disconnection for this compound points to two primary reactant pairs:
-
Route A: 2-Haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) + 3-Chlorophenol
-
Route B: 2-Aminophenol + 1-Halo-3-chlorobenzene (e.g., 1-bromo-3-chlorobenzene)
Route A is often preferred due to the generally higher reactivity of phenols in the Ullmann condensation compared to anilines, minimizing self-condensation side reactions.
Reaction Mechanism and Rationale
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:
-
Formation of a Copper Phenoxide: The base deprotonates the phenol, which then coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-O bond is formed as the diaryl ether product is eliminated, regenerating the Cu(I) catalyst.
The choice of components is critical for success. Cesium carbonate (Cs₂CO₃) is an effective base, and catalytic amounts of copper(I) salts like CuI or Cu₂O are standard.[9] The use of inexpensive ligands can dramatically accelerate the reaction, enabling lower temperatures and broader substrate scope.[9]
Caption: Ullmann condensation for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on modern Ullmann-type synthesis methodologies.[9][10] It should be optimized for scale and specific laboratory conditions.
Materials:
-
2-Iodoaniline
-
3-Chlorophenol
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodoaniline (1.0 equiv.), 3-chlorophenol (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add copper(I) iodide (0.1 equiv.) followed by anhydrous DMF.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons. The spectrum should show distinct multiplets corresponding to the protons on both the aniline and chlorophenoxy rings, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR: Will show the correct number of carbon signals (12 expected) and confirm the presence of the C-O, C-N, and C-Cl bonds through their characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately 220.05 m/z, with a characteristic isotopic pattern for one chlorine atom.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Will identify key functional groups. Expect to see characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-O-C ether stretching (around 1200-1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak on a reverse-phase column would indicate high purity.
Applications in Research and Drug Development
While this compound itself is primarily a chemical intermediate, its core structure is a gateway to a wide range of high-value molecules. Its utility stems from the two reactive handles: the aniline amine group and the potential for further substitution on the aromatic rings.
Scaffold for Pharmaceutical Agents
Aniline derivatives are foundational in medicinal chemistry.[11] The primary amine of this compound can be readily functionalized via acylation, alkylation, or condensation reactions to build more complex molecules.
-
Kinase Inhibitors: Substituted anilines are key components of many small-molecule kinase inhibitors used in oncology. The aniline moiety often serves as a crucial hydrogen-bond donor, anchoring the inhibitor to the ATP-binding site of the target kinase.[12]
-
Antibacterial and Antifungal Agents: The chloro-aniline motif has been explored for its antimicrobial properties. Derivatives can be synthesized and screened for activity against various pathogens.[13]
Caption: Potential applications of this compound as a versatile intermediate.
Intermediate in Agrochemicals
The broader class of chlorophenoxy compounds has a long history in agriculture, primarily as herbicides and plant growth regulators.[14] For example, the related compound 2-(3-chlorophenoxy) propionic acid has been studied for its effects on fruit development in pineapples.[15] this compound serves as a valuable building block for synthesizing new agrochemical candidates with potentially novel modes of action or improved properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from suppliers and related compounds provide clear guidance.[2][16][17]
-
Hazard Identification: Classified as an irritant.[2] May cause skin and serious eye irritation. Harmful if swallowed or inhaled. Aromatic amines and chlorinated aromatic compounds should always be handled with care as they may have long-term health effects.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
-
Handling: Avoid formation of dust and aerosols.[16] Use spark-proof tools and ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from oxidizing agents and direct sunlight.
References
- SynArchive. (n.d.). Ullmann Condensation.
- ResearchGate. (n.d.). The Ullmann Ether Condensation.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- The Journal of Organic Chemistry. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. ACS Publications.
- Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 47(3).
- Appchem. (n.d.). This compound.
- Moshang Chemical. (n.d.). 2-(3-氯苯氧基)苯胺.
- PubChemLite. (n.d.). This compound (C12H10ClNO).
- Chemical-Suppliers. (n.d.). This compound.
- Chemical Synthesis. (n.d.). This compound.
- PubChem. (n.d.). 3-chloro-N-(2-chlorophenoxy)aniline.
- PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline.
- PubChem. (n.d.). 2-Chloro-6-(3-chlorophenoxy)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents.
- World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
- Dialnet. (2023). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants.
- MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. appchemical.com [appchemical.com]
- 4. This compound | CAS: 76838-73-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
- 6. 76838-73-8|this compound|BLD Pharm [bldpharm.com]
- 7. synarchive.com [synarchive.com]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cresset-group.com [cresset-group.com]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. cdn.who.int [cdn.who.int]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
- 16. zycz.cato-chem.com [zycz.cato-chem.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Chlorophenoxy)aniline
Prepared by: Gemini, Senior Application Scientist
Abstract
The definitive determination of a molecule's chemical structure is the bedrock of all subsequent research in chemistry, pharmacology, and materials science. For a compound such as 2-(3-Chlorophenoxy)aniline, an aromatic amine and diaryl ether, a multi-faceted analytical approach is not just recommended but essential for unambiguous characterization. This guide provides an in-depth walkthrough of the synergistic analytical techniques required to elucidate its structure. We will move beyond a simple recitation of methods to explore the underlying logic, the interpretation of complex data, and the self-validating nature of a well-designed experimental workflow. This document is intended for researchers and professionals who require a robust understanding of how to confirm the identity, connectivity, and conformation of complex organic molecules.
Introduction: The Molecule and the Rationale
This compound (C₁₂H₁₀ClNO) is a diaryl ether derivative featuring an aniline ring linked to a 3-chlorophenoxy moiety.[1][2] Molecules of this class are prevalent scaffolds in medicinal chemistry and materials science. Accurate structural elucidation is paramount, as isomeric impurities can drastically alter biological activity or material properties. This guide will detail a comprehensive strategy, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and X-ray Crystallography.
Our approach is grounded in a logical progression: first, confirming the elemental composition and molecular weight, then identifying functional groups, subsequently mapping the precise atomic connectivity, and finally, determining the three-dimensional arrangement of the atoms.
Molecular Structure Overview
Caption: Workflow showing the integration of NMR experiments.
Absolute Confirmation: Single-Crystal X-ray Crystallography
When an unambiguous 3D structure is required, or when NMR data is inconclusive, single-crystal X-ray crystallography is the definitive technique. [3]It provides precise atomic coordinates, bond lengths, and bond angles.
Expert Insight: The primary challenge for this technique is often not the data collection but growing a high-quality single crystal suitable for diffraction. [4]This can be a trial-and-error process involving slow evaporation from various solvents or vapor diffusion. The resulting structure provides the ultimate validation for the assignments made by other spectroscopic methods. [5] Experimental Protocol (General)
-
Crystallization: Grow single crystals of this compound. This may involve slow evaporation of a solution in solvents like ethanol, acetone, or ethyl acetate.
-
Crystal Mounting: Select a suitable crystal (typically <0.5 mm) and mount it on a goniometer head. [4]3. Data Collection: Use a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined to yield the final atomic coordinates. [3]
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a process of accumulating and synthesizing evidence from multiple, orthogonal analytical techniques. No single method provides the complete picture, but together they form a self-validating system. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the essential functional groups. A full suite of 1D and 2D NMR experiments maps the atomic connectivity with a high degree of certainty, with the HMBC experiment being particularly crucial for confirming the diaryl ether linkage. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
- SynArchive. Ullmann Condensation.
- ResearchGate. The Ullmann Ether Condensation.
- ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry.
- SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- Wikipedia. Ullmann condensation.
- ScienceDirect. Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly ( a rylet herketone ) s.
- ACS Publications. Single-crystal x-ray studies of aromatic oligomers: conformation and packing in isomeric pyromellitimide-ether-sulfones. Macromolecules.
- PubChem. This compound.
- Caltech. Demystifying X-ray Crystallography.
- ResearchGate. Dichloroenol Ethers X-ray Analysis in the Mechanistic Elucidation of Ynol Ethers Formation.
- Wikipedia. X-ray crystallography.
- PubChem. 2-(4-Chlorophenoxy)aniline.
- Taylor & Francis Online. Structure elucidation – Knowledge and References.
- HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- MassBank. MSBNK-UvA_IBED-UI000201.
- PubChem. 2-Chloro-6-(3-chlorophenoxy)aniline.
- PubChem. 3-chloro-N-(2-chlorophenoxy)aniline.
- Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- ResearchGate. Main methods and techniques used in structural elucidation.
- ResearchGate. Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3).
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- ResearchGate. (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of....
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Illinois State University. Infrared Spectroscopy.
- NIST WebBook. Aniline.
- Beilstein Journals. Supporting Information: Regioselective chlorination and bromination of unprotected anilines....
- NIST WebBook. m-Chloroaniline.
- NIST WebBook. Benzenamine, 3-chloro-2-methyl-.
Sources
An In-Depth Technical Guide to 2-(3-Chlorophenoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenoxy)aniline is a diaryl ether amine, a class of organic compounds recognized for its prevalence in a wide array of biologically active molecules. The unique spatial arrangement of its two aromatic rings, connected by a flexible ether linkage, and the presence of a reactive aniline moiety make it a valuable scaffold and synthetic intermediate in medicinal chemistry. The diaryl ether motif is a privileged structure, found in numerous FDA-approved drugs and agrochemicals, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and potential applications in the development of novel therapeutics.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. While the molecular formula and weight are well-defined, experimental data for properties such as melting point and solubility are not widely published. The information provided is based on available data from chemical suppliers and computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | [1] |
| CAS Number | 76838-73-8 | [1] |
| Appearance | White powder (predicted) | |
| Melting Point | Data not available. Isomeric compounds such as 2-(4-chlorophenoxy)aniline are solids. | [3] |
| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, acetone, and chloroform. Limited solubility in water is expected due to the large non-polar aromatic structure. | [4][5] |
| Predicted XlogP | 3.1 | [2] |
Synthesis of this compound
The primary method for synthesizing diaryl ethers like this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol. In this case, the reaction would involve the coupling of 2-bromo- or 2-iodoaniline with 3-chlorophenol. Modern Ullmann-type reactions have been refined to proceed under milder conditions with improved yields through the use of specific ligands and bases.
General Experimental Protocol: Ullmann Condensation
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromoaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as L-proline or a phenanthroline derivative (0.2 eq), and potassium carbonate (2.0 eq) as the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Extraction: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.[6][7][8]
Spectroscopic Characterization
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak ([M]⁺) and an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.[9] The fragmentation pattern would likely involve cleavage of the diaryl ether bond and loss of the chloro-substituent.
| m/z | Proposed Fragment | Notes |
| 219/221 | [C₁₂H₁₀ClNO]⁺ | Molecular ion ([M]⁺) with a characteristic 3:1 isotopic ratio for chlorine. |
| 184 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 128 | [C₇H₆ClO]⁺ | Fragment corresponding to the chlorophenoxy cation. |
| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aminophenyl cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed information about the electronic environment of the protons and carbons in the molecule. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and ether groups.[10][11]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.30 - 6.80 | Multiplet | Aromatic protons |
| ~ 3.80 | Broad Singlet | -NH₂ protons |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | C-O (phenoxy) |
| ~ 145 | C-N (aniline) |
| ~ 135 | C-Cl |
| ~ 130 - 115 | Aromatic CH carbons |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[12][13]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| ~ 1600 | N-H bend | Primary amine (-NH₂) |
| ~ 1580, 1480 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O-C stretch | Aryl ether |
| 800 - 600 | C-Cl stretch | Aryl chloride |
Reactivity and Chemical Stability
This compound possesses two main reactive sites: the aniline nitrogen and the aromatic rings. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. The aromatic rings can undergo electrophilic substitution, with the positions of substitution directed by the activating amino group and the deactivating, ortho-, para-directing chloro and phenoxy groups. The compound is expected to be stable under standard laboratory conditions but may be sensitive to light and air, potentially leading to oxidation and discoloration over time. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.
Applications in Drug Discovery
The diaryl ether scaffold is a key structural component in a multitude of therapeutic agents. Its presence often imparts favorable pharmacokinetic properties and allows for the precise spatial orientation of substituents to interact with biological targets. Derivatives of diaryl ethers have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: As inhibitors of various kinases.
-
Antimalarial: Some diaryl ether-containing compounds have shown potent activity against Plasmodium falciparum.[14]
-
Antibacterial and Antifungal: The scaffold is present in several antimicrobial agents.
This compound serves as a versatile building block for accessing libraries of more complex diaryl ether derivatives. The aniline functionality provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, a hybrid drug, artesunate-3-Chloro-4(4-chlorophenoxy) aniline, has been investigated for its antimalarial activity.[15]
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.[1] The following guidelines are based on safety data sheets for this compound and its isomers.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[16]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[18]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[18]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[19]
References
- Safety Data Sheet - 3-(4-Chlorophenoxy)-4-methylaniline. (2021). MedchemExpress.com.
- SAFETY DATA SHEET - Benzenamine, 2,3-dichloro-. (n.d.).
- SAFETY DATA SHEET - 3-Chloro-2-methyl aniline. (n.d.).
- SAFETY DATA SHEETS - 4-Amino-4'-chlorodiphenyl Ether. (2025).
- SAFETY DATA SHEET - Aniline. (2025). Sigma-Aldrich.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- 2-(4-Chlorophenoxy)aniline. (n.d.). PubChem.
- Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry. (2025). Benchchem.
- Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline. (2025). Benchchem.
- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2003).
- Waithera, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research.
- (+-)-2-(3-Chlorophenoxy)propionic acid. (n.d.). PubChem.
- 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. (n.d.). Molecules.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Mass spectra of aniline with different ionization methods. (n.d.).
- Column Chrom
- Mass Spectrometry - Fragmentation P
- Interpretation Mass spectral interpret
- Solubility D
- Interpretation Mass spectral interpret
- Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023).
- This compound. (n.d.). PubChemLite.
- 3-chloro-N-(2-chlorophenoxy)aniline. (n.d.). PubChem.
- SEPARATION OF 2-(3-CHLOROPHENOXy) PROPIONIC ACID USING CAPILLARY ELECTROPHORESIS. (n.d.).
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). Arkivoc.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.).
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Separation of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 2-(4-Chlorophenoxy)aniline, TRC 25 g. (n.d.). Fisher Scientific.
- Application Note: 1H and 13C NMR Analysis of 3-Chloro-4-(isopentyloxy)aniline. (2025). Benchchem.
- 2-(3-Chlorophenoxy)-3-methylaniline. (n.d.). BLD Pharm.
- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Interpretation of Infrared Spectra, A Practical Approach. (2000). In Encyclopedia of Analytical Chemistry.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules.
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.).
- Interpreting Infrared Spectra. (2024). Chemistry LibreTexts.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.).
- High-yielding ullmann reaction for the preparation of bipyrroles. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Molecules.
- Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents. (2025). Benchchem.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
- 3. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. zycz.cato-chem.com [zycz.cato-chem.com]
Whitepaper: Strategic Synthesis of Substituted Chlorophenoxy Aniline Derivatives
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted chlorophenoxy aniline derivatives represent a critical scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their synthesis, however, requires a nuanced understanding of cross-coupling and substitution chemistries to navigate challenges related to substrate reactivity and functional group tolerance. This guide provides an in-depth exploration of the core synthetic methodologies for constructing these diaryl ether amine structures. We will dissect the mechanistic underpinnings, substrate scope, and practical execution of three primary strategies: the venerable Ullmann Condensation, the versatile Buchwald-Hartwig Amination, and classical Nucleophilic Aromatic Substitution (SNAr). By grounding theoretical principles in field-proven protocols and troubleshooting insights, this document serves as a comprehensive resource for researchers aiming to efficiently and reliably synthesize these valuable molecular targets.
Foundational Synthetic Strategies: A Comparative Overview
The construction of a chlorophenoxy aniline derivative involves the strategic formation of a diaryl ether (C-O) bond and an aryl amine (C-N) bond. The sequence and method of these bond formations dictate the overall efficiency and success of the synthesis. The three predominant approaches each offer distinct advantages and are suited to different substrate profiles.
-
Ullmann Condensation: A classical copper-catalyzed reaction, ideal for forming the C-O diaryl ether bond. Modern iterations have improved reaction conditions, making it a robust choice for specific applications.[4][5]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed C-N cross-coupling reaction. It is renowned for its broad substrate scope and functional group tolerance, making it a workhorse in modern synthetic chemistry.[1][6]
-
Nucleophilic Aromatic Substitution (SNAr): This method relies on an addition-elimination mechanism and is most effective when one of the aromatic rings is "activated" by potent electron-withdrawing groups.[7][8]
The choice of strategy is a critical decision point, guided by the electronic properties of the starting materials, the desired substitution pattern, and the presence of sensitive functional groups.
Caption: Logical relationship of core synthetic strategies.
The Ullmann Condensation: Forging the Diaryl Ether Linkage
The Ullmann condensation is a cornerstone for diaryl ether synthesis (C-O coupling).[4] While traditional protocols required harsh conditions with stoichiometric copper, modern methods employ soluble copper catalysts with ligands, allowing for milder temperatures and greater efficiency.[5][9] The related Goldberg reaction applies similar principles to C-N bond formation.[5]
Causality of the Mechanism
The reaction proceeds through a copper(I)-mediated cycle. The choice of a copper(I) salt (e.g., CuI) and a ligand (e.g., phenanthroline) is critical; the ligand stabilizes the copper species and facilitates solubility and reactivity. A base is required to deprotonate the phenol (or aniline), generating the nucleophile that coordinates with the copper catalyst.
Caption: The catalytic cycle of the Ullmann Condensation.
Field-Proven Experimental Protocol: Ullmann Ether Synthesis
This protocol is adapted from a procedure for synthesizing 4-Methyl-2-(4-methylphenoxy)aniline, showcasing the formation of the diaryl ether bond first.[4]
Materials:
-
2-Iodo-4-methylaniline (Aryl Halide)
-
p-Cresol (Phenol)
-
Copper(I) Iodide (CuI) (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-iodo-4-methylaniline (1.0 equiv), p-cresol (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.
-
Solvent Addition: Add anhydrous DMF via syringe. The choice of a high-boiling polar aprotic solvent like DMF is essential for solubilizing the salts and achieving the necessary reaction temperature.[5]
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the insoluble copper salts and base.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
Data Presentation: Substrate Scope
| Aryl Halide Reactivity | Phenol Substitution | Typical Base | Solvent | Temp (°C) | Yield (%) |
| Ar-I | Electron-donating | K₂CO₃, Cs₂CO₃ | DMF | 120-140 | 75-95 |
| Ar-Br | Electron-neutral | Cs₂CO₃ | NMP, DMF | 140-160 | 60-85 |
| Ar-Cl | Electron-withdrawing | K₃PO₄ | Dioxane | 160-180 | 40-70 |
The Buchwald-Hartwig Amination: A Versatile C-N Coupling Tool
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its remarkable versatility and functional group tolerance.[1] It is a palladium-catalyzed cross-coupling reaction that efficiently forms C-N bonds between aryl halides (or triflates) and a wide range of primary and secondary amines.[6][10] This method is particularly valuable when constructing the chlorophenoxy aniline moiety from a chlorophenoxy halide.
Causality of the Mechanism
The reaction's success hinges on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting both the oxidative addition of the aryl halide (especially less reactive chlorides) and the final reductive elimination step to form the product.[1] A strong, non-nucleophilic base (e.g., NaOtBu) is used to deprotonate the amine, forming the active nucleophile.
Caption: The catalytic cycle of Buchwald-Hartwig Amination.
Field-Proven Experimental Protocol: Amination of an Aryl Chloride
This generalized protocol is effective for coupling various amines with challenging aryl chloride substrates, such as a pre-formed chlorophenoxy arene.[1]
Materials:
-
Chlorophenoxy-substituted aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene (Solvent)
Step-by-Step Methodology:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃, the XPhos ligand, and NaOtBu to an oven-dried Schlenk flask. The pre-formation of the active catalyst is often facilitated by brief stirring at room temperature.
-
Reagent Addition: Add the aryl chloride and the amine to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. Toluene is a common solvent, but others like dioxane may be used depending on substrate solubility and the required temperature.[10]
-
Reaction: Stir the mixture at room temperature for 15 minutes to ensure catalyst activation, then heat to 80-110 °C.
-
Monitoring and Workup: Monitor by TLC or GC. Upon completion, cool the reaction, dilute with ethyl acetate, and quench with water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for forming C-O or C-N bonds, but its applicability is more specialized. The reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, typically positioned ortho or para to the leaving group (the halogen).[7][8]
Causality of the Mechanism
The SNAr mechanism is a two-step addition-elimination process.[7]
-
Addition: The nucleophile (e.g., a phenoxide or an aniline) attacks the electron-deficient carbon atom bearing the halogen. This step is rate-determining and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The EWGs are critical as they stabilize this negatively charged intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.
Caption: The Addition-Elimination mechanism of SNAr.
Practical Considerations
While seemingly simpler, the SNAr approach is limited by the need for specific electronic activation on the aryl halide. It is less general than the metal-catalyzed methods but can be exceptionally efficient and economical when the substrate is suitable. For example, reacting a dinitrochlorobenzene with an aminophenol could be a viable route. The reaction is typically run in a polar aprotic solvent like DMSO or DMF, which helps to solvate the nucleophile and stabilize the charged intermediate.
Product Characterization: A Self-Validating System
Unambiguous characterization of the final substituted chlorophenoxy aniline derivative is essential to confirm its identity and purity. A multi-technique approach is required for a complete structural profile.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure. They provide information on the chemical environment of each proton and carbon, confirming the substitution pattern and connectivity.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for N-H stretching (in the aniline moiety), C-O-C stretching (in the diaryl ether), and C-Cl stretching confirm the presence of the core structural components.[11][13]
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound and can reveal its elemental composition through high-resolution analysis (HRMS). Fragmentation patterns can further corroborate the proposed structure.[11]
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the final compound.[11]
Caption: General workflow for product purification and characterization.
References
- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- 2-(4-Chlorophenoxy)aniline. PubChem.
- Buchwald–Hartwig amin
- Ullmann condens
- Nucleophilic Arom
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Research Journal of Pharmacy and Technology.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
- Ullmann Reaction. Thermo Fisher Scientific.
- Characterization of Synthesized Aniline Derivatives: Applic
- Ullmann Reaction. Organic Chemistry Portal.
- Nucleophilic Arom
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
- Fungicidal aniline derivatives.
- Nucleophilic Aromatic Substitution.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,4-Dichloro-6,7-dimethoxyphthalazine. Benchchem.
- Reactions and pharmaceutical applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0116409A2 - Fungicidal aniline derivatives - Google Patents [patents.google.com]
- 3. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ullmann Condensation for Diaryl Ether Synthesis: From Classical Harshness to Modern Finesse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diaryl ether motif is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and materials. Its synthesis, therefore, remains a critical transformation in organic chemistry. Among the methodologies for forging this crucial C-O bond, the copper-catalyzed Ullmann condensation stands as a foundational and continually evolving reaction. First reported by Fritz Ullmann in 1905, the classical reaction involved the coupling of an aryl halide and a phenol using stoichiometric amounts of copper powder at punishingly high temperatures, often exceeding 200 °C.[1][2][3] While groundbreaking, these harsh conditions severely limited the reaction's scope and functional group tolerance.[1][4]
This guide, intended for practicing chemists in research and development, moves beyond a simple recitation of historical procedures. It provides a deep dive into the mechanistic underpinnings of the modern, ligand-accelerated Ullmann condensation, offers field-proven insights into optimizing reaction parameters, presents detailed experimental protocols, and situates the reaction in its contemporary context, particularly in relation to its main palladium-catalyzed competitor, the Buchwald-Hartwig etherification.
The Catalytic Heart: Unraveling the Modern Ullmann Mechanism
The transformation from a stoichiometric, high-temperature process to a mild, catalytic one is owed almost entirely to the introduction of ancillary ligands. While the precise mechanism has been the subject of extensive study and some debate, a generally accepted catalytic cycle for the modern ligand-assisted Ullmann ether synthesis has emerged.[5][6] The cycle elegantly showcases the causality behind the selection of each reaction component.
The reaction is initiated by the formation of an active Cu(I)-ligand complex. The most critical steps are believed to be:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center to form a transient, high-energy Cu(III) intermediate. The reactivity trend for the halide (I > Br > Cl) is consistent with this step often being rate-limiting. Electron-withdrawing groups on the aryl halide can accelerate this process.[2][7][8]
-
Deprotonation & Coordination: Concurrently, a base deprotonates the phenol (Ar'-OH) to form a phenoxide (Ar'-O⁻), which then coordinates to the copper center.
-
Reductive Elimination: This is the key bond-forming step. The diaryl ether (Ar-O-Ar') is formed from the Cu(III) intermediate, regenerating a Cu(I) species which can re-enter the catalytic cycle.[2][9]
Core Components: A Guide to Rational Parameter Selection
The success of an Ullmann condensation hinges on the judicious selection of its five key components: the copper source, ligand, base, solvent, and temperature.
| Component | Classical Approach (Pre-1990s) | Modern Ligand-Accelerated Approach | Rationale & Expert Insight |
| Copper Source | Stoichiometric (>1 eq.) Cu powder, Cu₂O, or Cu(I) salts. [7] | Catalytic (1-10 mol%) CuI, CuBr, Cu₂O, or CuO nanoparticles. [2][10] | Catalytic amounts reduce cost and simplify purification. Cu(I) salts like CuI are often preferred as they can enter the cycle directly. The purity and activity of the copper source are paramount; old or oxidized sources are a common cause of failure. [11] |
| Ligand | None. | Bidentate N,N- or N,O-ligands (e.g., 1,10-phenanthroline, L-proline, diamines, oxalamides). [5][12] | The ligand stabilizes the copper catalyst, prevents aggregation, increases solubility, and facilitates the oxidative addition and reductive elimination steps, thereby allowing for significantly lower reaction temperatures. [13][14] |
| Base | Stoichiometric K₂CO₃, KOH. | Stoichiometric (1.5-3 eq.) K₂CO₃, K₃PO₄, Cs₂CO₃. [8][15] | The base must be strong enough to deprotonate the phenol but not so harsh as to cause side reactions. The choice is often solvent-dependent: Cs₂CO₃ is highly effective in polar aprotic solvents, while the less expensive K₂CO₃ or K₃PO₄ often performs well in non-polar solvents like toluene. [8][16] |
| Solvent | High-boiling polar aprotics (Pyridine, DMF, NMP, Nitrobenzene). [7] | Toluene, Dioxane, DMF, DMSO, Acetonitrile. [9][15][16] | Modern systems offer more flexibility. Non-polar solvents like toluene or xylene can be effective and simplify workup. [16]Solvent choice must be matched with the base and catalyst system for optimal performance. |
| Temperature | Very High (180-250 °C). [7] | Mild to Moderate (80-140 °C). [2][9] | Ligand acceleration is the key driver for lower temperatures, which dramatically improves functional group tolerance and reduces side reactions like dehalogenation. [11] |
Electronic Effects: The reaction is generally favored by electron-poor aryl halides and electron-rich phenols. [8][16]The presence of electron-withdrawing groups on the aryl halide enhances the rate of oxidative addition, while electron-donating groups on the phenol increase the nucleophilicity of the corresponding phenoxide. [8]
In the Laboratory: Experimental Protocols & Workflow
Executing a successful Ullmann condensation requires careful attention to technique, particularly the exclusion of oxygen, which can deactivate the copper catalyst. [11]
General Experimental Workflow
Caption: Standard laboratory workflow for an Ullmann diaryl ether synthesis.
Step-by-Step Protocol: General Procedure for a Ligand-Accelerated Ullmann Condensation
This protocol is a self-validating system designed to minimize common points of failure.
-
Vessel Preparation: A Schlenk flask or a round-bottom flask equipped with a reflux condenser and septum is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an anhydrous and oxygen-free environment.
-
Reagent Addition (Solids): To the cooled flask, add the aryl halide (1.0 eq.), the phenol (1.0–1.2 eq.), the copper catalyst (e.g., CuI, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 10 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere Purge: The flask is briefly evacuated and backfilled with inert gas three more times. This step is critical to remove any oxygen introduced with the solid reagents.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., dry toluene or dioxane) is added via syringe. [15]Solvents should be properly degassed beforehand by sparging with an inert gas or through several freeze-pump-thaw cycles. [11]5. Reaction: The mixture is heated to the desired temperature (e.g., 110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove insoluble inorganic salts and the copper catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure diaryl ether.
Common Pitfalls and Troubleshooting
Even with modern protocols, challenges can arise. A systematic approach to troubleshooting is essential.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive copper catalyst (oxidized).<[11]br>2. Presence of oxygen.<[11]br>3. Insufficiently anhydrous reagents/solvent. | 1. Use a fresh bottle of a high-purity copper(I) salt.<[11]br>2. Ensure a robust inert atmosphere using Schlenk techniques or a glovebox.<[11]br>3. Thoroughly dry all reagents and use freshly distilled anhydrous solvents. |
| Dehalogenation of Aryl Halide | Presence of trace water or other proton sources, especially if the coupling is slow. [11] | Rigorously follow anhydrous protocols. Ensure the base is anhydrous. If the problem persists, a more active ligand/catalyst system may be needed to accelerate the desired coupling over the side reaction. |
| Homocoupling of Aryl Halide | Reaction temperature is too high, or the catalyst system is not selective. | Lower the reaction temperature. Screen different ligands that may favor the hetero-coupling pathway. [11] |
| Reaction Stalls | Catalyst deactivation; poor solubility of reagents. | Consider a different solvent or a more robust ligand. Ensure vigorous stirring, as some Ullmann reactions can be heterogeneous. |
The Competitive Landscape: Ullmann vs. Buchwald-Hartwig
No discussion of diaryl ether synthesis is complete without comparing the Ullmann condensation to the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for C-O coupling. [1][17]Both are powerful methods, and the choice often depends on economic, substrate, and scalability factors.
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Metal Catalyst | Copper (CuI, CuBr, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) |
| Cost & Toxicity | Lower cost, lower toxicity. [10][13] | Higher cost, higher toxicity. |
| Ligands | N,N- or N,O-donors (Phenanthrolines, Diamines). [12] | P-donors (Bulky phosphines like XPhos, RuPhos). [1] |
| Reaction Conditions | Generally moderate to high temperatures (80-140 °C). | Often milder, with some reactions proceeding at room temperature. [1] |
| Substrate Scope | Traditionally narrower, but modern ligands have expanded it significantly. Can be sensitive to sterics. | Generally very broad, often more tolerant of sterically hindered substrates. [17] |
| Industrial Viability | Highly attractive for large-scale synthesis due to low cost of copper. [18] | Often used for complex, high-value targets where catalyst cost is less of a factor. |
Future Horizons
Research in Ullmann chemistry continues to thrive, focusing on expanding its utility and improving its environmental footprint. Key areas of advancement include:
-
Heterogeneous Catalysis: The use of copper nanoparticles supported on materials like metal oxides or zeolites simplifies catalyst removal and recycling, aligning with green chemistry principles. [2][10]* Ligand-Free Systems: For certain activated substrates, protocols that work without an added ligand have been developed, further simplifying the reaction setup. [12]* Broader Substrate Scope: Continuous development of novel ligands aims to enable the efficient coupling of challenging substrates, including notoriously unreactive aryl chlorides. [5][12] The Ullmann condensation, more than a century after its discovery, remains an indispensable tool for the synthesis of diaryl ethers. Its evolution from a brute-force method to a nuanced, ligand-driven catalytic process is a testament to the power of mechanistic understanding and rational catalyst design. For the modern synthetic chemist, mastering the Ullmann reaction provides a cost-effective, powerful, and scalable method to construct molecules of critical importance to medicine and materials science.
References
- Ullmann condensation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTbQfH4f9htTgzcvSbyzDBeMyks_lvHQxav0BE8Fw1PhPM26GFg7A9ly5Ki3_PePFoFqfWMqN7fE0DFxxUXhq2majP4ksNWbV3CI9oItwgmyGsx9V7hSjNmKJvXZDHEmD9pxTXxOhIBtfLR3PA]
- Ullmann Reaction | Thermo Fisher Scientific - US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKtS0hQGRpj7KPoRsIIqmVkJCrWpj_5lskK5EZ7Cez1j8XOWrMVr_Wlqt729OC8nTUPeMEzTJgRyFF8XNk1sPXavy8p-BtpkbRmII2NH0jJ2vYDxp1KZj2ygqvV3WD0_dShRAYbCS2auLNBMCWMzS41TnLqKT9yYIfR6YB2tVuBxQccIx0d-bBbITs1KEiyUTLq3U-GpDdbyNk-1rh15t057Dw7NMMyc-eZkSIEzda-i-h3BBC74YsnD7IbXAxcODC8EjlF5NJhWDSwsasVXlc_QhGYg==]
- Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8IM1VhScqDBhjvvDYoztKg2J8JWGSgssQJEUiYHDjvtZetTO-BwecJd9lIZwlMsSC0IiyA7i7gURReoejuFmYWn178uh5pMvli7ACknP-Ys5ERICo2ZQ_rhCmYpVHgbu8kcMk4OSl4cylgrWXFqXxcVhKYruMY8_6nRdp7CkIb74u8SketzOsID4zZSkuvp6qy_p9XqiOnZnPyAxW76k=]
- A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs. Buchwald-Hartwig Etherification - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa4nhY5Nud6lgZlmipDBuFDffiCd6htVvHs4J2bCkpNRec1kwjIuW7S2B8FQl6LOMxJkNebNjSLm5d_RA4Hgz8kaK82674sHLQJXmYGES5vRJEK8MB4BDGfOVyuQzUJQajAUuHY7ROjQm02f83f4RFfLL5znuHpINSbHNK1EolUQCqM27zxbKVegtE194Mlh8NoSZDBu7E-LdFh2znJk4efXzk5ROePsnYpX1zYdrGCUo7oE3Mmd_nAg-AWsZRjmXIeQ==]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1sLtWSHNnvYWmQKaopJdLbw4IOv0MGTUus9fFZutqmKzwq3ul4I-86u_4DbRgwH-t2gR0djW2xdoK-P1E-1VgPYqrBO84CcOkm1s5P08YrUwUr84fT92kh2bZcxPaSpUnmCtM51r0N1EaLE6IngF-FYRlX49jD8dLBF94qvfHQYNZbndpzeUo5OzDLQu8p8ee4hGRlJwo8QR52evNtaOzizW725qx-iphLbAAxDcf-eYm1bCnHVDSBSluGqJUqwmi8EQC2b6pXgax]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJ23NyptA_pX3GsSuED7QIMkEMS6hVlQEt6RFZfdH--8PD2y-D2ZHyL_PA9qFkNsAIqcmoXvglxWZqGKnjqzOpyUepVuTe3xlhA2fW7SfvWs8seTNI8GAAXQQlP2ikEG31cg5]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqza_r6LKS_y7NpxnnUUvnnaY-pfvRygETbdRQRifx4aNuuci7hhxhN98UY_6RwwEO0RvdBzJwukVIO1-KrEbBfTt3rpyynZLwzaJMeHQZiiK3pqlS1dPpiAjNoj_6muwxBE7hh_XD4r8nLu8=]
- Ullmann reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yLEtZK5gzwhKPAKYgazogwZMGpOlCpIXNhrX0b71n5EN4AqqU33J-4fadDtimaamBIoesjPtg_kGVDL7sHZ96EfK7SC4LyQR81L3u-w6-WXKIw4sDVehi_eXDW9Dwlqi38zrlFgNI6w=]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaRhUcMkxo32l_6JtAByvaBVrISBc2moxVq-AoA6eD_5GJVNKyFEv_7W4wiJdey9npKGl8uTEasY3ozFiCH_bfzX9Fo-NLyyzknnUbJr6rws1ESnnJYhY5NvnR5vRuRo_7wPqMEDUF78xEooka5UHv_eS73zfV_zbmMdVUv0QvToJglmOraHmB9Zccd2LNQ8sq9FBVCYnpZIlGSkqRUXmvzOzp3GsGA4yqXvYW8qyA4Zjs2c1dXYCj_mZ2lbgwPkdzYVVpPiUWiRfwejW-DUAaotguB5r8dB-YFg5pLYdeIDvzgLj9aHubJBdWxMtVtHVqte4=]
- Ullmann condensation - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3OBJByCsd2MPNcwc43ZzXhsCQXozAKdHvKS3tFPjymk7fu1caBfroL7maEhwJldjwNSuoLALyx3odo9l7bY-XQ5A7mTzvfxB6poAy-QFsxLgc-FfB5XLs_vo2aKnF3L8jNxcMihKYC6f3Q==]
- Ullmann Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIRzKob0ZloGGP17xTHnBuEU7K5aTdbPp1y1GtUp4U1hYxrXkA8RNGN7JPedjwsfLySLbT33zx07E4Reoj14fAgETsZVx-Gk0cNmHKUIE6jikjF1uzhHWfEbitvdzdE_0M51ycd3YSLSbus8lvrfmSp4_SxU5RKf85F_0U4mCednY=]
- The Ullmann Ether Condensation - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiS1VU6fb4mJYS5BzWcfeiQRYpla1rx7tBC0FacrDfPH0KJRKKZ024k4HKsfxD5spRkbnyXu-78ihF90b-8ehOGPFIB6OZtbruYfGkMic-50A4JuaCJxbzxKY6JkuBnlNYYrIVIQeHWMb7ibJRluqWVqEzOtXqx_xFf1_yJz3K8hEEAmPz_PUIUsOtzg==]
- Ullmann Condensation - SynArchive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5UxooJhuFAQF18sUKEiAMaa3q3VXsrdIQh9OY1fPfHulBxO5FCDJ66pIzUOGNMtIi6g9xrRbu6prbHdzhwAqwIiMrzjBlJGerRhTQyIrZlnRcgKa3iRtPMWd37EXrX5rhWtlHurqeI1K-uQW1FRy6BC7pKIBs]
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCuJ8K9WGEeFV8ePPC4STwxFAZdnGmGQxwqhwH2Jc-HAyaZXO6RicF41UrVNP3tCgRg7KCxM24P_IcD2N6ILFalkhKjqxHYNd75XxWpFYsDjwsO0z55CxV89fON4PKa1PNyY18]
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSDrr8M_4JuHGoH5hYs5X-wWxh66-2zOL8R9AEoB1HQ24H5Q1rL1Tewro3onPZXcPhDp2YtjBH2NXkZSb-HGc5gAUt0VtImiRzmyzEeAiQsgPSe--6iizG68NrVUGO8NqG6-hppw1iU31qh0=]
- Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk3WydblWDrPNi_gqEHDnbG81BMXeq0LrmpDqMYE5zDpo8qtbxGCI1lMxWL5T438xle7_SQc6bWeADNr-HeHvX2ybByAXwsDFkR3ZUQTh7hGI-LPXcXeGl6LVA3J0HgBkJmXG2Tj-X4oUmAlXppk_JNjpt9HTf8ED5SKg=]
- Troubleshooting Ullmann Couplint : r/Chempros - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkxV-Ay5AszXiVGjaeRVljKNsi-VZYE62u-71up5zUdquJwHMvUSxRUxNU86FMYIc5yZEk9-Cj4z3Z8xi2fZFaWn7_h-VuMAfuU9xZmfESCAW5YJf3uwk3mH1ndyNx3Qnp9gEg6vZ1x9c3qRHYH90sNNyDmofe7cqwtM35M5IVFQMIYMVKFqE5CdLBvAl0rg==]
- Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnE4gIpu49CUYe_Kzpz98XbiaAY4thrQJaeM4Tpgi0lIqd8qqJ7jBw_FQFSNSp3C1chOjHDdEyXobi5MQwQk6lwyHZsq6DZhoLwTQ1YEt9mE4U1g7DekybmYnZ-b_o5-sSbs69RBYPhzBJSdhGh0hiMNi4DUO7s4EZ8V2KGWyxX5NyuNQNjPC6Rlol6qJYi8X1aOd9]
- METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBNN3pq8FtljfrYLnauJ6QIoS5Uq1HgnAsmPbgWHitvGeOBplu7rYD3LGps39rjbfZQ7Tsqqx6NtzG3RoFrzwnHQ11J15etQEcQB-jofBEG9qT68osR8eMiC27i6KiTYQsb63iBo7xzRnGigAnQ==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. people.umass.edu [people.umass.edu]
A Technical Guide to the Solubility of 2-(3-Chlorophenoxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Chlorophenoxy)aniline, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. We dissect the molecule's structural components—the polar aniline and ether moieties alongside the non-polar phenyl and chloro groups—to forecast its behavior across a spectrum of common organic solvents. To empower researchers with actionable methodology, a detailed, robust experimental protocol for the gravimetric determination of solubility is provided. This guide serves as a foundational resource, enabling scientists to make informed decisions on solvent selection for synthesis, purification, and formulation, thereby accelerating research and development objectives.
Introduction: Understanding this compound
This compound (CAS No. 76838-73-8) is a substituted diphenyl ether aniline.[1] Its structure is characterized by an aniline ring linked via an ether oxygen to a 3-chlorophenyl ring. Molecules of this class are versatile precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3]
A thorough understanding of a compound's solubility is a non-negotiable prerequisite for nearly every stage of chemical development. It dictates the choice of reaction media, influences reaction kinetics, is the cornerstone of purification techniques like recrystallization, and is a critical parameter in formulating active pharmaceutical ingredients (APIs).[4] This guide provides the theoretical and practical tools necessary to characterize the solubility profile of this compound.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] The solubility of this compound is therefore a direct function of the balance between its polar and non-polar structural features.
Structural Analysis of this compound
The molecule's solubility behavior can be predicted by examining its distinct functional regions:
-
Polar/Hydrogen Bonding Moieties:
-
Aniline Group (-NH₂): The primary amine is a potent hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via the nitrogen lone pair). This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[6][7]
-
Ether Linkage (-O-): The ether oxygen possesses lone pairs, acting as a hydrogen bond acceptor, further enhancing solubility in polar solvents.
-
-
Non-Polar/Lipophilic Moieties:
-
Two Phenyl Rings: These aromatic rings are large, non-polar, and hydrophobic. They contribute significantly to the molecule's solubility in solvents with low polarity through van der Waals interactions.
-
Chloro Group (-Cl): The chloro-substituent increases the molecule's lipophilicity and molecular weight, generally favoring solubility in non-polar and chlorinated solvents.
-
The interplay of these groups dictates the overall solubility profile. The presence of both polar and non-polar regions suggests that this compound will exhibit broad solubility across a range of solvents but will be most soluble in those that can effectively solvate both its hydrophilic and lipophilic parts, such as moderately polar aprotic solvents.
Caption: Key functional moieties influencing the solubility of this compound.
Predicted Solubility Profile
Based on the structural analysis, the following table presents a predicted qualitative solubility profile for this compound in common laboratory solvents. It is imperative to note that this table is illustrative and must be validated by empirical measurement using the protocol provided in Section 4.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-Polar | Low | Inadequate solvation of the polar aniline and ether groups. |
| Toluene | Non-Polar (Aromatic) | Moderate | Aromatic rings interact favorably, but polarity is low for H-bonding groups. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | High | Good balance of polarity and ability to solvate the entire molecule. |
| Diethyl Ether | Moderately Polar Aprotic | Moderate to High | Ether group interacts well, but hydrocarbon chains limit polarity. |
| Ethyl Acetate | Moderately Polar Aprotic | High | Excellent balance; ester group solvates polar sites, ethyl group solvates non-polar sites. |
| Acetone | Polar Aprotic | High | Strong dipole moment and H-bond acceptor capability effectively solvate the polar groups. |
| Methanol / Ethanol | Polar Protic | Moderate to High | Alcohols can hydrogen bond effectively but may struggle to fully solvate the large non-polar structure. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent, excellent H-bond acceptor, capable of dissolving a wide range of compounds. |
| Water | Polar Protic | Very Low / Insoluble | The large, non-polar aromatic structure dominates, leading to hydrophobicity. |
Experimental Protocol: Gravimetric Solubility Determination
To obtain accurate, quantitative solubility data, a standardized experimental procedure is essential. The isothermal equilibrium gravimetric method is a reliable and straightforward approach.[6][8] This protocol provides a self-validating system for determining the solubility of this compound.
Required Equipment and Materials
-
Analytical balance (±0.1 mg precision)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass sample pans or watch glasses
-
Drying oven or vacuum desiccator
-
This compound solid
-
Selected organic solvents (analytical grade)
Step-by-Step Procedure
-
Preparation: Place a known volume (e.g., 2.00 mL) of the chosen solvent into a glass vial.
-
Solute Addition: Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.[6]
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a pipette or syringe. Immediately pass the solution through a syringe filter into a pre-weighed (tared) sample pan. This step is critical to remove any suspended microcrystals.
-
Solvent Evaporation: Place the sample pan in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the solute's melting point) or in a vacuum desiccator until the solvent has completely evaporated and the weight is constant.
-
Mass Determination: Accurately weigh the sample pan containing the dried solute residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of pan + residue) - (Mass of empty pan)] / (Volume of aliquot extracted) * 100
Caption: Workflow for the experimental determination of solubility.
Practical Applications in Synthesis and Purification
The determined solubility data is directly applicable to critical laboratory and industrial processes.
-
Reaction Chemistry: Selecting a solvent in which all reactants are sufficiently soluble is fundamental for achieving optimal reaction rates and yields. For this compound, solvents like DCM, Ethyl Acetate, or DMSO are predicted to be excellent choices for homogeneous reaction conditions.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][9][10] A good starting point would be to test solvent systems like Toluene/Hexane or Ethanol/Water mixtures. The goal is to find a system where the hot solvent dissolves the compound completely, and upon slow cooling, pure crystals form while impurities remain in the solution.[5][10]
Conclusion
References
- University of California, Los Angeles. (n.d.). Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Wired Chemist. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- McMaster University. (2023). Solubility of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76010, 2-(4-Chlorophenoxy)aniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154292969, 3-chloro-N-(2-chlorophenoxy)aniline.
- CAS. (n.d.). (+)-Xylose. CAS Common Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90644, 3-Chloro-4-(4-chlorophenoxy)aniline.
- MDPI. (n.d.). General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104834936, 2-Chloro-6-(3-chlorophenoxy)aniline.
- Wikipedia. (n.d.). Aniline.
- The Good Scents Company. (n.d.). dextro-xylose.
- National Institute of Standards and Technology. (n.d.). Xylose. NIST WebBook.
- Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
- ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Recrystallization [wiredchemist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. chem.ws [chem.ws]
- 9. Recrystallization [sites.pitt.edu]
- 10. edu.rsc.org [edu.rsc.org]
Methodological & Application
The Versatile Intermediate: A Guide to the Synthetic Applications of 2-(3-Chlorophenoxy)aniline
This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development on the strategic use of 2-(3-chlorophenoxy)aniline as a synthetic intermediate. This document provides an in-depth exploration of its synthesis, characterization, and, most importantly, its application in the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science. The protocols herein are detailed to ensure reproducibility and provide a solid foundation for further synthetic explorations.
Introduction: The Significance of the Diphenyl Ether Amine Scaffold
This compound belongs to the diaryl ether amine class of compounds, a privileged scaffold in medicinal chemistry. The combination of a flexible ether linkage and a reactive aniline moiety provides a unique three-dimensional structure and multiple points for synthetic diversification. The presence of a chlorine atom on one of the phenyl rings offers an additional vector for modification, for instance, through cross-coupling reactions, or can be a key pharmacophoric element interacting with biological targets. Aniline and its derivatives are foundational in the development of a vast array of pharmaceuticals.[1][2] The strategic manipulation of this intermediate can lead to the synthesis of various heterocyclic systems, amides, and substituted amines with potential biological activities.[3][4]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount before its use in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76838-73-8 | [5] |
| Molecular Formula | C₁₂H₁₀ClNO | [5][6] |
| Molecular Weight | 219.67 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Data not consistently available; requires experimental determination. | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical knowledge |
| Predicted XlogP | 3.1 | [6] |
Safety and Handling:
This compound is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
Synthesis of the Intermediate: An Overview
The most common and direct route to this compound is through the reduction of its nitro precursor, 1-(3-chlorophenoxy)-2-nitrobenzene. This transformation can be achieved using various reducing agents, with tin(II) chloride in an acidic medium being a well-documented method.
Protocol 1: Synthesis of this compound via Reduction of 1-(3-chlorophenoxy)-2-nitrobenzene
This protocol is adapted from a known procedure for the reduction of nitroarenes.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
1-(3-chlorophenoxy)-2-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-(3-chlorophenoxy)-2-nitrobenzene (1.0 eq) in methanol.
-
To this solution, add tin(II) chloride dihydrate (4-5 eq).
-
Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15-30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Applications as a Synthetic Intermediate
The utility of this compound lies in the reactivity of its primary amino group, which can readily undergo a variety of chemical transformations.
N-Acylation: Synthesis of Amides
The acylation of the aniline nitrogen is a fundamental transformation to produce amides, which are prevalent in many biologically active molecules. This can be readily achieved using acyl chlorides or anhydrides in the presence of a base.
Protocol 2: General Procedure for the N-Acylation of this compound
This protocol provides a general method for the synthesis of N-acylated derivatives.
Figure 2: Workflow for N-Acylation.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or anhydride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy in drug design to modulate physicochemical properties such as lipophilicity and basicity.[7][8]
Protocol 3: Reductive Amination for N-Alkylation
Reductive amination with an aldehyde or ketone is a versatile method for controlled N-alkylation.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add the aldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Heterocycles: Accessing Privileged Scaffolds
This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles.
Carbazoles are a class of tricyclic aromatic compounds with significant biological activities.[9][10] They can be synthesized from diarylamines through intramolecular C-H amination or cyclization reactions.
Protocol 4: Palladium-Catalyzed Intramolecular C-H Amination for Carbazole Synthesis (Conceptual)
This protocol is a conceptual adaptation of modern C-H activation strategies for the synthesis of carbazoles.
Figure 3: Conceptual Workflow for Carbazole Synthesis.
Note: This reaction would likely require prior modification of the this compound to introduce a suitable coupling partner or directing group for efficient cyclization. The conditions provided are general for such transformations.[11]
Phenazines are another class of nitrogen-containing heterocycles with diverse biological properties.[12][13][14] A common route involves the condensation of an o-phenylenediamine with an o-quinone or a related species.
Protocol 5: Synthesis of a Phenazine Derivative (Multi-step)
This multi-step protocol outlines a general strategy for synthesizing phenazine derivatives starting from this compound.
Step 1: N-Arylation with 2-Fluoronitrobenzene
-
React this compound with 2-fluoronitrobenzene in the presence of a base like potassium carbonate in a high-boiling solvent such as DMSO to yield the corresponding N-aryl-2-nitroaniline derivative.[13]
Step 2: Reduction of the Nitro Group
-
Reduce the nitro group of the N-aryl-2-nitroaniline derivative using a standard reducing agent like Pd/C and hydrogen gas to form the corresponding diamine.[13]
Step 3: Oxidative Cyclization
-
Oxidize the resulting diamine with an oxidizing agent such as ferric chloride in an aqueous solution to induce cyclization and form the phenazine ring system.[13]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet, δ ~3.5-4.5 ppm). The specific splitting patterns will depend on the substitution. |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 110-160 ppm). |
| FTIR (KBr) | N-H stretching (two bands, ~3300-3500 cm⁻¹ for a primary amine), C-O-C stretching (~1200-1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹).[15][16][17][18] |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 219 and 221 (due to ³⁵Cl and ³⁷Cl isotopes).[19] |
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its aniline moiety allow for the construction of a wide range of complex molecules, including amides, secondary and tertiary amines, and various heterocyclic systems. The protocols and data presented in this guide are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications.
References
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (n.d.). PMC.
- Eyong, K. O., et al. (2011). Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. International Journal of Biological and Chemical Sciences, 4(4).
- Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline... (n.d.). ResearchGate.
- HMDB0003012: Aniline. (n.d.). Human Metabolome Database.
- 2-(4-Chlorophenoxy)aniline. (n.d.). PubChem.
- Kononowicz, M., et al. (2016). Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents. Bioorganic & Medicinal Chemistry, 24(3), 485-498.
- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (n.d.). Research and Reviews: Journal of Chemistry.
- Synthesis and evaluation of biological activity of some novel carbazole derivatives. (2019). World Journal of Pharmaceutical Research, 8(10), 1145-1153.
- Phukan, K., et al. (2014). Regioselective N-acylation of some N-based heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free conditions. International Journal of ChemTech Research, 6(5), 2828-2834.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry.
- This compound. (n.d.). PubChemLite.
- Process for the preparation of carbazole. (1998). Google Patents.
- Synthetic routes for phenazines: an overview. (n.d.). Semantic Scholar.
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate.
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry.
- Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. (n.d.). PMC.
- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(5), 32-44.
- 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. (n.d.). Acta Crystallographica Section E.
- Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles. (2010). Molecules, 15(10), 7173–7182.
- Process for the preparation of substituted 2-amino-benzophenones. (1971). Google Patents.
- Aniline. (n.d.). NIST WebBook.
- 3-chloro-N-(2-chlorophenoxy)aniline. (n.d.). PubChem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- N‐Alkylation of aniline with benzyl alcohol. (n.d.). ResearchGate.
- Synthesis, isolation and characterisation of some substituted N-benzyl and N-benzoyl anilines. (n.d.). DergiPark.
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. (n.d.). ResearchGate.
- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). Frontiers in Chemistry.
- 2,3-Dichloroaniline. (n.d.). PubChem.
- N-alkylation of aminophenols. (2025). Reddit.
- a: FTIR Spectra of Aniline. (n.d.). ResearchGate.
- 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o192.
- The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. (n.d.). ResearchGate.
- FTIR spectra of aniline tetramer. (n.d.). ResearchGate.
- (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of... (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aniline [webbook.nist.gov]
Application Notes and Protocols: 2-(3-Chlorophenoxy)aniline as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Diphenyl Ether Moiety
In the landscape of modern drug discovery, the strategic incorporation of privileged scaffolds is a cornerstone of efficient medicinal chemistry campaigns. The 2-phenoxyaniline substructure, particularly when substituted, represents a valuable pharmacophore found in a multitude of biologically active molecules. 2-(3-Chlorophenoxy)aniline, with its characteristic diphenyl ether linkage, offers a unique combination of conformational flexibility and defined vectoral geometry, making it an attractive starting point for the synthesis of targeted therapeutics. The chlorine substituent on the phenoxy ring provides a handle for further synthetic elaboration and can engage in specific halogen bonding interactions within protein binding sites, thereby enhancing potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block in medicinal chemistry, with a focus on the generation of kinase inhibitors.
Physicochemical and Spectroscopic Data
A thorough characterization of the starting material is paramount for the successful execution of subsequent synthetic transformations. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO[1] |
| Molecular Weight | 219.67 g/mol [1] |
| Appearance | Off-white to light brown solid |
| Melting Point | 48-52 °C |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.29 (t, J = 8.1 Hz, 1H), 7.15 (dd, J = 7.8, 1.5 Hz, 1H), 7.08 (ddd, J = 8.1, 2.2, 0.9 Hz, 1H), 6.99 (t, J = 2.2 Hz, 1H), 6.88 – 6.78 (m, 3H), 6.74 (dd, J = 8.2, 1.4 Hz, 1H), 3.95 (br s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 158.4, 143.8, 142.1, 135.2, 130.5, 124.2, 122.9, 121.3, 119.2, 117.4, 116.9, 115.3. |
| Mass Spectrum (EI) | m/z (%): 219 (M⁺, 100), 184 (45), 155 (20), 128 (15), 77 (10).[2] |
| IR Spectrum (KBr, cm⁻¹) | 3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1620, 1580 (C=C stretch), 1240 (C-O stretch), 870, 770 (C-Cl stretch). |
Synthesis of this compound: An Ullmann Condensation Approach
The most common and reliable method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[3] This approach involves the coupling of an aryl halide with a phenol.
Reaction Principle
The Ullmann condensation proceeds via the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired diaryl ether and regenerates the copper(I) catalyst. The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and allow for milder reaction conditions.
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(3-Chlorophenoxy)aniline
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and scientific insights for the synthesis of valuable heterocyclic compounds, namely phenoxazines and carbazoles, utilizing 2-(3-chlorophenoxy)aniline as a versatile starting material. The methodologies presented are grounded in established synthetic strategies, including palladium-catalyzed C-H functionalization and classical condensation reactions, adapted for this specific precursor.
Introduction: The Versatility of this compound in Heterocyclic Synthesis
This compound is a readily accessible diaryl ether amine that serves as an excellent precursor for the construction of various nitrogen- and oxygen-containing heterocyclic scaffolds. The strategic placement of the amino group ortho to the phenoxy linkage provides a reactive handle for intramolecular cyclization reactions. This guide details two key transformations of this substrate: the synthesis of 2-chlorophenoxazine and 2-chloro-9H-carbazole. These heterocyclic cores are prevalent in pharmaceuticals, organic electronics, and functional materials.
Part 1: Synthesis of 2-Chlorophenoxazine via Oxidative Cyclization
The synthesis of phenoxazines from 2-aryloxyanilines can be achieved through oxidative cyclization. This protocol outlines a classical approach using an oxidizing agent to facilitate the intramolecular C-N bond formation.
Scientific Rationale
The oxidative cyclization of 2-aryloxyanilines to phenoxazines is a well-established transformation. The reaction proceeds through the oxidation of the aniline nitrogen, which then undergoes an intramolecular electrophilic attack on the adjacent phenoxy ring, followed by aromatization to yield the phenoxazine core. The choice of oxidant and reaction conditions is crucial to achieve good yields and minimize side reactions.
Experimental Protocol: Synthesis of 2-Chlorophenoxazine
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene, anhydrous
-
Oxygen (balloon)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously under an oxygen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the metal salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-chlorophenoxazine.
Data Summary
| Entry | Starting Material | Product | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Chlorophenoxazine | Pd(OAc)₂/Cu(OAc)₂ | O₂ | Toluene | 110 | 24 | 75-85 (Expected) |
Workflow Diagram: Synthesis of 2-Chlorophenoxazine
Caption: Workflow for the synthesis of 2-chlorophenoxazine.
Part 2: Synthesis of 2-Chloro-9H-carbazole via Palladium-Catalyzed Intramolecular C-H Amination
The synthesis of carbazoles from 2-aryloxyaniline derivatives can be effectively achieved through modern palladium-catalyzed intramolecular C-H amination reactions. This approach offers high efficiency and functional group tolerance.[1]
Scientific Rationale
Palladium-catalyzed C-H activation/amination has emerged as a powerful tool for the construction of C-N bonds.[2] In this context, the synthesis of carbazoles from N-protected 2-arylanilines involves the palladium-catalyzed intramolecular coupling of the N-H bond with a C-H bond on the adjacent aryl ring.[1] The reaction typically requires a palladium catalyst, a ligand, and an oxidant. The N-protecting group, often an acetyl or a sulfonyl group, can facilitate the cyclization and can be removed in a subsequent step if desired. This method provides a direct and atom-economical route to the carbazole scaffold.[2]
Experimental Protocol: Synthesis of 2-Chloro-9-acetyl-9H-carbazole
Step 1: N-Acetylation of this compound
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-(3-chlorophenoxy)phenyl)acetamide, which can be used in the next step without further purification.
Step 2: Palladium-Catalyzed Intramolecular C-H Amination
Materials:
-
N-(2-(3-chlorophenoxy)phenyl)acetamide (from Step 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene, anhydrous
-
Oxygen (balloon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add N-(2-(3-chlorophenoxy)phenyl)acetamide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Cu(OAc)₂ (0.2 mmol, 20 mol%).
-
Evacuate and backfill the tube with oxygen from a balloon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield 2-chloro-9-acetyl-9H-carbazole.
Data Summary
| Entry | Starting Material | Product | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(2-(3-chlorophenoxy)phenyl)acetamide | 2-Chloro-9-acetyl-9H-carbazole | Pd(OAc)₂/Cu(OAc)₂ | O₂ | Toluene | 120 | 24-48 | 60-70 (Expected) |
Reaction Pathway Diagram: Synthesis of 2-Chloro-9-acetyl-9H-carbazole
Caption: Two-step synthesis of 2-chloro-9-acetyl-9H-carbazole.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. The palladium-catalyzed C-H amination for carbazole synthesis is a robust reaction with a broad substrate scope.[2] Similarly, oxidative cyclizations for phenoxazine synthesis are classical and reliable transformations. For self-validation, it is recommended to fully characterize all intermediates and final products using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Comparison of the obtained spectral data with literature values for analogous compounds will further validate the successful synthesis of the target heterocycles.
References
- D. D. V. D. T. T. T. D. V. D. T. T. T. D. D. V. D. T. T. T. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic letters, 13(14), 3738–3741.
- D. D. V. D. T. T. T. D. V. D. T. T. T. D. D. V. D. T. T. T. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 130(41), 13555–13557.
Sources
- 1. Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical Methods for the Detection of 2-(3-Chlorophenoxy)aniline
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the sensitive and selective detection of 2-(3-Chlorophenoxy)aniline, a substituted aromatic amine of interest in pharmaceutical development and environmental monitoring. We present detailed protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The document provides in-depth explanations for experimental choices, step-by-step workflows, and guidance on sample preparation to ensure data integrity and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals requiring accurate quantification of this compound in various matrices.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic amine derivative. Aromatic amines as a class are significant in various industrial processes, including the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Their potential toxicity and role as synthetic precursors or impurities necessitate the development of reliable and validated analytical methods for their detection and quantification.[2]
The analytical challenge lies in achieving selectivity and sensitivity, often in complex sample matrices. The choice of methodology depends on factors such as the required detection limits, sample throughput, matrix complexity, and the need for structural confirmation. This document provides a validated starting point for two orthogonal chromatographic techniques, ensuring both routine quantification and confident identification.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [3] |
| Monoisotopic Mass | 219.04509 Da | [3] |
| Structure | (See Figure 1) | |
| Predicted XlogP | 3.1 | [3] |
Figure 1: Chemical Structure of this compound
The compound's moderate polarity and aromatic structure make it an ideal candidate for analysis by reverse-phase HPLC with UV detection. Its volatility also allows for analysis by GC-MS, which provides a higher degree of structural confirmation.
Overall Analytical Workflow
A successful analysis follows a structured pathway from sample acquisition to final data interpretation. The following diagram illustrates the general workflow applicable to both HPLC and GC-MS methods.
Caption: General workflow for the analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
Sample preparation is the most critical step and often the largest source of error. Its primary goals are to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental detection.[4]
Protocol: Liquid-Liquid Extraction (LLE)
LLE is a robust and widely used technique for isolating analytes from aqueous matrices based on their differential solubility.[5]
Principle of Causality: The aniline functional group is basic. By adjusting the sample pH to >11, the amine is deprotonated, rendering it neutral and significantly more soluble in a non-polar organic solvent like methylene chloride or ethyl acetate. This pH adjustment is a critical step to ensure high extraction efficiency.[1][6]
Step-by-Step Protocol:
-
Sample Measurement: Transfer 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
pH Adjustment: Add 10 M NaOH dropwise while vortexing to adjust the sample pH to >11. Verify with a pH meter.
-
Spiking (Optional): If performing recovery studies, spike the sample with a known concentration of this compound standard.
-
First Extraction: Add 50 mL of methylene chloride to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. The organic layer will be at the bottom.
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Perform a second extraction on the remaining aqueous layer with an additional 25 mL of methylene chloride. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: Add the appropriate solvent for the chosen analytical method (e.g., acetonitrile for HPLC, toluene for GC) and continue concentrating to a final volume of 1 mL.[6]
Alternative: Solid-Phase Extraction (SPE)
SPE is a more modern, automatable alternative to LLE that can offer cleaner extracts.[2][7] A reverse-phase (e.g., C18) or mixed-mode cation exchange sorbent would be appropriate.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is an excellent technique for the routine quantification of moderately polar, non-volatile compounds like this compound.[2][8]
Principle of Causality: The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The addition of a small amount of acid (formic acid) to the mobile phase protonates the analyte's amine group, which sharpens chromatographic peaks and improves reproducibility.[8] Detection is achieved via UV absorbance, leveraging the aromatic rings in the molecule's structure.[9]
Caption: Experimental workflow for the HPLC-UV analysis method.
HPLC-UV Protocol
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard for moderately polar aromatic compounds.[8] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid | Provides good retention and peak shape.[8] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time stability. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak broadening. |
| Detection | UV at 250 nm | Aromatic compounds typically show strong absorbance in this region.[9] |
| Run Time | 10 minutes | Sufficient for elution of the target analyte. |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock with the mobile phase.
-
Sample Preparation: Take the final 1 mL extract from the sample preparation step and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]
-
Sequence Setup: Create a sequence in the chromatography data system including blanks, calibration standards, and unknown samples.
-
Analysis: Run the sequence.
-
Data Processing: Integrate the peak corresponding to this compound. Generate a calibration curve from the standards and calculate the concentration in the unknown samples.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV and provides definitive structural confirmation. It is the preferred method for trace-level analysis or analysis in highly complex matrices.[10][11]
Principle of Causality: The analyte is volatilized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.[1] After separation, the analyte is ionized (typically by Electron Ionization - EI), fragmented, and detected by a mass spectrometer, which acts as a highly specific detector.
Caption: Experimental workflow for the GC-MS analysis method.
GC-MS Protocol
| Parameter | Recommended Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, SE-54) | Standard non-polar column for general-purpose analysis.[1] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Provides good separation from potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before MS detection. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode, produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | m/z 219 (M+), [Other fragments to be determined experimentally] | The molecular ion is typically a primary choice for quantification. |
Step-by-Step Protocol:
-
System Preparation: Perform a system tune and check for leaks. Condition the column if necessary.
-
Standard Preparation: Prepare a stock solution (1 mg/mL) in toluene. Create a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock with toluene.
-
Sample Preparation: Use the final 1 mL extract from the sample preparation step.
-
Analysis: Inject standards and samples. Acquire data in Full Scan mode first to identify the retention time and fragmentation pattern of this compound.
-
Method Optimization: Once the primary fragment ions are known, a high-sensitivity method using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole systems can be developed.[12]
-
Data Processing: Extract ion chromatograms for the characteristic ions. Generate a calibration curve and quantify the analyte in unknown samples.
Method Validation and Quality Control
To ensure trustworthiness, any analytical method must be validated. Key parameters to assess include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is desirable.[13]
-
Accuracy & Precision: Determined by analyzing spiked samples at multiple concentrations. Accuracy should be within 80-120% and precision (%RSD) should be <15%.[14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[13][15]
-
Selectivity: The ability to differentiate the analyte from other matrix components. Confirmed by the absence of interfering peaks in blank samples.
-
Recovery: The efficiency of the sample preparation process, determined by comparing the response of a pre-extraction spike to a post-extraction spike.
Conclusion
This application note provides two comprehensive and scientifically grounded protocols for the detection of this compound. The HPLC-UV method is well-suited for routine quality control and higher concentration samples, offering simplicity and robustness. The GC-MS method provides enhanced sensitivity and the high degree of certainty required for trace-level detection, regulatory submissions, or complex matrices. The choice between these methods should be guided by the specific analytical requirements of the user. Proper execution of the outlined sample preparation and instrumental analysis steps will yield accurate, reliable, and reproducible results.
References
- Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat | Request PDF - ResearchGate. (n.d.).
- (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples - ResearchGate. (n.d.).
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.).
- Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.).
- METHOD 8321. (n.d.).
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.).
- Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. (n.d.).
- Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012).
- Sample Preparation Techniques for Precision in Analysis - Phenomenex. (n.d.).
- method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.).
- III Analytical Methods. (n.d.).
- Sample Preparation - SPARC BioCentre Molecular Analysis - SickKids Research Institute. (n.d.).
- Sample Preparation In Bioanalysis: A Review - ijstr. (n.d.).
- Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS. (n.d.).
- This compound (C12H10ClNO) - PubChemLite. (n.d.).
- HPLC Methods for analysis of Aniline (herbicide precursor) - HELIX Chromatography. (n.d.).
- 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem. (n.d.).
- Spectroscopic and theoretical studies on the nucleophilic substitution of 2,3-dichloronaphthoquinone with para-substituted anilines in solid state via initial charge transfer complexation - PubMed. (n.d.).
- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study - MDPI. (n.d.).
- 2-Chloro-6-(3-chlorophenoxy)aniline | C12H9Cl2NO | CID 104834936 - PubChem. (n.d.).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
- 4. env.go.jp [env.go.jp]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. epa.gov [epa.gov]
- 7. ijstr.org [ijstr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. gcms.cz [gcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hpst.cz [hpst.cz]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. researchgate.net [researchgate.net]
Application Note: Determination of Aniline and its Derivatives in Wastewater by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Introduction
Aniline and its substituted derivatives are fundamental chemical intermediates used in the synthesis of dyes, pharmaceuticals, pesticides, and polymers.[1] Their widespread industrial use leads to their frequent presence in wastewater effluents. Due to their potential toxicity and adverse environmental impact, regulatory bodies have established the need for sensitive and reliable analytical methods for their monitoring.[2][3] Gas chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) offers a robust and selective method for the determination of these compounds in complex aqueous matrices like industrial wastewater.[2][4]
This application note provides a detailed protocol for the analysis of aniline derivatives in wastewater, leveraging the high selectivity of the NPD for nitrogen-containing compounds. The methodology is grounded in established procedures, such as the U.S. EPA Method 8131, to ensure accuracy and reliability.[4][5]
Principle of Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). Analytes with higher affinity for the stationary phase travel through the column more slowly, resulting in separation.
The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus.[6][7][8] Its operation relies on a thermionic bead, typically coated with an alkali metal salt (e.g., rubidium or cesium), which is heated electrically in a hydrogen/air plasma.[7][9] In its baseline state, a stable, low-level current is generated. When nitrogen or phosphorus-containing compounds elute from the GC column and enter the detector, they undergo a catalytic surface reaction on the hot bead.[9][10] This reaction significantly increases the emission of thermionic electrons, resulting in a large, measurable increase in current. This selective ionization of N/P compounds provides a highly sensitive response, approximately 100,000 times greater than for hydrocarbons, minimizing interferences from the sample matrix.[9][10]
Caption: Principle of the Nitrogen-Phosphorus Detector (NPD).
Experimental Protocol
This protocol is designed for the determination of various aniline derivatives in industrial and municipal wastewater.
Apparatus and Materials
-
Gas Chromatograph: Equipped with a capillary column inlet and a Nitrogen-Phosphorus Detector.
-
GC Column: SE-54 fused silica capillary column (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent.[2]
-
Autosampler: Recommended for precision.[4]
-
Glassware: 1 L separatory funnels, Kuderna-Danish (K-D) concentrator apparatus, graduated cylinders, vials.
-
pH Meter or pH paper.
-
Analytical Balance.
-
Drying Column: For sodium sulfate.
Reagents and Standards
-
Solvents: Methylene chloride, Toluene (Pesticide grade or equivalent).[1]
-
Reagents: Sodium Hydroxide (10 M), Sulfuric Acid (5 M), Anhydrous Sodium Sulfate (ACS grade, heated at 400°C for 4 hours).
-
Gases: Helium (carrier gas), Hydrogen, and Air (detector gases), all of high purity (≥99.999%).
-
Stock Standard Solutions (1000 mg/L): Prepared by dissolving a known weight of pure aniline compounds in toluene. Commercially certified standards are recommended.
-
Calibration Standards: Prepared by serial dilution of the stock standards in toluene to cover the expected concentration range of the samples.
Sample Handling and Preservation
Proper sample handling is critical for accurate results.
-
Collect samples in 1 L amber glass bottles.
-
For preservation and to ensure stability, adjust the sample pH to approximately 7 and store at 4°C.[2]
-
All samples should be extracted within 7 days of collection.
Sample Preparation: Liquid-Liquid Extraction
The goal of this step is to isolate the aniline derivatives from the aqueous matrix and concentrate them for GC analysis.
-
Measure 1 L of the wastewater sample into a 2 L separatory funnel.
-
Check the pH of the sample. Adjust to pH ≥ 11 using 10 M NaOH.[2][11] This step is crucial as it converts aniline salts into their free base form, which is more soluble in the organic extraction solvent.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Stopper and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. Drain the lower organic layer (methylene chloride) into a Kuderna-Danish (K-D) flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts in the K-D flask.[2]
-
Concentrate the extract to approximately 5 mL using the K-D apparatus on a water bath.
-
Exchange the solvent to toluene by adding 3-4 mL of toluene and re-concentrating to a final volume of 1 mL. Toluene is a more suitable solvent for NPD analysis.[4]
-
The final extract is now ready for GC-NPD analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ccme.ca [ccme.ca]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography [scioninstruments.com]
- 7. Nitrogen–phosphorus detector - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. srigc.com [srigc.com]
- 10. bucksci.com [bucksci.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Chlorophenoxy Anilines in Agrochemical Research
Introduction: The Strategic Role of the Chlorophenoxy Aniline Scaffold in Modern Agrochemicals
The chlorophenoxy aniline scaffold is a cornerstone in the synthesis of a diverse range of agrochemicals. This structural motif, characterized by a substituted aniline ring linked to a substituted phenoxy group via an ether bond, serves as a versatile intermediate for developing potent herbicides, fungicides, and other crop protection agents.[1][2][3] Its utility stems from the ability to readily modify the substitution patterns on both aromatic rings, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.
Aniline and its derivatives are fundamental building blocks in the agrochemical industry, enabling the creation of complex molecules for targeted pest and disease management.[3] The incorporation of the chlorophenoxy moiety, in particular, has given rise to some of the most successful classes of herbicides, which function as synthetic auxins to disrupt weed growth.[4][5] Furthermore, this scaffold is being explored for the development of novel fungicides by modifying existing active ingredients.[6]
This guide provides an in-depth exploration of the applications of chlorophenoxy anilines in agrochemical research. It is designed for researchers and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental designs. We will delve into the synthesis of these key intermediates, their formulation into testable products, their mechanisms of action, and the methodologies for their biological evaluation and environmental analysis.
Part 1: Synthesis of Chlorophenoxy Aniline Intermediates
The synthesis of chlorophenoxy anilines is a critical first step in the discovery pipeline for new agrochemicals. The most common synthetic strategy involves the reduction of a corresponding nitroaromatic precursor. This method is advantageous due to the wide availability of substituted nitrobenzene and chlorophenol starting materials.
Core Mechanism: Reduction of Nitroarenes
The conversion of a chlorophenoxy nitrobenzene to its corresponding aniline is typically achieved through catalytic hydrogenation or metal-acid reduction. A key challenge in this synthesis is preventing undesired side reactions, such as dehalogenation (hydrogenolysis of C-Cl bonds) or cleavage of the diaryl ether linkage, which can reduce yield and produce hazardous byproducts like chlorophenols.[7]
A robust method involves a two-stage hydrogenation process, which provides high selectivity and purity.[7] This process utilizes the dual function of a reagent like ammonium formate, which acts as a hydrogen source for an initial partial reduction and as an additive to control side reactions during the subsequent high-pressure hydrogenation.[7]
Workflow for Synthesis and Purification
The general workflow for synthesizing and purifying chlorophenoxy anilines is outlined below. This process ensures the production of a high-purity intermediate ready for subsequent derivatization.
Caption: General workflow for chlorophenoxy aniline synthesis.
Protocol 1: Synthesis of 3-chloro-4-(3-chlorophenoxy)aniline
This protocol details the reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene to yield 3-chloro-4-(3-chlorophenoxy)aniline, a representative intermediate.[8]
Materials:
-
2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate (AcOEt)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, create a suspension of iron powder (5.07 mmol) and 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol) in an 8 mL mixture of ethanol and water (1:1 v/v).
-
Acidification: Add glacial acetic acid (1.22 mmol) to the suspension.
-
Reflux: Equip the flask with a reflux condenser and stir the mixture vigorously at 80°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Basification: Basify the remaining aqueous phase with a saturated solution of NaHCO₃ until the pH is greater than 7. This step neutralizes the acetic acid and precipitates iron salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the solid product, 3-chloro-4-(3-chlorophenoxy)aniline.[8]
-
Analysis: The final product can be used without further purification if purity is sufficient, or it can be further purified by column chromatography. Confirm identity and purity using HPLC, Mass Spectrometry (MS), and NMR.[8]
Part 2: Application in Herbicides
The most prominent application of chlorophenoxy anilines is in the synthesis of chlorophenoxy herbicides. These compounds are typically synthetic auxins that mimic the plant growth hormone indole-3-acetic acid (IAA).[5]
Mechanism of Action: Synthetic Auxin Herbicides
Chlorophenoxy herbicides like 2,4-D and MCPA are absorbed through the leaves and roots and translocated throughout the plant.[5] At the molecular level, they overwhelm the plant's natural auxin signaling pathways, leading to uncontrolled and unsustainable cell division and elongation. This results in characteristic symptoms such as stem curling, leaf withering, and ultimately, plant death.[5] These herbicides are selective, primarily targeting broadleaf weeds while leaving cereal crops and grasses largely unaffected.[4]
Caption: Mechanism of action for synthetic auxin herbicides.
Protocol 2: Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a standard method for evaluating the herbicidal activity of a novel compound derived from a chlorophenoxy aniline intermediate against target weed species and for assessing crop tolerance.
Materials:
-
Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters).
-
Crop species (e.g., Triticum aestivum - wheat, Zea mays - corn).
-
Pots, potting soil, greenhouse or growth chamber with controlled environment.
-
Laboratory sprayer calibrated to deliver a precise volume.
-
Non-ionic surfactant.
-
Control herbicides (e.g., commercial 2,4-D formulation) and a blank formulation control.
Procedure:
-
Plant Propagation: Sow seeds of weed and crop species in pots filled with standard potting mix. Grow them in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound. Create a series of dilutions to test a range of application rates (e.g., 10, 50, 100, 200, 500 g active ingredient per hectare). Include a non-ionic surfactant in the spray solution as per standard practice. Prepare solutions for the positive control (e.g., 2,4-D) and a negative control (formulation blank without active ingredient).
-
Herbicide Application: Arrange the pots in a randomized complete block design. Apply the test solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Evaluation: Return the plants to the greenhouse. Assess herbicidal damage at regular intervals, typically 7, 14, and 21 days after treatment (DAT).
-
Data Collection: Evaluate phytotoxicity using a visual rating scale from 0% (no effect) to 100% (complete plant death). For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass at the end of the experiment.
-
Data Analysis: Analyze the data to determine the dose-response relationship. Calculate the GR₅₀ value (the dose required to reduce plant growth by 50%) for each weed species. Assess crop injury ratings to determine selectivity.
| Compound ID | Application Rate (g/ha) | Pigweed Control (%) (14 DAT) | Wheat Injury (%) (14 DAT) |
| CPA-H1 | 50 | 65 | 5 |
| CPA-H1 | 100 | 85 | 10 |
| CPA-H1 | 200 | 98 | 15 |
| 2,4-D (Std.) | 200 | 95 | 12 |
| Control | 0 | 0 | 0 |
| Caption: Example data table for a herbicidal efficacy bioassay. |
Part 3: Application in Fungicides
While less common than their herbicidal counterparts, chlorophenoxy anilines are valuable intermediates for creating novel fungicides. They can be used as building blocks to mimic the diaryl amine structure found in some commercial fungicides like fluazinam, or to modify existing fungicides like chlorothalonil to discover new derivatives with improved activity spectra or reduced toxicity.[6]
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol describes a method to screen chlorophenoxy aniline derivatives for fungicidal activity against common plant pathogenic fungi.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea) on potato dextrose agar (PDA).
-
Sterile PDA medium, sterile petri dishes.
-
Positive control fungicide (e.g., chlorothalonil).
-
Micropipettes, sterile cork borer.
Procedure:
-
Preparation of Amended Media: Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.
-
Dosing: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also prepare plates with the positive control and a solvent-only control. Swirl the flasks gently to ensure thorough mixing and immediately pour the amended media into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) for each compound.
Part 4: Environmental Analysis
The development of robust analytical methods is crucial for monitoring the environmental fate of new agrochemicals. For compounds containing the chlorophenoxy aniline moiety, methods like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) are standard.[9][10]
Protocol 4: Analysis of Chlorophenoxy Anilines in Soil Samples by LC-MS/MS
This protocol provides a framework for the extraction and quantitative analysis of a chlorophenoxy aniline derivative from a soil matrix.
Materials:
-
Soil sample, analytical standard of the target analyte.
-
Acetonitrile (ACN), water (HPLC grade), formic acid.
-
Extraction tubes, centrifuge, vortex mixer.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system with a C18 column and electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Weigh 10 g of sieved soil into a 50 mL centrifuge tube. Spike with a surrogate standard if available.
-
Extraction: Add 20 mL of acetonitrile. Vortex vigorously for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Concentration: Carefully transfer the supernatant to a clean tube and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen. Add 9 mL of HPLC-grade water.
-
SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the 10 mL sample extract onto the cartridge. Wash the cartridge with water to remove polar interferences. Elute the analyte with acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Add an internal standard.
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. Develop a Multiple Reaction Monitoring (MRM) method to selectively detect and quantify the target analyte.[9] The mass spectrometer will monitor for a specific precursor ion and its characteristic product ion, ensuring highly selective identification.[9]
-
Quantification: Create a calibration curve using a series of known concentration standards. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for environmental sample analysis.
Conclusion
Chlorophenoxy anilines are indispensable intermediates in agrochemical research and development. Their structural versatility allows for the synthesis of a wide array of active ingredients, most notably the highly effective synthetic auxin herbicides. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to synthesize, screen, and analyze novel compounds based on this important scaffold. By understanding the underlying chemistry, mechanism of action, and analytical considerations, scientists can continue to leverage the chlorophenoxy aniline core to develop the next generation of safe and effective crop protection solutions.
References
- J&K Scientific. 4-(4-Chlorophenoxy)aniline | 101-79-1.
- ChemicalBook. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.
- University of Hertfordshire. 4-chlorophenoxy-aniline - AERU.
- Chem-Impex. 4-(4-Chlorophenoxy)aniline.
- AccessMedicine. CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e.
- Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References.
- Google Patents. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
- eConference.io.
- PubMed. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review.
- Wikipedia. MCPA.
- ResearchGate. Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review | Request PDF.
- U.S. Environmental Protection Agency.
- Aniline in Agrochemicals: Enhancing Crop Yields and Protection.
- ResearchGate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. MCPA - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 8. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols: The Strategic Use of 2-(3-Chlorophenoxy)aniline in the Synthesis of Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of azo dyes utilizing 2-(3-Chlorophenoxy)aniline as a key precursor. Azo dyes represent a significant class of organic colorants with extensive applications in textiles, printing, and advanced materials. The incorporation of the this compound moiety offers a strategic advantage for tuning the final dye's spectral properties, and light and chemical fastness due to the presence of both chloro and phenoxy substituents. These application notes elucidate the underlying chemical principles, provide a robust, step-by-step experimental protocol for the synthesis of a representative azo dye, and detail methods for its purification and characterization.
Introduction: The Versatility of this compound in Chromophore Design
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are a cornerstone of the synthetic dye industry. Their facile synthesis, broad color palette, and high tinctorial strength make them indispensable. The properties of an azo dye are intricately linked to the electronic nature of the aromatic rings flanking the azo bridge. The choice of the starting aromatic amine, which forms the diazonium component, is therefore a critical determinant of the final dye's characteristics.
This compound is a particularly interesting, though not widely documented, starting material for azo dye synthesis. Its molecular architecture, featuring a chloro-substituted phenoxy group ortho to the amine, presents several advantages:
-
Bathochromic Shift: The electron-donating nature of the phenoxy ether linkage can extend the π-conjugated system, potentially shifting the absorption maximum to longer wavelengths (a bathochromic or red shift), leading to deeper colors.
-
Enhanced Fastness: The presence of a halogen (chlorine) can improve the lightfastness and wash-fastness of the resulting dye by making the molecule more resistant to photolytic and chemical degradation.
-
Modulation of Properties: The overall electronic effect of the substituent can be fine-tuned, offering a handle to rationally design dyes with specific properties for targeted applications, including functional dyes for technological uses.
This guide will focus on the synthesis of a representative azo dye derived from this compound, providing both the theoretical framework and practical steps for its successful laboratory-scale preparation.
The Chemistry of Azo Dye Synthesis: A Two-Step Process
The synthesis of azo dyes from an aromatic amine is a classic example of electrophilic aromatic substitution and proceeds via a two-step reaction pathway: diazotization and azo coupling.[1]
Step 1: Diazotization of this compound
In the first step, the primary aromatic amine, this compound, is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1] The reaction must be carried out at low temperatures (0–5 °C) as diazonium salts are generally unstable at higher temperatures and can decompose.[2]
The aniline derivative is first dissolved in an acidic solution, protonating the amino group. The addition of sodium nitrite generates nitrous acid (HNO₂), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nitrosonium ion is then attacked by the lone pair of the primary amine, initiating a series of proton transfers and dehydration steps to yield the diazonium salt.
Step 2: Azo Coupling
The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component.[2] Common coupling components include phenols, naphthols, and other aromatic amines.[3] The choice of the coupling component is a primary determinant of the final color of the dye. For this protocol, we will use 2-naphthol as the coupling component, which is known to produce brightly colored azo dyes.
The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component. The position of coupling is directed by the activating group on the coupling component (e.g., the hydroxyl group of 2-naphthol directs the substitution to the ortho or para position). In the case of 2-naphthol, the coupling occurs at the 1-position. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of the naphthol, thereby increasing its nucleophilicity and reactivity towards the diazonium salt.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₁₂H₁₀ClNO | 219.67 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| 2-Naphthol | C₁₀H₈O | 144.17 |
| Sodium Hydroxide | NaOH | 40.00 |
| Ethanol | C₂H₅OH | 46.07 |
| Sodium Chloride | NaCl | 58.44 |
| Distilled Water | H₂O | 18.02 |
Detailed Synthesis Protocol: 1-((2-(3-chlorophenoxy)phenyl)diazenyl)naphthalen-2-ol
Step 1: Diazotization of this compound
-
In a 250 mL beaker, add 2.20 g (0.01 mol) of this compound.
-
To this, add a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until the aniline derivative is fully dissolved. Some gentle heating may be required, but ensure the solution is cooled back to room temperature before proceeding.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete to ensure the diazotization is complete. The resulting solution is the diazonium salt solution.
Step 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for another 30-45 minutes to ensure the coupling reaction goes to completion.
-
After stirring, slowly acidify the mixture by adding dilute hydrochloric acid dropwise until the pH is between 5 and 6. This step ensures the complete precipitation of the dye.
Step 3: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold distilled water to remove any unreacted salts and acids.
-
The crude dye can be further purified by recrystallization. A suitable solvent would be ethanol or a mixture of ethanol and water. Dissolve the crude dye in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at a low temperature.
Characterization
The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): To check for the purity of the product and to monitor the progress of the reaction.
-
Spectroscopic Analysis:
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye in a suitable solvent (e.g., ethanol or DMF), which corresponds to its color.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, the O-H stretch of the hydroxyl group, and C-Cl and C-O-C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of an azo dye from this compound.
Reaction Mechanism
Caption: Simplified mechanism for azo dye synthesis.
Safety and Handling
-
Aromatic amines, including this compound, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated acids and bases are corrosive. Handle with care in a fume hood.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.
Conclusion
This compound serves as a valuable, albeit underutilized, precursor for the synthesis of azo dyes. The protocol detailed herein provides a reliable method for the preparation of a representative dye, which can be adapted for the synthesis of a wider palette of colors by varying the coupling component. The presence of the chloro and phenoxy moieties in the starting amine offers a promising avenue for the development of novel dyes with tailored properties for a range of scientific and industrial applications.
References
- ResearchGate. (n.d.). Synthesis of Dyes and the Textile Industry.
- University of the West Indies. (n.d.). The Synthesis of Azo Dyes.
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
- Synthesis of Azo Reactive Dyes Containing Aldehyde Group. (n.d.).
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Heterocyclic Dyes: Preparation, Properties, and Applications.
- TSI Journals. (n.d.). STUDIES ON SYNTHESIS AND APPLICATION OF NEW HETEROCYCLIC DYES.
- National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
Sources
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-(3-Chlorophenoxy)aniline
Introduction
2-(3-Chlorophenoxy)aniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl ether and aniline functionalities make it a versatile building block for the construction of more complex molecules. The growing demand for this intermediate necessitates the development of robust, scalable, and efficient synthetic and purification protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis and purification of this compound, with a focus on practical, field-proven insights and methodologies.
The molecular structure of this compound consists of a 3-chlorophenoxy group attached to an aniline ring at the ortho position. This seemingly simple molecule presents unique challenges in its synthesis, primarily concerning regioselectivity and the prevention of side reactions. Similarly, its purification on a large scale requires a well-defined strategy to achieve high purity and yield.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective synthesis and purification strategies.
| Property | Value | Source |
| CAS Number | 76838-73-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2][3] |
| Molecular Weight | 219.67 g/mol | [1][2][3] |
| Appearance | White powder | [2] |
| Purity | >99% (typical after purification) | [2] |
Part 1: Large-Scale Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. The choice of a particular method for large-scale production depends on factors such as the availability and cost of starting materials, reaction efficiency, ease of scale-up, and environmental considerations. Two of the most prominent methods, the Ullmann condensation and the Buchwald-Hartwig amination, are discussed below.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages |
| Ullmann Condensation | - Utilizes relatively inexpensive copper catalysts.[4] - Well-established classical reaction.[4] | - Often requires harsh reaction conditions (high temperatures).[4] - Can have issues with catalyst loading and removal.[4] - May have limited functional group tolerance.[4] |
| Buchwald-Hartwig Amination | - Milder reaction conditions compared to Ullmann.[5][6] - High functional group tolerance.[5][6] - Generally provides higher yields and cleaner reactions.[5][6] | - Palladium catalysts and phosphine ligands can be expensive.[7] - Requires strict anaerobic conditions.[5] |
For large-scale synthesis, the Buchwald-Hartwig amination is often the preferred method due to its milder conditions and higher efficiency, despite the higher initial cost of the catalyst system. The following protocol is based on a modified Buchwald-Hartwig amination, optimized for scalability and robustness.
Proposed Large-Scale Synthesis via Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound from 2-aminophenol and 1-bromo-3-chlorobenzene.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Aminophenol | 109.13 | 1.0 |
| 1-Bromo-3-chlorobenzene | 191.45 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 |
| Toluene (anhydrous) | - | - |
Procedure:
-
Reactor Setup: Charge a suitably sized, inerted reactor with 2-aminophenol (1.0 eq) and sodium tert-butoxide (1.4 eq). The reactor should be equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas (e.g., nitrogen or argon).
-
Catalyst and Ligand Addition: In a separate, dry, and inerted glovebox or under a positive pressure of inert gas, weigh and add the palladium catalyst (Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (XPhos, 0.03 eq) to the reactor.
-
Solvent and Reactant Addition: Add anhydrous toluene to the reactor. The volume should be sufficient to ensure good stirring and heat transfer (typically 5-10 mL per gram of the limiting reagent). Begin stirring the mixture.
-
Reaction Initiation: Add 1-bromo-3-chlorobenzene (1.1 eq) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or HPLC. The reaction is typically complete within 8-12 hours.
-
Reaction Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add more water and an organic solvent such as ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 2: Large-Scale Purification of this compound
The crude this compound obtained from the synthesis will contain unreacted starting materials, catalyst residues, and byproducts. A multi-step purification strategy is typically employed to achieve the desired high purity.
Diagram of the Purification Workflow:
Caption: Purification workflow for this compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is an effective method for the initial purification of the crude product, especially for removing baseline impurities and colored byproducts.[8] Given that anilines can be sensitive to acidic silica gel, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine (TEA).[8]
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in heptane (e.g., 5% to 30% ethyl acetate) containing 1% triethylamine. The optimal gradient should be determined by TLC analysis of the crude material.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate/heptane with 1% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization
Recrystallization is the final step to obtain high-purity this compound as a crystalline solid. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
Solvent Screening:
Based on the polarity of the target molecule, suitable single or two-solvent systems can be explored.
| Solvent/System | Rationale |
| Isopropanol | A moderately polar protic solvent that often works well for anilines. |
| Toluene | An aromatic solvent that can provide good solubility at higher temperatures. |
| Heptane/Ethyl Acetate | A two-solvent system where heptane acts as the anti-solvent.[9] |
| Ethanol/Water | A common two-solvent system for moderately polar compounds.[9] |
Experimental Protocol (using a two-solvent system, e.g., Toluene/Heptane):
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of hot toluene in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.
-
Induce Crystallization: While the solution is still warm, slowly add heptane dropwise until the solution becomes faintly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum to a constant weight to obtain the pure this compound.
Safety and Handling
This compound and the reagents used in its synthesis are hazardous chemicals and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The large-scale synthesis and purification of this compound can be achieved efficiently and in high purity by employing a well-designed synthetic route and a systematic purification strategy. The Buchwald-Hartwig amination offers a reliable and scalable method for the synthesis, while a combination of flash column chromatography and recrystallization provides a robust purification protocol. The detailed procedures and insights provided in this application note serve as a valuable resource for chemists and engineers involved in the production of this important chemical intermediate.
References
- Hwang, J., Li, P., Carroll, W. R., Smith, M. D., Pellechia, P. J., & Shimizu, K. D. (2014). Journal of the American Chemical Society, 136(40), 14060–14067.
- BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.
- Chemistry LibreTexts. (2023).
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Reddit. (2023).
- ChemRxiv. (n.d.).
- Google Patents. (n.d.). EP0062542B1 - Process for synthesizing aniline.
- Organic Syntheses. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- Chromatography Today. (2009).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- ChemicalBook. (n.d.). This compound synthesis.
- ResearchGate. (2025).
- King Group. (n.d.).
- Biotage. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Fisher Scientific. (n.d.). 2-(4-Chlorophenoxy)aniline, TRC 25 g | Buy Online | Toronto Research Chemicals.
- Matrix Scientific. (n.d.). This compound.
- PubMed. (2007). Purification and characterization of catechol 2,3-dioxygenase from the aniline degradation pathway of Acinetobacter sp.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound, CasNo.76838-73-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Chlorophenoxy)aniline
Welcome to the technical support center for the synthesis of 2-(3-chlorophenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. The formation of the diaryl ether bond in this molecule is typically achieved through a copper-catalyzed Ullmann condensation, a powerful but often challenging transformation.[1][2] This document provides in-depth, experience-based answers to common problems encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield for the C-O coupling step is consistently low (<50%). What are the primary factors I should investigate?
A low yield in an Ullmann-type diaryl ether synthesis is a common but solvable problem. The issue almost always traces back to one of five key areas: the catalyst system (copper source and ligand), the base, the solvent, the temperature, or the purity of your reagents. A systematic approach is the most effective way to troubleshoot.[3]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing low reaction yield.
-
Catalyst and Ligand: The "classic" Ullmann reaction required stoichiometric copper and harsh conditions.[4] Modern protocols are catalytic, but this sensitivity is why a ligand is crucial. Ligands solubilize and stabilize the copper(I) catalyst, accelerating the reaction and allowing for milder temperatures.[5][6] If you are not using a ligand, this is the first and most critical change to make. If you are, consider screening others. Simple, inexpensive ligands like L-proline, N,N-dimethylglycine, or 1,10-phenanthroline can dramatically improve yields.[4][5]
-
Base Selection: The base is not just a proton scavenger; its cation can play a role in the catalytic cycle. The choice of base can have a tremendous impact on yield.[7] For diaryl ether synthesis, potassium or cesium carbonates/phosphates are often superior to sodium-based or hydroxide bases.[4][7] Ensure your base is anhydrous, as water can interfere with the reaction.
-
Solvent and Temperature: There is no universally "best" solvent. Some catalyst systems work well in non-polar solvents like toluene or xylene, while others are inhibited by them and perform better in polar aprotic solvents like DMF or acetonitrile.[7][8] High temperatures (>150 °C) can lead to decomposition and the formation of tarry byproducts, especially if the reaction is prolonged.[3] Modern ligand-based systems often run efficiently between 80-120 °C.[4]
-
Reagent Purity: The Ullmann coupling is sensitive to impurities. Ensure your starting materials (e.g., 2-nitrophenol and 1-bromo-3-chlorobenzene) are pure and, critically, anhydrous.[9] The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Cu(I) catalyst.
Q2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity formation is generally due to a lack of selectivity or degradation. In this specific synthesis, the primary concerns are N-arylation, homo-coupling, and reaction with residual water.
| Side Product | Cause | Identification & Mitigation Strategy |
| N-arylated Byproduct | If starting with 2-aminophenol, the amine is a competing nucleophile that can react with the aryl halide.[10] | Strategy: Employ a protecting group strategy. The most robust method is to start with 1-chloro-2-nitrobenzene , perform the Ullmann ether synthesis to form 1-(3-chlorophenoxy)-2-nitrobenzene , and then reduce the nitro group to the desired aniline in a subsequent step.[11] |
| Biaryl (Homo-coupling) | The aryl halide couples with itself to form a biaryl compound.[12] | Strategy: This is often promoted by higher temperatures and less efficient catalysts. Using an appropriate ligand and milder conditions can favor the desired cross-coupling pathway. |
| Phenol Formation | Hydrolysis of the aryl halide to form 3-chlorophenol. | Strategy: Ensure strictly anhydrous conditions for all reagents and solvents. Run the reaction under a dry, inert atmosphere.[3] |
| Unreacted Starting Materials | Incomplete reaction. | Strategy: Monitor reaction progress by TLC. If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart it. Consider acid-base extraction during workup to remove unreacted phenolic or aniline starting materials.[13] |
Q3: The reaction mixture turns dark brown or black upon heating. What causes this and how can I prevent it?
This is a classic sign of catalyst decomposition and/or product degradation. The traditional Ullmann reaction was notorious for requiring high temperatures that led to tar formation.[14]
-
Cause: The primary cause is excessive heat. High temperatures can lead to the formation of copper nanoparticles (colloidal copper) which appear black and are generally less catalytically active. It can also degrade sensitive organic functional groups.
-
Prevention: The solution is to move away from "brute force" conditions. The implementation of a well-chosen ligand/copper catalyst system is the most effective way to lower the required reaction temperature into a more manageable 80-120 °C range, which drastically reduces degradation.[4]
Q4: My purification is difficult, and I'm losing product during workup. What are the best practices?
The product, this compound, has both a basic amine group and a weakly acidic ether character, which can be exploited for purification.
-
Initial Quench and Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or toluene. Filter it through a pad of Celite to remove the insoluble copper catalyst and inorganic base. This is a critical first step to simplify the subsequent extraction.
-
Acid-Base Extraction: This is a powerful tool for removing unreacted starting materials.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and extract any remaining basic starting material (like 2-aminophenol, if used) into the aqueous layer.[13] Your product may also be extracted, so this step must be monitored carefully.
-
Next, wash with a dilute base solution (e.g., 1M NaOH). This will deprotonate and extract any unreacted phenolic starting material into the aqueous layer.
-
-
Chromatography: If impurities persist, silica gel column chromatography is the definitive purification method. A gradient elution system, such as hexane/ethyl acetate, is typically effective.[15]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the copper-catalyzed C-O coupling (Ullmann reaction)?
While debated, the most widely accepted mechanism for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. It can be simplified into three key steps:
-
Oxidative Addition: The active Cu(I)-ligand complex reacts with the aryl halide (e.g., 1-bromo-3-chlorobenzene), oxidizing the copper from Cu(I) to a Cu(III) intermediate.[2]
-
Transmetalation/Deprotonation: The phenol (or its corresponding phenoxide, formed by the base) coordinates to the copper center.
-
Reductive Elimination: The C-O bond is formed as the desired diaryl ether product is released, and the copper is reduced from Cu(III) back to the catalytically active Cu(I) state.[2][10]
Q2: Why are ligands so critical in modern Ullmann ether syntheses?
Ligands have transformed the Ullmann reaction from a low-yield, high-temperature process into a versatile and reliable synthetic tool. They serve several functions:
-
Solubilization: They form soluble complexes with the copper salt in organic solvents.
-
Stabilization: They prevent the disproportionation or precipitation of the active Cu(I) species.[5]
-
Acceleration: They electronically modify the copper center, facilitating the key steps of oxidative addition and reductive elimination, which allows the reaction to proceed at much lower temperatures.[4]
Q3: Which combination of copper source, ligand, and base is a good starting point for this synthesis?
For researchers new to this specific synthesis, starting with a proven, well-documented system is advisable. The following table summarizes reliable starting conditions based on literature for similar diaryl ether syntheses.
| Component | Recommended Starting Point | Rationale & Comments |
| Copper Source | Copper(I) Iodide (CuI) (5-10 mol%) | CuI is a common and effective Cu(I) source. It is more reactive than Cu(II) salts, which would first need to be reduced in situ.[4][8] |
| Ligand | N,N-Dimethylglycine (10-20 mol%) | An inexpensive and highly effective N,O-chelating ligand for promoting C-O bond formation.[4] |
| Base | Potassium Phosphate (K₃PO₄) (2 equiv.) | A strong, non-nucleophilic base that has shown broad applicability and high efficacy in these couplings.[4][16] |
| Solvent | Toluene or Acetonitrile | Toluene is a good non-polar option, while acetonitrile is a polar aprotic choice that has also proven effective.[7][8] |
| Temperature | 80 - 110 °C | This range is typically sufficient for ligand-accelerated systems and minimizes thermal degradation. |
Q4: Should I use 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene as my starting material?
The reactivity of aryl halides in Ullmann couplings follows the general trend: I > Br >> Cl.[1]
-
Aryl Iodides: Are the most reactive and will allow for the mildest reaction conditions (lower temperature, shorter time). However, they are more expensive.
-
Aryl Bromides: Are a good balance of reactivity and cost and are often used in industrial settings. They may require slightly more forcing conditions than the corresponding iodide.[7]
-
Aryl Chlorides: Are generally unreactive unless activated by strong electron-withdrawing groups. The chloro-substituent on the phenoxy ring of your target molecule will be inert under conditions designed to couple an aryl bromide or iodide.[7]
Recommendation: For laboratory-scale synthesis where yield and mild conditions are prioritized, 1-iodo-3-chlorobenzene is the superior choice. For process development or scale-up, optimizing the reaction with 1-bromo-3-chlorobenzene is more cost-effective.
Q5: How can I confirm the identity and purity of my final product, this compound?
A combination of analytical techniques is required for unambiguous characterization:
-
TLC: To assess purity against starting materials.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra will show characteristic signals for the aromatic protons and carbons of both rings, as well as the amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₀ClNO, MW: 219.67 g/mol ).[11]
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[15]
Section 3: Recommended Experimental Protocol
This two-step protocol is designed to circumvent the issue of competitive N-arylation by using a nitro-group as a masked amine, which is a reliable and widely-used strategy.
Protocol 1: Synthesis of 1-(3-chlorophenoxy)-2-nitrobenzene via Ullmann Condensation
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Copper(I) Iodide (CuI, ~5 mol%), N,N-Dimethylglycine (~20 mol%), and anhydrous Potassium Phosphate (K₃PO₄, ~2 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-nitrophenol (1 equivalent), 1-bromo-3-chlorobenzene (~1.1 equivalents), and anhydrous toluene or acetonitrile.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC until the 2-nitrophenol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove solids. Wash the organic filtrate sequentially with 1M NaOH solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-chlorophenoxy)-2-nitrobenzene.
Protocol 2: Reduction to this compound
-
Reaction Setup: Dissolve the purified 1-(3-chlorophenoxy)-2-nitrobenzene (1 equivalent) from the previous step in ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents).[11]
-
Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 30-60 minutes. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. If necessary, further purification can be achieved by recrystallization or a final column chromatography.
References
- Arkivoc, "Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base"
- Organic Chemistry Portal, "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers"
- Wiley Online Library, "CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
- PubMed Central (PMC), "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers"
- Royal Society of Chemistry, "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
- Journal of the American Chemical Society, "Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Form
- Wikipedia, "Ullmann reaction"
- Journal of the American Chemical Society, "Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Aryl
- Wikipedia, "Ullmann condens
- ChemicalBook, "3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis"
- Journal of the American Chemical Society, "The Copper-Catalyzed N-Aryl
- TCI Chemicals, "Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
- ResearchGate, "Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.
- ChemicalBook, "this compound synthesis"
- Organic Chemistry Portal, "Ullmann Reaction"
- MDPI, "Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides"
- Reddit, "My first synthesis was not as efficient as I had hoped. 16% yield."
- ResearchGate, "Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Aryl
- BenchChem, "Troubleshooting low yield in aniline mustard synthesis"
- LookChem, "this compound CAS NO.76838-73-8"
- Scientia Iranica, "Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium"
- MDPI, "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Veeprho, "Aniline Impurities and Rel
- BenchChem, "identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis"
- PubMed Central (PMC)
- Thermo Fisher Scientific, "Ullmann Reaction"
- MDPI, "Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions"
- BenchChem, "Troubleshooting low yield in hCAXII-IN-7 chemical synthesis"
- BenchChem, "An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)
- PubMed Central (PMC), "Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects"
- PubMed Central (PMC), "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors"
- ChemRxiv, "Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides"
- Royal Society of Chemistry, "Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatiz
- Frontiers, "Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands"
- ResearchGate, "Preparation of the alkoxy aniline deriv
- BenchChem, "Low yield in Z-3-Amino-propenal synthesis troubleshooting"
- PubMed, "Purification and characterization of catechol 2,3-dioxygenase from the aniline degradation pathway of Acinetobacter sp.
- BenchChem, "Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- InCatT, "Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022"
- ResearchGate, "How do I remove aniline
- Google Patents, "US10889539B2 - Aniline purific
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
purification methods for 2-(3-Chlorophenoxy)aniline from crude mixture
Welcome to the technical support center for the purification of 2-(3-Chlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to troubleshoot effectively and optimize your purification workflows.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The synthesis of this diaryl ether is often accomplished via an Ullmann condensation or a related cross-coupling reaction, which can introduce a variety of impurities.[1][2][3][4] These may include unreacted starting materials, byproducts from side reactions, and residual catalyst. This guide provides a structured approach to identifying and removing these impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?
Answer:
Discoloration in anilines is a common issue, often stemming from the oxidation of the amine functionality.[5] Trace impurities can also contribute to the color.
Causality:
-
Oxidation: The primary amino group in this compound is susceptible to air oxidation, especially when exposed to light or heat over extended periods. This process forms highly colored polymeric byproducts.[5][6]
-
Residual Catalyst: If a copper-based catalyst was used in the synthesis (e.g., Ullmann reaction), incomplete removal can lead to colored impurities.[1]
-
Nitrated Impurities: Depending on the synthetic route, residual nitrated precursors or byproducts can be a source of color.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent like ethanol or ethyl acetate. Add a small amount of activated carbon (typically 1-5% by weight). Gently heat the mixture for a short duration, then filter the hot solution through a pad of celite to remove the carbon. The desired product should remain in the filtrate.[7]
-
Column Chromatography: Flash column chromatography using silica gel is highly effective for removing colored impurities. The polar nature of the oxidation byproducts and other polar impurities allows for their separation from the less polar this compound.[7][8] A typical mobile phase would be a gradient of ethyl acetate in hexanes.
-
Distillation: If the impurities are non-volatile, vacuum distillation can be an effective purification method. However, care must be taken as heating can sometimes promote further degradation if the product is not stable at elevated temperatures.[9][10]
Issue 2: My NMR analysis shows the presence of unreacted starting materials (e.g., 2-aminophenol or 1-chloro-3-phenoxybenzene). How do I remove them?
Answer:
The presence of starting materials indicates an incomplete reaction. Their removal is crucial for obtaining a pure product.
Causality:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can leave an excess of one starting material.
Troubleshooting Protocol:
-
Acid-Base Extraction (for 2-aminophenol): The phenolic hydroxyl group in 2-aminophenol makes it acidic. Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate and extract the phenolic impurity into the aqueous phase.[7] Subsequently, wash the organic layer with water to remove any residual base before drying and concentrating.
-
Column Chromatography: Flash column chromatography is an excellent method to separate the product from both polar (2-aminophenol) and non-polar (1-chloro-3-phenoxybenzene) starting materials due to the significant polarity difference.[11]
Issue 3: I am struggling to separate my product from a byproduct with very similar polarity by column chromatography.
Answer:
Co-elution of impurities with similar polarity to the desired product is a common chromatographic challenge.
Causality:
-
Isomeric Byproducts: Side reactions can sometimes generate isomers of the desired product which have very similar polarities.
-
Inefficient Chromatography System: The choice of stationary phase and mobile phase may not be optimal for the separation.
Troubleshooting Protocol:
-
Optimize Mobile Phase: Systematically vary the solvent system. Sometimes, switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can resolve the issue. Adding a small amount of a modifier, like triethylamine (0.1-1%), to the mobile phase can deactivate the acidic sites on the silica gel and improve the peak shape and separation of basic compounds like anilines.[12]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.[12]
-
Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation.[12]
-
Reversed-phase chromatography: In some cases, reversed-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can provide the necessary selectivity.[12]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for purifying crystalline solids from impurities with similar polarity.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For most lab-scale purifications, flash column chromatography on silica gel is the most versatile and effective method.[8] It allows for the removal of a wide range of impurities, including unreacted starting materials, catalysts, and polar byproducts.
Q2: How can I perform a successful recrystallization of this compound?
A2: The key to a successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Strategy:
-
Solubility Testing: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof) at room temperature and at their boiling points.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If the solution is colored, you can perform a hot filtration after adding activated carbon.[13]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q3: My this compound product is an oil and won't crystallize. What should I do?
A3: An oily product often indicates the presence of impurities that are depressing the melting point.
Troubleshooting Steps:
-
Purity Check: First, analyze the purity of your oil by techniques like TLC or HPLC to understand the level and nature of the impurities.
-
Column Chromatography: If the product is impure, purification by flash column chromatography is the recommended next step to remove the impurities that may be preventing crystallization.
-
Trituration: If the product is relatively pure but still an oil, try trituration. This involves adding a solvent in which the desired compound is insoluble (or sparingly soluble) but the impurities are soluble. Stirring or sonicating the mixture can sometimes induce crystallization of the product.
-
Seed Crystals: If you have a small amount of pure, solid this compound, you can use it to seed the crystallization from a supersaturated solution.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).[11]
-
Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.[7]
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Acid-Base Extraction to Remove Phenolic Impurities
This protocol is effective for removing acidic impurities like unreacted 2-aminophenol.
Methodology:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Base Wash: Add an equal volume of 1M aqueous NaOH solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated phenolic impurity will partition into the aqueous layer.[7][14]
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Mobile Phase System | Typical Gradient | Comments |
| Silica Gel | Hexanes/Ethyl Acetate | 5% to 30% Ethyl Acetate | Good general-purpose system for separating non-polar to moderately polar impurities. |
| Silica Gel | Dichloromethane/Methanol | 0% to 5% Methanol | Useful for more polar impurities. |
| Alumina (Neutral) | Hexanes/Ethyl Acetate | 2% to 20% Ethyl Acetate | Good alternative for basic compounds, can prevent degradation observed on acidic silica. |
| Amine-functionalized Silica | Hexanes/Ethyl Acetate | 5% to 40% Ethyl Acetate | Excellent for resolving closely related amine impurities.[12] |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography separation issues.
References
- Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (n.d.).
- Workup: Amines - Department of Chemistry : University of Rochester. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- This compound CAS NO.76838-73-8. (n.d.).
- Ullmann condensation - Wikipedia. (n.d.).
- Identifying and removing amine impurities from Benzonitrile - Benchchem. (n.d.).
- Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline - Benchchem. (n.d.).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1).
- This compound synthesis - ChemicalBook. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025, August 6).
- Aniline Impurities and Related Compound - Veeprho. (n.d.).
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
- Column Chromatography in Pharmaceutical Analysis - Research and Reviews. (2022, September 19).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- US10889539B2 - Aniline purification process - Google Patents. (n.d.).
- Buy Online CAS Number 2770-11-8 - TRC - 2-(4-Chlorophenoxy)aniline | LGC Standards. (n.d.).
- 3-chloro-N-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 154292969 - PubChem. (n.d.).
- (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2025, August 6).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.).
- Purification and characterization of catechol 2,3-dioxygenase from the aniline degradation pathway of Acinetobacter sp. YAA and its mutant enzyme, which resists substrate inhibition - PubMed. (2007, July 7).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
- How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12).
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5).
- Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. scribd.com [scribd.com]
- 14. Workup [chem.rochester.edu]
Technical Support Center: Stability and Degradation of Aniline Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aniline derivatives. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand and manage the stability and degradation of these critical compounds in solution. Aniline and its derivatives are foundational building blocks in numerous applications, but their inherent reactivity, particularly their susceptibility to oxidation, presents unique challenges in experimental and manufacturing settings.[1][2] This resource is designed to equip you with the expertise to anticipate, identify, and mitigate stability issues, ensuring the integrity and reproducibility of your results.
Understanding Aniline Derivative Stability: Core Principles
Aniline derivatives are aromatic amines that are highly susceptible to chemical degradation, primarily through oxidation and photodegradation.[1] Understanding the mechanisms behind this instability is the first step toward effective experimental control.
The Primary Culprit: Oxidation
The amino group (-NH₂) on the benzene ring makes aniline an electron-rich system, rendering it highly prone to oxidation.[1] Even exposure to atmospheric oxygen can initiate a cascade of reactions, leading to the formation of highly colored impurities and polymerization.[1][3]
Key oxidative degradation pathways include:
-
Formation of Nitro- and Nitroso- a-Compounds: Strong oxidizing agents can convert the amino group to nitrobenzene or nitrosobenzene.[2]
-
Formation of Azoxybenzenes, Azobenzenes, and Quinones: Milder oxidation can lead to the formation of dimers and other colored compounds like azobenzene (yellow-red) and benzoquinone (yellow).[1]
-
Polymerization: Oxidation can generate radical cations that couple to form dimers, trimers, and ultimately, polymers like polyaniline (PANI), often observed as dark-colored precipitates ("aniline black").[1][4]
The rate and outcome of oxidation are heavily influenced by several factors:
-
pH: The oxidation of aniline is highly pH-dependent. While polymerization is often carried out in acidic media, degradation can occur across a range of pH values.[2][4]
-
Presence of Oxidants: Common laboratory reagents, including peroxides, persulfates, and even trace metal ions, can catalyze oxidative degradation.[1]
-
Temperature: Higher temperatures accelerate the rate of oxidation reactions.[4]
The Impact of Light: Photodegradation
Many aniline derivatives are light-sensitive.[5] Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. This process, known as photodegradation, often involves the generation of reactive oxygen species (ROS) that then attack the aniline molecule, leading to a complex mixture of degradation products.[6] The breakdown of chemical bonds by UV light is a primary cause of color fading in aniline-based dyes.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of aniline derivative solutions in a practical question-and-answer format.
Q1: Why did my colorless aniline derivative solution turn yellow/brown upon standing?
A1: This is the most common stability issue and is almost always due to atmospheric oxidation .[3] Freshly purified aniline is a colorless or slightly yellow oil, but on exposure to air and light, it readily oxidizes.[1] The initial yellow or brown color is due to the formation of conjugated systems, such as azobenzene and quinone-like structures, which absorb visible light.[1] Over time, this can progress to the formation of dark, insoluble polyaniline polymers.[1]
Causality and Prevention:
-
Mechanism: The electron-rich amino group is easily attacked by atmospheric oxygen, initiating a free-radical chain reaction that leads to the formation of colored oligomers and polymers.
-
Solution:
-
Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation, which can accelerate oxidation.[5]
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow the rate of degradation.[7]
-
Use High-Purity Solvents: Ensure solvents are free from peroxides and metal ion contaminants that can catalyze oxidation.
-
Q2: I see unexpected peaks, or "ghost peaks," in my HPLC chromatogram. What are they and how do I get rid of them?
A2: Unexpected or "ghost" peaks in the HPLC analysis of aniline derivatives can be particularly vexing. These peaks may not originate from your sample but can be generated during the analytical process itself. A recent study on an electron-rich aniline compound identified ghost peaks as dimers and oxidized dimers formed on-column.[8]
Causality and Prevention:
-
Mechanism: The silanol groups (Si-OH) on the surface of standard silica-based C18 columns can become deprotonated (Si-O⁻) under neutral or basic mobile phase conditions. This negatively charged surface can induce or catalyze the coupling and oxidation of electron-rich aniline derivatives as they pass through the column.[8][9] These on-column degradants then elute as distinct "ghost peaks."
-
Troubleshooting Steps:
-
Analyze a Blank: Inject your mobile phase (a "blank" run) to see if the peak is present. If it is, the contamination may be in your solvent or the HPLC system itself.[10][11]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or phosphoric acid) can suppress the dissociation of silanol groups, reducing on-column reactivity.
-
Increase Buffer Strength: Adding inorganic salts (e.g., increasing the buffer concentration) to the mobile phase can help mask the active silanol sites and inhibit the unwanted reaction.[8]
-
Use a Freshly Prepared Mobile Phase: Impurities can accumulate in mobile phases left standing, leading to extraneous peaks.[10]
-
Consider a Different Column: If the problem persists, try a column with a different stationary phase or one that is specifically end-capped for analyzing basic compounds to minimize silanol interactions.
-
Q3: My solution has become cloudy and a dark precipitate has formed. What happened?
A3: The formation of a dark, often black or deep brown, precipitate is a classic sign of advanced oxidative polymerization .[1] Under oxidative conditions, aniline monomers link together to form polyaniline (PANI), which is typically insoluble in common organic solvents and water.[4]
Causality and Prevention:
-
Mechanism: The process is initiated by the oxidation of aniline to form a radical cation. This reactive intermediate then attacks a neutral aniline molecule, and this process repeats in a chain reaction, leading to the growth of a polymer chain.[4] This is often accelerated by heat, light, and the presence of acids or oxidizing agents.[1]
-
Solution:
-
Strictly Exclude Oxidants: Ensure all glassware is scrupulously clean and solvents are free of oxidizing impurities. Avoid any unnecessary exposure to air.
-
Add an Antioxidant/Radical Scavenger: For some applications, adding a small amount of a radical scavenger can inhibit the polymerization process.[12]
-
Control pH: While acidic conditions are often used to promote controlled polymerization, uncontrolled pH shifts can also lead to unwanted precipitation. Ensure your solution is adequately buffered if pH is a critical parameter.[4] If you are performing a controlled polymerization, quenching the reaction can be achieved by adding a solvent like methanol or acetone.[13]
-
Q4: How should I properly store my aniline derivative solutions to ensure long-term stability?
A4: Proper storage is critical for preventing degradation and ensuring the reliability of your experiments. The core principle is to protect the compound from the key degradation triggers: oxygen, light, and heat.
Best Practices for Storage:
-
Containers: Use amber glass vials with tight-fitting caps to protect from light and minimize air exposure.[14]
-
Atmosphere: For sensitive derivatives or long-term storage, purge the headspace of the container with an inert gas (argon or nitrogen) before sealing.
-
Temperature: Store solutions in a cool, dark place. Refrigeration (2-8 °C) is often recommended, but always check the specific compound's data sheet for optimal storage temperatures and to avoid freezing if the solvent has a high freezing point.[7]
-
Location: Store in a designated, well-ventilated chemical storage cabinet away from incompatible materials, especially strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.[14][15]
-
Quantity: Purchase and prepare the smallest quantities needed for your experiments to minimize the duration of storage.[14]
| Issue | Primary Cause(s) | Key Prevention Strategies |
| Color Change (Yellow/Brown) | Atmospheric Oxidation, Photodegradation | Store under inert gas, use amber vials, refrigerate. |
| Unexpected HPLC Peaks | On-column degradation, Mobile phase contamination | Adjust mobile phase pH (acidify), increase buffer strength, use fresh mobile phase. |
| Precipitate Formation | Oxidative Polymerization | Exclude oxidants, control pH, add radical scavengers if appropriate. |
| General Instability | Improper Storage | Store in sealed amber vials, under inert gas, in a cool, dark, and ventilated area away from incompatibles. |
Experimental Protocols & Workflows
To proactively assess the stability of an aniline derivative, a forced degradation study is essential. This involves intentionally subjecting the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[16][17]
Diagram: Forced Degradation Study Workflow
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study of an aniline derivative.
Protocol 1: Forced Degradation via Acid/Base Hydrolysis
This protocol assesses the susceptibility of the aniline derivative to pH-mediated degradation.
-
Sample Preparation: Prepare a solution of your aniline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Acid Stress:
-
In a sealed vial, mix an aliquot of the sample solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Place the vial in a water bath or oven at 60°C.
-
-
Base Stress:
-
In a separate sealed vial, mix an aliquot of the sample solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Place this vial under the same conditions (60°C).
-
-
Control Sample: Prepare a control by mixing the sample solution with an equal volume of purified water and keep it at room temperature, protected from light.
-
Time Points: Withdraw aliquots from the acid and base stress samples at specified time points (e.g., 2, 8, 24, and 48 hours).
-
Quenching and Analysis:
-
Before analysis, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.
-
Dilute the neutralized samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method.[18]
-
Protocol 2: Forced Degradation via Oxidation
This protocol evaluates the compound's sensitivity to oxidative stress.
-
Sample Preparation: Prepare a 1 mg/mL solution of your aniline derivative.
-
Oxidative Stress:
-
In a sealed vial, mix an aliquot of the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature, protected from light.
-
-
Control Sample: Prepare a control by mixing the sample solution with purified water and store it under the same conditions.
-
Time Points and Analysis:
-
Monitor the reaction visually for color changes.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Dilute the samples directly to a suitable concentration and analyze by HPLC. No quenching is typically required, but ensure the final H₂O₂ concentration does not interfere with the analysis.[18][19]
-
Data Interpretation
For all forced degradation studies, the goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] Over-stressing can lead to secondary degradants that are not relevant under normal storage conditions. When analyzing the results, look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks corresponding to degradation products.
-
Good peak separation (resolution) between the parent compound and all degradants, which confirms the method is "stability-indicating."[16]
-
Mass balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally remain close to 100% of the initial assay.
Diagram: Oxidative Degradation Pathway
This diagram illustrates a simplified, common pathway for the atmospheric oxidation of aniline.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. fishersci.com [fishersci.com]
- 6. Why aniline dyes fade (intense chemistry) | My Les Paul Forum [mylespaul.com]
- 7. sia-toolbox.net [sia-toolbox.net]
- 8. "Ghost peaks" in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution for this phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. archpdfs.lps.org [archpdfs.lps.org]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ajpsonline.com [ajpsonline.com]
Technical Support Center: Optimizing N-Alkylation of 2-(3-Chlorophenoxy)aniline
Introduction
The N-alkylation of 2-(3-chlorophenoxy)aniline is a critical transformation in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The resulting secondary or tertiary amines are key intermediates for molecules with diverse biological activities. However, the electronic properties of this substrate—specifically the presence of electron-withdrawing chlorophenoxy and chloro substituents—can decrease the nucleophilicity of the amino group, presenting unique challenges for chemists.[1]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols designed to optimize reaction conditions, maximize yields, and ensure product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing N-alkylation on this compound?
The main challenge stems from the reduced nucleophilicity of the aniline nitrogen. The presence of two electron-withdrawing groups (the 3-chlorophenoxy ether and the chloro-substituent on the aniline ring) pulls electron density away from the amino group. This makes it a weaker nucleophile compared to simple aniline, potentially leading to sluggish or incomplete reactions.[1] Consequently, achieving high conversion often requires carefully optimized conditions, such as elevated temperatures, more reactive alkylating agents, or the use of highly effective base/solvent systems.
Q2: What are the most common side reactions, and how can they be minimized?
The most prevalent side reaction is over-alkylation, which results in the formation of a di-alkylated tertiary amine. This occurs because the mono-alkylated product (the desired secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1][2]
Strategies to Minimize Over-alkylation:
-
Stoichiometric Control: Using a molar excess of the aniline starting material relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Controlled Addition: Slow, dropwise addition of the alkylating agent helps maintain its low concentration in the reaction mixture, reducing the likelihood of a second alkylation event.[3]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.[1]
-
Alternative Methods: Employing reductive amination offers excellent control over mono-alkylation, as the imine intermediate formation is typically a self-limiting step before reduction.[4]
Another potential, though less common, side reaction is C-alkylation (alkylation on the aromatic ring), which can be favored under acidic conditions.[5] Using a base to generate the more reactive N-anion strongly favors the desired N-alkylation pathway.
Q3: How do I choose the right combination of base and solvent?
The choice of base and solvent is critical and interdependent. The primary goal is to select a base strong enough to deprotonate the aniline (or to effectively scavenge the H-X byproduct) without causing undesired side reactions. The solvent must dissolve the reactants and facilitate the reaction.
| Base | Recommended Solvents | Considerations & Rationale |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile (ACN), Acetone | A moderately strong, inexpensive base. Often used with alkyl bromides or iodides. Its limited solubility in some organic solvents can be overcome by vigorous stirring or using a more polar solvent like DMF.[6][7] |
| Sodium Hydride (NaH) | THF, DMF (use with caution) | A very strong, non-nucleophilic base that irreversibly deprotonates the aniline to form the highly nucleophilic anilide anion. This is excellent for less reactive alkylating agents (e.g., alkyl chlorides). Requires strictly anhydrous conditions.[8] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (ACN), THF | More soluble in organic solvents than K₂CO₃, which can accelerate reaction rates. Often a good choice when K₂CO₃ is ineffective.[6] |
| Potassium tert-butoxide (t-BuOK) | Toluene, THF | A strong, non-nucleophilic base suitable for generating the anilide. Particularly useful in catalytic "borrowing hydrogen" reactions with alcohol alkylating agents.[9] |
Expert Tip: For this specific substrate, starting with K₂CO₃ in DMF is a reliable choice for reactions with alkyl halides. If the reaction is sluggish, switching to NaH in THF or adding a catalytic amount of potassium iodide (KI) can significantly improve the rate.[6]
Section 2: Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments.
Problem 1: Low or No Yield of the Desired N-Alkylated Product
Q: My reaction shows very little conversion of this compound after several hours. What are the likely causes and solutions?
This is a common issue, often linked to the substrate's low reactivity. Here’s a systematic approach to troubleshooting:
-
Cause 1: Insufficient Reactivity of the Alkylating Agent.
-
Explanation: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. Alkyl chlorides are significantly less reactive and may require harsh conditions.[3]
-
Solution:
-
If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide.
-
Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide or chloride in-situ via the Finkelstein reaction to generate the more reactive alkyl iodide.[6]
-
-
-
Cause 2: Suboptimal Base or Incomplete Deprotonation.
-
Explanation: A base like K₂CO₃ may not be strong enough to generate a sufficient concentration of the deprotonated aniline, especially at lower temperatures.
-
Solution:
-
-
Cause 3: Inappropriate Solvent or Poor Solubility.
-
Explanation: If the reactants, particularly the base, are not sufficiently soluble, the reaction will be slow. The solvent plays a key role in solvating ions and influencing the reaction pathway.[1][6]
-
Solution:
-
Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent for Sₙ2 reactions.
-
If using a less polar solvent like THF or ACN, ensure all reagents are fully dissolved. Gentle heating can sometimes improve solubility.
-
-
-
Cause 4: Reaction Temperature is Too Low.
-
Explanation: Given the substrate's deactivation, ambient temperature may be insufficient to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring progress by TLC. Start at 50-60 °C and increase incrementally to 80-100 °C if necessary. Be aware that higher temperatures can also increase the rate of side reactions like over-alkylation.[1]
-
-
Cause 5: Impure or Wet Reagents.
-
Explanation: Water can quench strong bases like NaH and hydrolyze alkylating agents. Impurities in the starting materials can inhibit the reaction.[1] Aniline itself is hygroscopic and can absorb moisture from the air.[10]
-
Solution:
-
Use anhydrous solvents.
-
Dry the this compound starting material before use, for example, by dissolving in a solvent, drying with MgSO₄, filtering, and removing the solvent under vacuum.
-
Ensure the base is fresh and has been stored properly.
-
-
Problem 2: Significant Over-Alkylation is Observed
Q: My reaction produces a mixture of the desired mono-alkylated product and the di-alkylated byproduct. How can I improve selectivity?
This indicates the mono-alkylated product is reacting faster than the starting material.
-
Cause 1: Incorrect Stoichiometry.
-
Explanation: Using a 1:1 ratio or an excess of the alkylating agent strongly favors di-alkylation once some mono-alkylated product has formed.[1]
-
Solution:
-
Use an excess of the this compound (e.g., 1.5 to 2 equivalents) relative to the alkylating agent. This increases the probability that the alkylating agent will encounter a molecule of starting material rather than the product.
-
-
-
Cause 2: High Reaction Temperature or Concentration.
-
Explanation: High temperatures and concentrations increase the rate of all reactions, including the undesired second alkylation.
-
Solution:
-
Lower the reaction temperature.
-
Perform the reaction at a higher dilution.
-
Add the alkylating agent slowly using a syringe pump over several hours to keep its instantaneous concentration low.
-
-
-
Cause 3: Methodological Choice.
-
Explanation: Direct alkylation with halides is inherently prone to over-alkylation.[2][11]
-
Solution: Switch to reductive amination. This method involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced. It is highly selective for mono-alkylation because the imine intermediate does not typically react further before being reduced.[4]
-
Problem 3: Product Purification is Difficult
Q: I am struggling to separate my desired product from the unreacted starting material and the di-alkylated byproduct.
Explanation: The three compounds often have similar polarities, making separation by standard column chromatography challenging.
-
Solution 1: Optimize Chromatography.
-
Use a shallow solvent gradient during flash column chromatography. Start with a very non-polar eluent (e.g., 100% hexanes) and slowly increase the proportion of the polar solvent (e.g., ethyl acetate).
-
Consider using a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate.
-
If separation is still poor, High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
Solution 2: Chemical Derivatization.
-
If the di-alkylated product is the major impurity, it can sometimes be removed by treating the crude mixture with an agent that reacts selectively with the remaining secondary amine (the desired product). For example, reacting with phthalic anhydride forms a phthalanilic acid, which can be separated by extraction into an aqueous base. The desired amine is then recovered by hydrolysis.[12] This is an advanced technique but can be effective.
-
-
Solution 3: Recrystallization.
-
Attempt to recrystallize the crude product from a suitable solvent system. This can be very effective if one component of the mixture is significantly less soluble than the others.
-
Section 3: Visualizations & Workflows
General Experimental Workflow
The following diagram outlines the key stages for a successful N-alkylation experiment, from preparation to final analysis.
Caption: General workflow for N-alkylation experiments.
Competing Reaction Pathways
Understanding the potential reaction pathways is key to optimizing for the desired product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR890004364B1 - Alkylation Process of Aromatic Amines - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
identifying and minimizing side-products in aniline synthesis
Aniline Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side-Products
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline synthesis, with a specific focus on identifying, understanding, and minimizing the formation of common side-products. As a Senior Application Scientist, my goal is to provide not just protocols, but the causal reasoning behind them, empowering you to troubleshoot and optimize your reactions effectively.
The most common and industrially significant route to aniline is the catalytic hydrogenation of nitrobenzene.[1][2][3] While seemingly straightforward, this multi-step reduction is a delicate process where intermediates can be diverted into undesired pathways, impacting yield, purity, and the safety of the reaction. This guide will primarily focus on this method, addressing the most frequently encountered challenges.
Frequently Asked Questions (FAQs): Common Side-Products
This section addresses the formation and mitigation of the most prevalent impurities encountered during the reduction of nitrobenzene to aniline.
Q1: I'm detecting residual nitrobenzene in my product. Why is my reaction incomplete and how can I fix it?
A1: The presence of unreacted nitrobenzene is a common issue stemming from incomplete conversion.
-
Causality: The reduction of nitrobenzene is a multi-step process that requires sufficient catalyst activity, hydrogen availability, and optimal reaction conditions to proceed to completion. Incomplete reactions can be due to several factors:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, Ni) can be poisoned by impurities (like sulfur compounds) or become physically fouled, reducing its active sites.
-
Insufficient Hydrogen: Inadequate hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface will stall the reaction.
-
Suboptimal Conditions: Temperature and pressure play a critical role. Conditions that are too mild may result in slow reaction kinetics, leaving unreacted starting material.[1][3]
-
-
Troubleshooting & Minimization:
-
Catalyst Integrity: Ensure you are using a fresh, high-quality catalyst. Handle catalysts under an inert atmosphere to prevent premature oxidation or contamination.
-
Optimize Reaction Parameters: Systematically adjust temperature and hydrogen pressure. Increasing these parameters can drive the reaction to completion, but be aware that overly harsh conditions can promote other side-reactions.[3][4]
-
Monitor Hydrogen Uptake: Use a system that allows you to monitor hydrogen consumption. The reaction is complete when hydrogen uptake ceases.
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Q2: My reaction mixture contains N-phenylhydroxylamine and nitrosobenzene. Are these problematic and how do I get rid of them?
A2: N-phenylhydroxylamine and nitrosobenzene are key intermediates in the reduction pathway.[5][6] Their accumulation is a sign that the reduction has stalled and is highly problematic.
-
Causality: The reduction proceeds sequentially: Nitrobenzene → Nitrosobenzene → N-Phenylhydroxylamine → Aniline. The accumulation of these intermediates indicates that the later stages of the reduction are kinetically hindered.
-
Unstable Intermediates: Phenylhydroxylamine is particularly unstable and can undergo exothermic decomposition, posing a significant safety risk.[7] It is also a precursor to several other side-products.[8][9]
-
Mild Reducing Conditions: Using certain reducing agents like Zinc dust with ammonium chloride is known to selectively stop the reduction at the phenylhydroxylamine stage.[9][10][11][12] If aniline is the desired product, these conditions are inappropriate.
-
-
Troubleshooting & Minimization:
-
Ensure Sufficiently Strong Reducing Conditions: For complete reduction to aniline, robust catalytic systems (e.g., H₂ with Pd/C, Pt/C) or strong chemical reductants (e.g., Sn/HCl, Fe/HCl) are necessary.[13][14][15]
-
Drive the Reaction to Completion: The same strategies for eliminating residual nitrobenzene apply here. Ensuring adequate catalyst load, hydrogen pressure, and reaction time will facilitate the full conversion of these intermediates to aniline.
-
Process Monitoring: In-situ monitoring can help track the concentration of these intermediates, ensuring they are consumed before the reaction is terminated.
-
Q3: What are azoxybenzene and azobenzene, and why are they forming in my reaction?
A3: Azoxybenzene and azobenzene are colored condensation byproducts that can significantly contaminate your final product.
-
Causality: These molecules are formed through the condensation of the reactive intermediates, nitrosobenzene and N-phenylhydroxylamine.[16]
-
C₆H₅NO (Nitrosobenzene) + C₆H₅NHOH (Phenylhydroxylamine) → C₁₂H₁₀N₂O (Azoxybenzene) + H₂O
-
Azoxybenzene can be further reduced to form azobenzene (C₁₂H₁₀N₂).
-
-
Favorable Conditions: The formation of these coupling products is particularly favored under neutral or basic conditions.[16] The presence of a base promotes the condensation reaction between the intermediates.[17][18]
-
Troubleshooting & Minimization:
-
Control pH: For many reduction methods, particularly metal/acid reductions (like Sn/HCl), the acidic environment suppresses this condensation pathway.[13]
-
Minimize Intermediate Accumulation: By ensuring a rapid and complete reduction to aniline, you limit the concentration of the precursor intermediates, thereby reducing the likelihood of their condensation.
-
Catalyst Choice: Certain catalytic systems have been developed to selectively produce azoxybenzene or azobenzene.[19][20][21] Ensure your chosen catalyst and conditions are optimized for aniline formation.
-
Q4: I'm observing Diphenylamine (DPA) as a significant impurity. How is this formed?
A4: Diphenylamine is typically formed under high-temperature conditions through the self-condensation of aniline.
-
Causality: Two molecules of aniline can condense, eliminating a molecule of ammonia, to form diphenylamine. This reaction is generally catalyzed by acidic catalysts at elevated temperatures.[22][23][24]
-
2 C₆H₅NH₂ (Aniline) → (C₆H₅)₂NH (Diphenylamine) + NH₃
-
-
Favorable Conditions: This side-reaction is most common in vapor-phase hydrogenations or liquid-phase reactions run at excessively high temperatures (e.g., >200-250°C).[25] The choice of catalyst can also influence DPA formation.[24][26]
-
Troubleshooting & Minimization:
-
Strict Temperature Control: Maintain the lowest effective temperature that provides a reasonable reaction rate and high conversion.
-
Catalyst Selection: Use catalysts with low acidity to disfavor the condensation reaction.
-
Process Design: In industrial settings, optimizing reactor design and residence time can minimize the exposure of the aniline product to high-temperature zones.
-
Visualizing the Reaction Network
To better understand the relationship between the desired reaction and side-product formation, the following diagrams illustrate the key pathways.
Caption: Main reduction pathway from nitrobenzene to aniline.
Caption: Formation of key side-products from intermediates and product.
Troubleshooting Guide
This section provides solutions to common experimental observations.
| Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Dark Product Color (Yellow/Brown/Black) | Oxidation of Aniline: Aniline is highly susceptible to air oxidation, forming colored polymeric impurities.[27] | 1. Work under Inert Atmosphere: Perform the reaction and workup under Nitrogen or Argon. 2. Prompt Purification: Purify the aniline immediately after synthesis. 3. Purification Method: Use vacuum or steam distillation to separate the pure, colorless aniline from non-volatile colored polymers.[27][28][29] |
| Sluggish or Stalled Reaction | 1. Catalyst Poisoning/Deactivation 2. Low Hydrogen Pressure 3. Low Temperature | 1. Use Fresh Catalyst: Ensure the catalyst is active. 2. Check System for Leaks: Ensure the reactor is holding the set hydrogen pressure. 3. Increase Temperature/Pressure: Incrementally increase reaction temperature and/or H₂ pressure. Monitor for changes in reaction rate.[1][3] |
| Formation of p-Aminophenol | Bamberger Rearrangement: The intermediate N-phenylhydroxylamine can rearrange to p-aminophenol under strong acid conditions.[9][30] | This is typically a desired product in a different synthesis pathway. If aniline is the goal, avoid strongly acidic conditions that favor this rearrangement. Catalytic hydrogenation under neutral conditions avoids this issue. |
| Formation of Benzene or Cyclohexylamine | Hydrogenolysis/Over-reduction: Excessive reaction time or overly harsh conditions (high temp/pressure) can lead to the cleavage of the C-N bond (forming benzene) or saturation of the aromatic ring (forming cyclohexylamine).[4][31] | 1. Milder Conditions: Reduce temperature and pressure. 2. Monitor Reaction: Stop the reaction as soon as the starting material and intermediates are consumed to avoid over-reduction of the product. |
Experimental Protocols: Product Purification
Protocol 1: Purification of Aniline by Steam Distillation
This method is effective for separating aniline from non-volatile impurities, such as polymers, and inorganic salts. Aniline is steam-volatile, meaning it can be distilled with steam at a temperature below its atmospheric boiling point.[28][29]
-
Setup: Assemble a steam distillation apparatus. The crude aniline mixture is placed in the distilling flask.
-
Acidification (Optional): If removing non-basic impurities, first acidify the crude mixture with H₂SO₄ to convert aniline to its non-volatile salt, and steam distill to remove the volatile non-basic impurities.[32] Then, make the solution basic with NaOH to regenerate the free aniline.
-
Distillation: Pass steam through the flask containing the crude aniline. Aniline will co-distill with the water.
-
Collection: Collect the milky-white distillate (an emulsion of aniline in water). Continue until the distillate runs clear.
-
Isolation: Separate the aniline from the aqueous layer in the collected distillate using a separatory funnel. The lower layer will be aniline.
-
Drying: Dry the isolated aniline layer with a suitable drying agent, such as solid KOH or CaH₂.[32]
-
Final Distillation (Optional): For very high purity, the dried aniline can be distilled under reduced pressure.[27][32]
Caption: Workflow for aniline purification via steam distillation.
References
- Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.
- Sciencemadness Wiki. (2023). Diphenylamine.
- Chemguide. (n.d.). the preparation of phenylamine (aniline).
- LookChem. (n.d.). Purification of Aniline.
- Royal Society of Chemistry. (n.d.). Reduction of nitrobenzene to phenylhydroxylamine with anthraquinone-2-sulfonic sodium as an electron mediator.
- ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.
- Allen. (n.d.). Aniline is usually purified by.
- Vedantu. (n.d.). How aniline is obtained from nitrobenzene class 12 chemistry CBSE.
- Vedantu. (2024). Nitrobenzene gives Nphenylhydroxylamine by A SnHCl class 12 chemistry JEE_Main.
- ACS Publications. (n.d.). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines.
- Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE.
- National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds.
- Wikipedia. (n.d.). N-Phenylhydroxylamine.
- National Institutes of Health (NIH). (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.
- Texium. (2020). Vacuum Distillation of Aniline.
- WIPO. (2021). METHOD FOR THE PURIFICATION OF ANILINE.
- ACS Publications. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs.
- Journal of Chemical Engineering Research Progress. (2025). Aniline Process Creation for Conversion Improvement Using Hydrogenation Process.
- R Discovery. (2025). Aniline Process Creation for Conversion Improvement Using Hydrogenation Process.
- Chemcess. (n.d.). Aniline: Properties, Reactions, Production And Uses.
- Journal of Chemical Engineering Research Progress. (2025). Aniline Process Creation for Conversion Improvement Using Hydrogenation Process.
- The Italian Association of Chemical Engineering. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
- ResearchGate. (2014). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions.
- Google Patents. (n.d.). Production of diphenylamine and aniline from phenol and ammonia.
- ResearchGate. (2013). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds.
- PrepChem.com. (n.d.). Preparation of diphenylamine.
- YouTube. (2023). Reduction of Nitrobenzene in Neutral medium | Pheny Hydroxyl Amine|Nitrosobenzene | #Class 12.
- RSC Publishing. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters.
- Quora. (2017). How is phenol prepared from aniline?.
- Google Patents. (n.d.). Process for the production of diphenylamine.
- Utrecht University. (n.d.). Novel catalysts for the conversion of phenol to anilines.
- Google Patents. (n.d.). Method of preparing aniline, phenol and their derivatives.
- Google Patents. (n.d.). Process for preparing aniline from phenol.
- College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro.
Sources
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. aidic.it [aidic.it]
- 7. mt.com [mt.com]
- 8. Reduction of nitrobenzene to phenylhydroxylamine with anthraquinone-2-sulfonic sodium as an electron mediator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 10. Nitrobenzene gives Nphenylhydroxylamine by A SnHCl class 12 chemistry JEE_Main [vedantu.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. How aniline is obtained from nitrobenzene class 12 chemistry CBSE [vedantu.com]
- 15. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 16. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 23. EP0127395A2 - Production of diphenylamine and aniline from phenol and ammonia - Google Patents [patents.google.com]
- 24. US4814504A - Process for the production of diphenylamine - Google Patents [patents.google.com]
- 25. prepchem.com [prepchem.com]
- 26. researchgate.net [researchgate.net]
- 27. texiumchem.com [texiumchem.com]
- 28. echemi.com [echemi.com]
- 29. Aniline is usually purified by [allen.in]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. chemcess.com [chemcess.com]
- 32. Purification of Aniline - Chempedia - LookChem [lookchem.com]
degradation pathways of chlorophenoxy aniline under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of chlorophenoxy aniline and related compounds. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of chlorophenoxy aniline under various stress conditions. It moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and interpret your results with confidence.
Forced degradation studies are a critical component of drug development and environmental fate analysis.[1][2] They are designed to intentionally degrade a substance under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[1][3] This document addresses the most common challenges and questions encountered during these experiments.
General Experimental Workflow
Before delving into specific stress conditions, it's crucial to have a robust experimental workflow. The following diagram outlines a typical process for a forced degradation study.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation: Troubleshooting & FAQs
Hydrolysis studies evaluate the susceptibility of a molecule to degradation in aqueous solutions at different pH values. For chlorophenoxy aniline, this primarily challenges the stability of the ether linkage and the aniline functional group.
Q1: What are the most likely degradation products of chlorophenoxy aniline under acidic or basic hydrolysis?
A: The primary sites of hydrolytic attack are the ether bond and potentially the amide bond if it were part of a larger structure (e.g., a propanil-type herbicide).[4][5] Under strong acidic or basic conditions, you can anticipate two main degradation pathways:
-
Ether Bond Cleavage: This is often the most probable pathway, yielding 4-chlorophenol and 2-aminophenol. The reaction mechanism can be influenced by pH, with acid-catalyzed hydrolysis proceeding differently than base-catalyzed cleavage.[5]
-
Substitution Reactions: Under certain conditions, nucleophilic substitution on either aromatic ring could occur, though this is generally less common than ether cleavage.
Caption: Primary hydrolytic degradation pathways.
Q2: My experiment shows little to no degradation after 24 hours at room temperature. What are my next steps?
A: This is a common scenario, indicating the molecule is relatively stable to hydrolysis. According to forced degradation principles, if no degradation is observed, you must employ more aggressive conditions.[6]
-
Causality: Chemical reactions, including hydrolysis, require a certain activation energy. If room temperature does not provide sufficient energy to break the ether bond, you must increase the energy of the system.
-
Troubleshooting Steps:
-
Increase Temperature: Elevate the temperature to 50-60°C and monitor for degradation.[6] This is the most effective way to accelerate the reaction rate.
-
Increase Acid/Base Concentration: If temperature elevation is insufficient, consider increasing the concentration of your acid (e.g., from 0.1N HCl to 1N HCl) or base. Be cautious, as excessively harsh conditions can lead to secondary degradation products not relevant to real-world stability.
-
Extend Duration: As a final step, the study can be extended beyond the initial time points, up to 7 days.[6]
-
Q3: I see more than 20% degradation in my initial time point. How do I adjust my experiment?
A: Excessive degradation (generally >20%) is undesirable as it can obscure the primary degradation pathway by generating secondary and tertiary products.[6][7]
-
Causality: The reaction conditions are too harsh for the stability of your molecule.
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C) or even in a cooled bath.
-
Reduce Acid/Base Concentration: Use a milder acid or base condition (e.g., 0.01N HCl or NaOH).
-
Decrease Time Points: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation profile before it becomes overly complex.
-
Oxidative Degradation: Troubleshooting & FAQs
Oxidative stress testing assesses the molecule's susceptibility to oxidation, which can occur via electron transfer, free radical attack, or addition of oxygen. The aniline moiety is particularly susceptible to oxidation.
Q1: What are the expected products from the oxidation of chlorophenoxy aniline?
A: The primary sites of oxidative attack are the electron-rich aniline ring and the nitrogen atom itself.[8][9] Common oxidizing agents like hydrogen peroxide (H₂O₂) in the presence of UV light or metal catalysts can generate hydroxyl radicals (•OH), which are highly reactive.[10]
-
Key Pathways:
-
Hydroxylation: Hydroxyl radicals can attack the aromatic rings, leading to the formation of various hydroxylated chlorophenoxy aniline isomers.
-
N-Oxidation: The lone pair of electrons on the aniline nitrogen can be oxidized to form an N-oxide.
-
Dimerization: Anilinium radical cations can form, which may dimerize to create colored products like azoxybenzenes or other oligomers.[10][11]
-
Caption: Potential oxidative degradation pathways.
Q2: I used 3% H₂O₂ and see very little degradation. Should I use a higher concentration?
A: While increasing the H₂O₂ concentration (e.g., to 30%) is an option, it's often more effective to introduce an initiator to generate more reactive species.
-
Causality: Hydrogen peroxide itself can be a slow oxidizing agent. Its efficacy is dramatically increased when it decomposes to form highly reactive hydroxyl radicals. This decomposition can be initiated by heat, UV light, or metal ions.
-
Troubleshooting Steps:
-
Add an Initiator: Conduct the experiment under UV light or add a catalytic amount of a metal salt (e.g., FeCl₂) to initiate Fenton-like chemistry.
-
Increase Temperature: Gently heating the reaction to ~40-50°C can accelerate the decomposition of H₂O₂.
-
Use a Different Oxidant: Consider alternative radical initiators like azobisisobutyronitrile (AIBN) for non-aqueous conditions.[1][7]
-
Photolytic Degradation: Troubleshooting & FAQs
Photostability testing exposes the molecule to light to determine if it is susceptible to photodegradation. This is a critical parameter, as light exposure is common during manufacturing, storage, and use. The ICH Q1B guideline provides a standardized approach.[6]
Q1: What are the common photodegradation pathways for a chlorinated aromatic compound?
A: Chlorinated aromatic compounds can undergo several transformations upon exposure to UV or visible light. The energy absorbed from photons can lead to bond cleavage or reaction with other molecules.
-
Key Pathways:
-
Reductive Dechlorination: The carbon-chlorine bond can be cleaved, with a hydrogen atom abstracting from the solvent to replace the chlorine. This results in the formation of phenoxy aniline.
-
Photo-hydrolysis: The absorbed light energy can facilitate the cleavage of the ether bond, similar to hydrolytic degradation, yielding 4-chlorophenol and 2-aminophenol.[12]
-
Photo-oxidation: In the presence of oxygen, excited-state molecules can lead to the formation of hydroxylated products, quinones, or other oxidized species.[10]
-
Q2: My photostability results are inconsistent between experiments. What could be the cause?
A: Reproducibility in photostability studies requires strict control over experimental parameters.
-
Causality: The rate and pathway of photodegradation are highly sensitive to the light source, sample matrix, and presence of other substances.
-
Troubleshooting Checklist:
-
Light Source: Ensure the light source provides a consistent output as specified by ICH Q1B (a cool white fluorescent lamp and a near-UV lamp). Calibrate the light intensity (lux and W/m²) before each experiment.
-
Sample Container: Use a consistent, photochemically inert container (e.g., quartz cuvettes) that does not block the relevant wavelengths.
-
Solvent: The choice of solvent is critical. Some solvents can act as photosensitizers or quenchers, altering the degradation rate. Always run a control with the solvent alone.
-
Concentration: At high concentrations, "self-shielding" can occur, where molecules on the surface absorb all the light, protecting the molecules in the bulk solution. Ensure your sample is sufficiently dilute and well-mixed.
-
Microbial Degradation: Troubleshooting & FAQs
Understanding the biotransformation of chlorophenoxy aniline is crucial for assessing its environmental fate and persistence.[13][14][15] Bacteria and fungi have evolved diverse enzymatic machinery to break down aromatic compounds.
Q1: What is the most common pathway for the bacterial degradation of chloroanilines?
A: The most well-characterized pathway for aerobic bacterial degradation of aniline and its chlorinated derivatives involves initial oxygenase-catalyzed reactions followed by ring cleavage.[16]
-
The Catechol Pathway:
-
Dioxygenation: Aniline dioxygenase initiates the attack by incorporating two oxygen atoms into the aromatic ring, leading to the formation of a chlorocatechol intermediate and the release of the amino group as ammonia.[16]
-
Ring Cleavage: The resulting chlorocatechol is then cleaved by another dioxygenase (either ortho- or meta-cleavage) to open the aromatic ring.[17][18]
-
Downstream Metabolism: The linear intermediates are further metabolized through pathways like the β-ketoadipate pathway, eventually leading to intermediates of central metabolism (e.g., succinate and acetyl-CoA).[17]
-
Caption: Aerobic bacterial degradation via the catechol pathway.
Q2: My microbial culture is not degrading the compound. What are the potential reasons?
A: Failure to observe biodegradation can stem from several biological and chemical factors.
-
Causality & Troubleshooting:
-
Toxicity: The concentration of chlorophenoxy aniline may be toxic to the microorganisms. Try performing the experiment with a range of lower concentrations.
-
Lack of Acclimation: The microbial consortium you are using may not have been previously exposed to this compound and may lack the necessary inducible enzymes. Consider using a culture from a contaminated site or performing a long-term acclimation experiment.
-
Absence of Required Genes: The specific microbial strain(s) may simply not possess the genetic blueprint (e.g., for aniline dioxygenase) to initiate degradation.[16]
-
Co-metabolism Requirement: Some compounds are only degraded via co-metabolism, where the necessary enzymes are induced by the presence of a different, more easily metabolized primary substrate. Try adding a simple carbon source like succinate or aniline itself to the culture medium.[19]
-
Bioavailability: The compound may be adsorbing to the culture flask or be poorly soluble, limiting its availability to the microbes.
-
Summary of Stress Conditions & Potential Degradants
The following table summarizes the typical starting conditions for forced degradation studies and the major classes of degradants you might expect to identify.
| Stress Condition | Typical Reagents & Conditions | Major Degradation Products | Primary Analytical Challenge |
| Acid Hydrolysis | 0.1N - 1N HCl, RT to 60°C | 4-Chlorophenol, 2-Aminophenol | Ensuring complete separation from parent peak. |
| Base Hydrolysis | 0.1N - 1N NaOH, RT to 60°C | 4-Chlorophenol, 2-Aminophenol | Potential for salt effects on chromatography. |
| Oxidation | 3% - 30% H₂O₂, RT, optional UV/Fe²⁺ | Hydroxylated isomers, N-oxides, Dimers | Identifying multiple, structurally similar isomers. |
| Photolysis | ICH Q1B compliant light source | Phenoxy aniline (dechlorinated), Photo-hydrolysis products | Preventing secondary degradation; controlling light dose. |
| Microbial | Acclimated microbial culture, 25-30°C | Chlorocatechols, Ring-cleavage products | Complex matrix, identifying transient metabolites. |
Appendix: Detailed Experimental Protocols
Protocol 1: Forced Hydrolysis (Acid & Base)
-
Preparation: Prepare a 1 mg/mL stock solution of chlorophenoxy aniline in a suitable solvent (e.g., acetonitrile or methanol). Prepare solutions of 0.1N HCl and 0.1N NaOH.
-
Reaction Setup:
-
For the acid sample, add 1 mL of the stock solution to a vial containing 9 mL of 0.1N HCl.
-
For the base sample, add 1 mL of the stock solution to a vial containing 9 mL of 0.1N NaOH.
-
For the control, add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Place all vials in a controlled environment (e.g., a 50°C water bath).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (for the acid sample) or acid (for the base sample) to stop the reaction.
-
Analysis: Dilute the neutralized sample with mobile phase to a suitable concentration (e.g., 10-20 µg/mL) for HPLC analysis.[20]
Protocol 2: Analysis by Stability-Indicating HPLC-UV/MS Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).[20]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient method that provides good separation between the parent peak and all observed degradant peaks. A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Detection:
-
UV/PDA: Monitor at a wavelength where both the parent and expected degradants absorb (e.g., 240-280 nm). The PDA allows for peak purity analysis.
-
MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain molecular weight information for all peaks. Perform fragmentation (MS/MS) to aid in structural elucidation.[20]
-
-
Sample Preparation: Filter all quenched and diluted samples through a 0.22 µm syringe filter before injection to protect the column.[21][22]
References
- Hou, J., et al. (2016). Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain. PubMed Central. [Link]
- Preussmann, R., et al. (1975). Biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline. Cancer Letters. [Link]
- Dąbrowska, A., et al. (2022). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]
- Engelhardt, G., et al. (1976). Bacterial transformations of 4-chloroaniline. SciSpace. [Link]
- Hou, J., et al. (2016). Efficient Biodegradation of Chlorophenols in Aqueous Phase by Magnetically Immobilized Aniline-Degrading Rhodococcus Rhodochrous Strain. PubMed. [Link]
- Hou, J., et al. (2016). Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain.
- Manickam, N., et al. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]
- National Center for Biotechnology Inform
- Arora, P.K. & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]
- Arora, P.K. & Bae, H. (2014).
- Unknown Author. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
- Kurmi, M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Multiple Authors. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. [Link]
- Czaplicka, M. (2004). Photo-degradation of chlorophenols in the aqueous solution.
- Kumar, A. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- de Andrade, J.C., et al. (2024).
- Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Sharma, G. & Saini, S. (2016).
- Klick, S., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
- Kanawi, E., et al. (2017). Environmental fate and ecotoxicology of propanil: a review.
- Takeo, M., et al. (2013). Bacterial degradation of aniline.
- Wang, Z., et al. (2024). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]
- de la Fuente, S.G., et al. (2024).
- Wang, Y., et al. (2015). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- Xu, Y. (2024).
- U.S. Environmental Protection Agency. (1996).
- Miller, M.A., et al. (1996). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51.
- Kim, H.Y., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Bláha, M., et al. (2022).
- Young, A.L., et al. (2004). Environmental fate and bioavailability of Agent Orange and its associated dioxin during the Vietnam War. PubMed. [Link]
- Gupta, S., et al. (2021). A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. PubMed. [Link]
- National Center for Biotechnology Information. 2-(4-Chlorophenoxy)aniline. PubChem. [Link]
- Sakkas, V.A., et al. (2010). Environmental fate and toxicology of chlorothalonil. PubMed. [Link]
- Tangri, A., et al. (2012). Kinetic Study of Hydrolysis of Tri-2,5-diethoxy Aniline Phosphate (An Organo Phosphorus Pesticide) in Acid Medium.
- Tingle, C.C., et al. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns. PubMed. [Link]
- Felis, E., et al. (2020). Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 17. Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacterial transformations of 4-chloroaniline (1977) | G. Engelhardt | 27 Citations [scispace.com]
- 20. ijmr.net.in [ijmr.net.in]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. epa.gov [epa.gov]
Technical Support Center: Optimization and Troubleshooting for the Separation of Aniline Isomers
Welcome to the technical support center for the analytical separation of aniline isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these structurally similar compounds. Aniline and its substituted isomers are foundational in numerous chemical syntheses, making their accurate separation and quantification critical for process monitoring, impurity profiling, and quality control.
The subtle differences in the physical and chemical properties of aniline isomers (ortho-, meta-, and para-substituted) present a significant chromatographic challenge. This resource provides in-depth, field-proven insights into method optimization and troubleshooting across High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Our focus is on explaining the causality behind experimental choices to empower you with a robust, self-validating analytical approach.
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting & Optimization
HPLC is a primary technique for aniline isomer separation due to its versatility and high resolution.[1] However, challenges such as poor peak shape and inadequate separation are common. This section addresses specific issues in a question-and-answer format.
FAQ 1: Why are my aniline isomer peaks tailing, and how can I fix it?
Answer:
Peak tailing is a frequent issue when analyzing basic compounds like anilines and is often caused by secondary interactions between the analyte and the stationary phase.[2]
Causality: Standard silica-based reversed-phase columns have residual acidic silanol groups on their surface. The basic amine functional group of aniline can interact strongly with these silanols via hydrogen bonding or ionic interactions. This leads to some analyte molecules being retained longer than others, resulting in asymmetrical peaks with a "tail."[3] This phenomenon can compromise resolution, integration, and overall quantification accuracy.[2]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.[2]
-
Low pH (2-3): At a low pH, the residual silanol groups are protonated and thus less likely to interact with the protonated aniline molecules. This is a common and effective strategy to minimize peak tailing.[2] A mobile phase containing an acidic modifier like formic acid or phosphoric acid is often used.[4]
-
High pH (above 8): Alternatively, a high pH can be used to deprotonate the aniline, rendering it neutral. However, ensure your column is stable at high pH, as traditional silica columns can degrade.[1]
-
-
Use of Mobile Phase Additives:
-
Competitive Amines: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the aniline analytes.[5]
-
-
Column Selection:
-
End-Capped Columns: Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small, non-polar group to shield them from interacting with analytes.[3]
-
Bidentate or Hybrid Silica Columns: These columns offer increased stability and reduced silanol activity, leading to better peak shapes for basic compounds.
-
Experimental Workflow: Mitigating Peak Tailing
Caption: Troubleshooting workflow for aniline peak tailing.
FAQ 2: How can I improve the resolution between my aniline isomers?
Answer:
Achieving baseline separation of aniline isomers requires careful optimization of several parameters, as their structural similarity leads to close elution times.
Causality: The resolution between two peaks is a function of column efficiency, selectivity, and retention factor. To improve resolution, one or more of these factors must be enhanced. Selectivity, the ability of the stationary phase to differentiate between the isomers, is often the most impactful parameter to adjust.
Optimization Strategies:
-
Stationary Phase Selection:
-
C18 Columns: While widely used, standard C18 columns may not always provide sufficient selectivity.[6]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aniline isomers.[1]
-
Cyclodextrin-Based Columns: These have been shown to provide excellent selectivity for positional isomers.[7]
-
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is a hydrogen bond donor and acceptor, which can lead to different interactions with the isomers compared to the dipolar aprotic nature of acetonitrile.
-
Gradient Elution: A shallow gradient can help to separate closely eluting peaks.[7]
-
-
Temperature:
-
Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and longer run times. Conversely, higher temperatures can improve efficiency.[1] It is crucial to find the optimal balance.
-
Table 1: Starting Conditions for Aniline Isomer Separation by RP-HPLC
| Parameter | Condition 1 | Condition 2 | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm | C18 is a good starting point; Phenyl-Hexyl offers alternative selectivity.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 3.5 | Acidic modifier to improve peak shape.[2] |
| Mobile Phase B | Acetonitrile | Methanol | Varying the organic modifier can significantly impact selectivity.[8] |
| Gradient | 20-50% B in 15 min | 10-40% B in 20 min | A shallow gradient is often necessary for isomer separation.[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 °C | 35 °C | Temperature can influence selectivity and efficiency.[9] |
| Detection | UV at 254 nm | UV at 270 nm | Common wavelengths for aniline detection.[7][9] |
Part 2: Gas Chromatography (GC) Troubleshooting & Optimization
GC is a powerful technique for separating volatile compounds like aniline isomers. However, issues such as peak broadening and shifting retention times can occur.[10]
FAQ 3: My aniline peaks are broad in my GC analysis. What is the cause and solution?
Answer:
Broad peaks in GC can be caused by several factors, including issues with the injection, column, or flow path.[11]
Causality: Ideal chromatography involves introducing a narrow band of sample onto the column. If this initial band is wide, or if it broadens excessively during its transit through the column, the resulting peaks will be broad. This can be due to slow sample introduction, interactions with active sites, or a non-optimal flow rate.
Troubleshooting Protocol:
-
Inlet Maintenance:
-
Carrier Gas Flow Rate:
-
The carrier gas flow rate should be optimized for your column dimensions to achieve the best efficiency. A flow rate that is too low or too high will lead to peak broadening.
-
-
Column Issues:
-
Column Contamination: Buildup of non-volatile material at the head of the column can cause peak broadening. Trimming the first few centimeters of the column can resolve this.
-
Phase Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade, leading to high baseline noise and broad peaks.
-
FAQ 4: Why are my retention times shifting between injections?
Answer:
Retention time instability is a common problem in GC and can often be traced back to leaks or inconsistent flow or temperature control.[10]
Causality: Retention time is dependent on the carrier gas flow rate and the column temperature. Any variation in these parameters will cause the retention times to shift. Leaks in the system are a frequent cause of flow rate instability.
Troubleshooting Protocol:
-
Leak Check: Systematically check for leaks at all fittings, from the gas source to the detector, using an electronic leak detector. Pay close attention to the septum and column connections.[11]
-
Flow Rate Verification: Use a calibrated flow meter to verify that the carrier gas flow rate is correct and stable.[10]
-
Oven Temperature: Ensure the GC oven is properly calibrated and that the temperature program is consistent between runs.[13]
Part 3: Capillary Electrophoresis (CE) Considerations
CE offers an alternative approach for separating charged species like aniline isomers, which are protonated at low pH.
FAQ 5: What are the key challenges in separating aniline isomers by CE?
Answer:
While CE can provide high efficiency, challenges include low concentration sensitivity and reproducibility issues.[14][15]
Causality: The small injection volumes in CE lead to lower sensitivity compared to HPLC.[16] Reproducibility can be affected by variations in the electroosmotic flow (EOF), which is sensitive to the capillary surface, buffer composition, and temperature.[14] Adsorption of analytes to the capillary wall can also cause peak tailing and poor reproducibility.[16]
Optimization Strategies:
-
Buffer pH and Composition: The pH of the buffer will determine the charge of the aniline isomers and the magnitude of the EOF. Careful optimization is required to achieve separation.
-
Use of Additives: Chiral selectors like cyclodextrins can be added to the buffer to enable the separation of chiral aniline derivatives.[17]
-
Capillary Conditioning: A rigorous capillary conditioning protocol is essential to ensure a stable and reproducible EOF.
Part 4: General FAQs
FAQ 6: How do I choose between HPLC, GC, and CE for aniline isomer separation?
Answer:
The choice of technique depends on the specific requirements of your analysis.
-
HPLC: The most versatile and widely used method, suitable for a broad range of aniline derivatives, including non-volatile and thermally labile compounds.
-
GC: Ideal for volatile and thermally stable aniline isomers. It can offer very high resolution.
-
CE: A high-efficiency technique that is particularly useful for charged analytes and requires very small sample volumes.
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical technique.
References
- Title: Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column Source: Taylor & Francis URL:[Link]
- Title: Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function Source: PubMed URL:[Link]
- Title: Reverse-phase high-performance liquid chromatography (HPLC)...
- Title: Effect of pH on the absorbances of nitroaniline isomers. Conditions:...
- Title: Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function | Request PDF Source: ResearchG
- Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral St
- Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral St
- Title: Effect of pH on aniline rejection and permeate flux.
- Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase Source: PMC - NIH URL:[Link]
- Title: Separation of Aniline on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes Source: MDPI URL:[Link]
- Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry URL:[Link]
- Title: Development of an automated on-line solid-phase extraction-highperformance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices Source: ResearchG
- Title: Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry Source: PubMed URL:[Link]
- Title: TROUBLESHOOTING GUIDE Source: Restek URL:[Link]
- Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]
- Title: Plots of the retention times of aniline (2), methylaniline isomers...
- Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC Intern
- Title: Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems Source: PMC - PubMed Central URL:[Link]
- Title: A Tail of Two Peaks: Troubleshooting Poor Peak Shape Source: Agilent URL:[Link]
- Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC Intern
- Title: (PDF)
- Title: Troubleshooting of Capillary Electrophoresis Source: PharmaGuide URL:[Link]
- Title: The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes Source: ResearchG
- Title: Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF Source: ResearchG
- Title: Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept Source: ACS Public
- Title: Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines Source: NIH URL:[Link]
- Title: What Are The Limitations Of Capillary Electrophoresis? Source: YouTube URL:[Link]
- Title: Interactions of HPLC Stationary Phases Source: IMTAKT URL:[Link]
- Title: High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF Source: ResearchG
- Title: Gas Chrom
- Title: Chiral Drug Separ
- Title: A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development Source: LCGC Intern
- Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
- Title: GC Column Troubleshooting Guide Source: Phenomenex URL:[Link]
- Title: Troubleshooting GC Selectivity, Resolution, and Baseline Issues Source: LCGC Intern
- Title: Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds Source: PMC - NIH URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. shimadzu.at [shimadzu.at]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the limitations of capillary zone electrophoresis (CZE)? | AAT Bioquest [aatbio.com]
- 16. youtube.com [youtube.com]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Florisil Column Cleanup for Aniline Sample Preparation
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals utilizing Florisil solid-phase extraction (SPE) for the cleanup of aniline-containing samples. This resource is designed to move beyond simple procedural lists, offering in-depth explanations, field-proven insights, and robust troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Florisil, and why is it recommended for aniline sample cleanup?
Florisil is a registered trade name for a synthetic, activated magnesium silicate.[1] It is a highly polar, porous adsorbent used in normal-phase chromatography to separate target analytes from interfering matrix components.[2][3] For aniline analysis, Florisil is particularly effective for several reasons:
-
High Polarity: Aniline and its derivatives are polar aromatic amines. Florisil's high polarity allows it to strongly retain these compounds from a nonpolar sample solution, while less polar interferences (like oils, fats, and nonpolar hydrocarbons) can be washed away.[2]
-
Separation of Nitrogen Compounds: Florisil has a well-documented affinity for nitrogen-containing compounds, making it a suitable choice for this class of analytes.[1][4]
-
Established Methodology: Its use is validated in official methods, such as the U.S. EPA Method 3620 series, which explicitly includes procedures for the cleanup of aniline and its derivatives.[1][5]
The fundamental mechanism involves adsorptive interactions (primarily hydrogen bonding) between the polar functional groups of the anilines and the active sites on the Florisil surface.
Q2: What is "activation" of Florisil, and why is it a critical step?
Activation is the process of heating Florisil to remove water, which readily adsorbs to its polar surface from the atmosphere. Water is a highly polar molecule that occupies the active sites on the adsorbent, effectively "deactivating" it.[2] An improperly activated or deactivated column will exhibit significantly reduced retention for polar analytes like aniline, leading to premature elution and poor recovery.
The standard activation procedure involves heating the Florisil in an oven, typically at 130°C overnight, and then cooling it in a desiccator to prevent rehydration before use.[1][4] It is crucial to note that the adsorptive capacity can vary between different lots of Florisil. For highly regulated or sensitive methods, this activity should be standardized using a lauric acid calibration procedure as detailed in EPA Method 3620C.[1][4]
Q3: How do I select the appropriate solvents for each step of the cleanup process?
Solvent selection is governed by the principles of normal-phase chromatography, where a polar stationary phase (Florisil) is used with relatively nonpolar mobile phases. The goal is to manipulate solvent polarity to control the retention and elution of analytes and interferences.
| Step | Purpose | Recommended Solvent(s) | Rationale |
| Conditioning | Wet the sorbent and remove impurities. | Hexane | A nonpolar solvent that prepares the column for the sample without eluting the sorbent's active sites.[6] |
| Sample Loading | Adsorb anilines onto the Florisil. | Sample dissolved in Hexane | The sample must be in a nonpolar solvent to ensure the polar anilines are strongly retained by the Florisil.[7] |
| Washing | Remove nonpolar interferences. | Hexane or Petroleum Ether | Washes away weakly retained, nonpolar matrix components without disturbing the adsorbed anilines.[7] |
| Elution | Desorb and collect the anilines. | Hexane with increasing polarity modifier (e.g., Acetone or Diethyl Ether) | A solvent stronger (more polar) than the loading/wash solvent is required to disrupt the interactions and elute the anilines. A typical starting point is 10% acetone in hexane.[8][9] |
Q4: Can I reuse a Florisil column or cartridge?
It is strongly discouraged to reuse Florisil columns or SPE cartridges in analytical workflows. The primary reasons are:
-
Irreversible Adsorption: Highly polar or reactive compounds from the sample matrix can become irreversibly bound to the active sites, altering the column's chromatographic properties for subsequent runs.
-
Cross-Contamination: Carryover from a previous sample can lead to false positives or inaccurate quantification in the next sample.[2]
-
Cost-Effectiveness: The risk of compromising valuable samples and the time required for rigorous re-validation far outweigh the minor cost of a new disposable cartridge.[2]
Detailed Experimental Protocol: Florisil Column Cleanup
This protocol provides a generalized workflow for cleaning up an organic solvent extract containing anilines. Note: Volumes and solvent ratios should be optimized for your specific application and analyte list.
Workflow Visualization
Sources
Technical Support Center: Stabilizing Aniline Compounds Against Oxidative Degradation
Welcome to the technical support center for the handling and storage of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of oxidative degradation in these sensitive compounds. Aniline and its derivatives are foundational building blocks in numerous applications; however, their electron-rich amino group makes them highly susceptible to atmospheric oxidation, leading to discoloration, impurity formation, and compromised experimental integrity.[1]
This resource provides in-depth, field-proven insights and practical protocols to ensure the long-term stability and purity of your aniline compounds.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of an aniline derivative has turned yellow or brown. What happened? A1: This discoloration is a classic indicator of oxidative degradation.[2] When exposed to atmospheric oxygen and/or light, the aniline compound undergoes oxidation, forming highly colored impurities such as nitrobenzenes, benzoquinones, and various polymeric species.[1][3][4] Even trace amounts of these oxidized products can impart a significant color change, from pale yellow to dark brown or red.[5][6]
Q2: What are the primary factors that accelerate the degradation of aniline compounds? A2: The degradation of aniline is primarily driven by three factors:
-
Oxygen: Atmospheric oxygen is the principal oxidizing agent.[3] The rate of degradation is directly related to the extent of the compound's exposure to air.
-
Light: UV radiation and even ambient light can provide the energy to initiate and catalyze oxidative reactions, a process known as photo-oxidation.[2][7][8]
-
Elevated Temperature: Higher temperatures increase the kinetic rate of oxidation, accelerating the degradation process.[9][10] Storing aniline compounds at room temperature, especially after the container has been opened, significantly reduces shelf-life.[11]
Q3: Can I still use a discolored aniline compound for my experiments? A3: The usability of a discolored aniline compound depends entirely on the sensitivity of your application.
-
For Non-Critical Applications: A slight yellowing may not significantly interfere with certain robust reactions.
-
For Sensitive Applications: In fields like drug development, catalysis, or quantitative analysis, using a discolored, and therefore impure, compound is strongly discouraged.[3] The impurities can act as inhibitors, create unwanted side-products, or interfere with analytical measurements, leading to inconsistent and unreliable results.[9] Purification by distillation or chromatography is recommended before use.[3]
Q4: How should I properly store a new, unopened bottle of an aniline compound? A4: Even before opening, proper storage is key. Store the bottle in a cool, dark, and dry location.[7][12] Refrigeration is often recommended, but always consult the manufacturer's Safety Data Sheet (SDS) for the specific compound's optimal storage temperature.[10][13] The goal is to minimize exposure to light and heat from the very beginning.
Q5: Are antioxidants necessary for storing pure aniline compounds? A5: For most laboratory-scale storage of pure aniline compounds, the rigorous exclusion of oxygen and light is the primary and most effective stabilization method. While certain phenolic compounds can inhibit aniline oxidation, adding an antioxidant introduces a new variable and potential contaminant into your system.[9][14] The compatibility of the antioxidant with your downstream application must be thoroughly validated. Therefore, for high-purity applications, focusing on inert storage conditions is the preferred strategy.
Troubleshooting Guide: Common Storage Issues
This guide provides a systematic approach to identifying and resolving common problems associated with aniline degradation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Yellow to brown discoloration of the liquid. | Exposure to atmospheric oxygen and/or light, leading to the formation of colored oxidation products.[3] | Store the compound under an inert atmosphere (e.g., nitrogen or argon) in an amber or opaque container to protect from light.[3] For long-term storage, refrigeration is recommended.[5][10] |
| Presence of insoluble particles or resinous mass. | Advanced oxidation and polymerization of degradation products.[3][5] | For immediate use, filter the aniline through a suitable syringe filter (e.g., 0.22 µm PTFE). For future prevention, strictly adhere to inert atmosphere and cold storage protocols.[3] |
| Inconsistent experimental results (e.g., low yield, unexpected byproducts). | Use of partially oxidized aniline, which contains impurities that interfere with the reaction.[9] | Purify the aniline compound by vacuum distillation or column chromatography before use.[3] Always use a fresh or properly stored sample for sensitive experiments. Confirm purity using an analytical method like HPLC or GC.[9] |
| Rapid discoloration immediately after opening a new bottle. | Improper handling after initial use, allowing atmospheric oxygen and moisture to enter the container's headspace.[3] | After first use, immediately flush the headspace of the container with an inert gas (see Protocol 2) before resealing tightly. Store in a desiccator if moisture is a concern.[10] |
Core Preventative Protocols & Methodologies
Adherence to the following protocols will significantly extend the shelf-life and maintain the purity of your aniline compounds.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, the primary oxidant, from the container's headspace, thereby preventing the initiation of the degradation cascade.[3][9] |
| Temperature | Refrigerated (2-8 °C) or as per SDS | Lowers the kinetic energy of molecules, significantly slowing the rate of any potential oxidative reactions.[5][10][15] |
| Container | Amber or Opaque Glass Bottle | Blocks UV and visible light, preventing photo-oxidation, a major degradation pathway.[3][13] The container must be tightly sealed.[10][12] |
| Handling | Minimize Air Exposure | Limit the time the container is open. Use techniques like inert gas blanketing (Protocol 2) after each use to protect the remaining material. |
| pH | Neutral (pH ~7) for solutions | For aniline solutions, storage at a neutral pH provides the best stability.[5] Both highly acidic and alkaline conditions can influence the rate of oxidation.[1][16] |
Mandatory Visualizations
Caption: Plausible oxidation pathway for aniline compounds.
Caption: Troubleshooting workflow for suspected aniline oxidation.
Experimental Protocol 1: Standard Storage Procedure for Aniline Compounds
Objective: To establish a baseline protocol for the safe and effective storage of newly acquired aniline derivatives.
Materials:
-
Unopened bottle of aniline compound
-
Refrigerator or cold room (2-8 °C)
-
Secondary containment (e.g., polypropylene tub)
-
Laboratory label
Procedure:
-
Inspect: Upon receipt, inspect the container for any damage to the seal. Note the initial color of the compound.
-
Label: If not already present, add a label with the date of receipt.
-
Locate: Place the tightly sealed, original container inside a secondary containment tub.[12]
-
Store: Immediately transfer the container to a designated, properly ventilated, cool, and dark storage area, such as a refrigerator (2-8 °C), away from direct sunlight, heat sources, and incompatible materials like strong oxidizers.[7][12][17]
-
Log: Record the compound's identity, date received, and storage location in your laboratory inventory.
Experimental Protocol 2: Inert Gas Overlay (Blanketing) Technique
Objective: To displace atmospheric oxygen from the headspace of a container after use, creating a protective inert atmosphere.
Materials:
-
Partially used container of aniline compound
-
Inert gas cylinder (high-purity Nitrogen or Argon) with a regulator
-
Two long needles (e.g., 18-gauge)
-
Tubing to connect the gas cylinder to one needle
Procedure:
-
Prepare Gas Flow: Set the regulator on the inert gas cylinder to a very low, gentle positive pressure (e.g., 1-2 psi). A slow flow can be confirmed by bubbling the gas through a small beaker of mineral oil.
-
Insert Needles: Carefully pierce the container's septum cap or liner with both the gas inlet needle and a second, shorter vent needle. Position the gas inlet needle so its tip is in the headspace, not submerged in the liquid.
-
Purge Headspace: Allow the gentle flow of inert gas to flush the headspace for 2-5 minutes.[3] The inert gas, being denser than air, will displace the oxygen, which will exit through the vent needle.
-
Seal: While the gas is still flowing, remove the vent needle first. Then, remove the gas inlet needle. This ensures a slight positive pressure of inert gas remains inside.
-
Store: Immediately reseal the container tightly with its original cap and store according to Protocol 1.
Caption: Experimental workflow for inert gas blanketing.
Experimental Protocol 3: General Purity Assessment by HPLC
Objective: To provide a general framework for developing an HPLC method to determine the purity of an aniline sample and detect potential degradation products. Note: This is a starting point; method optimization is required for specific compounds.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[18]
-
C18 reversed-phase column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Aniline sample for testing
-
High-purity reference standard of the same aniline
Procedure:
-
Standard Preparation: Prepare a stock solution of the high-purity reference standard in a suitable solvent (e.g., acetonitrile). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately prepare a solution of the aniline sample to be tested in the same solvent, aiming for a concentration within the calibration range.[9]
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).[9]
-
Gradient Program: A linear gradient from a lower to a higher percentage of acetonitrile (e.g., 20% B to 95% B over 15 minutes) to ensure separation of the main peak from more polar or non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[19]
-
Detection Wavelength: Use a UV detector set to a wavelength where the aniline compound has strong absorbance (e.g., 230-280 nm, determined by a UV scan).[19][20]
-
Injection Volume: 10 µL.[9]
-
-
Analysis & Data Processing:
-
Inject the standards and the sample solution.
-
Integrate the peak areas. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Examine the chromatogram for the presence of new, smaller peaks, which may correspond to oxidation products.[9]
-
References
- PubChem. (n.d.). Aniline. National Center for Biotechnology Information.
- Techno PharmChem. (n.d.). ANILINE.
- University of Washington. (n.d.). Aniline. Environmental Health & Safety.
- Malaysian Journal of Analytical Sciences. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS.
- ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics.
- Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
- PubMed. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. National Center for Biotechnology Information.
- PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. National Center for Biotechnology Information.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- ResearchGate. (2013). Effect of pH value on aniline adsorption on GO.
- MDPI. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- PubMed. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Center for Biotechnology Information.
- NCERT. (n.d.). Amines.
- ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration.
- Sciencemadness Discussion Board. (2005). aniline impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. technopharmchem.com [technopharmchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. carlroth.com [carlroth.com]
- 14. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-(3-Chlorophenoxy)aniline Derivative Structures
Abstract
Aniline and its derivatives are foundational scaffolds in a multitude of chemical industries, from pharmaceuticals to advanced materials.[1][2] The precise structural confirmation of these synthesized compounds is not merely a procedural step but a critical checkpoint for ensuring efficacy, safety, and reproducibility. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for the structural elucidation of 2-(3-Chlorophenoxy)aniline and its derivatives. We move beyond simple protocols to explain the causal reasoning behind methodological choices, offering a self-validating framework for analysis. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation through a multi-technique, data-driven approach.
The Imperative for a Multi-Technique Approach
No single spectroscopic technique can provide a complete and unambiguous structural profile of a complex organic molecule like this compound.[1] A robust characterization relies on the synergistic application of several methods, each providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework, revealing the precise chemical environment and connectivity of atoms.[1]
-
Mass Spectrometry (MS): Determines the molecular weight with high accuracy and offers structural clues through predictable fragmentation patterns.[1]
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the amine (N-H) and ether (C-O-C) linkages.[1][3]
-
UV-Visible (UV-Vis) Spectroscopy: Probes the electronic structure, specifically the conjugated π-systems of the aromatic rings.[4][5]
This guide will dissect each technique, presenting its core principles, a validated experimental workflow, and a guide to interpreting the resulting data for our target molecule.
Caption: Integrated workflow for the spectroscopic confirmation of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the definitive structural elucidation of organic molecules.[1] It provides detailed information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete mapping of the molecular skeleton.
Rationale & Causality
For this compound, ¹H NMR is essential for determining the substitution patterns on both aromatic rings. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values reveal the exact placement of the chloro, amino, and phenoxy groups. ¹³C NMR complements this by identifying all unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.
Predicted NMR Data
The following table summarizes the anticipated chemical shifts for this compound, based on data from analogous structures like aniline and its substituted derivatives.[6][7]
| NMR Type | Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| ¹H NMR | Aromatic Protons (C₆H₄-N) | 6.7 - 7.3 | Complex multiplets, specific shifts depend on ortho/meta/para positions relative to -NH₂ and -O-. |
| Aromatic Protons (C₆H₄-Cl) | 6.9 - 7.4 | Distinct multiplets, influenced by the electron-withdrawing Cl and ether linkage. | |
| Amine Protons (-NH₂) | ~3.5 - 4.5 (broad singlet) | Chemical shift is solvent-dependent and the signal is often broad due to quadrupole broadening and exchange. | |
| ¹³C NMR | Aromatic C-N | 140 - 150 | Downfield shift due to the electronegativity of the nitrogen atom. |
| Aromatic C-O | 155 - 160 | Significant downfield shift due to the highly electronegative oxygen atom. | |
| Aromatic C-Cl | 130 - 135 | Downfield shift characteristic of a carbon bonded to a halogen. | |
| Aromatic C-H | 115 - 130 | Range for standard aromatic carbons. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution into a 5 mm NMR tube. For high-resolution spectra, filter the solution through a small plug of glass wool in a pipette.
-
-
Instrumentation & Acquisition (300-600 MHz Spectrometer):
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse (zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.
-
Spectral Width: Typically -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more may be needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds is standard, but may be increased for quaternary carbons.
-
Spectral Width: Typically 0 to 220 ppm.
-
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling and neighbor relationships.
-
Correlate ¹H and ¹³C signals using 2D NMR experiments (like HSQC/HMBC) if the structure is novel or ambiguous.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS is the definitive technique for determining the molecular weight of a compound.[1] High-resolution mass spectrometry (HRMS) can provide the elemental formula, offering an exceptionally high degree of confidence in the compound's identity.
Rationale & Causality
For this compound (C₁₂H₁₀ClNO), MS will confirm the molecular weight of 219.67 g/mol .[9] Critically, the presence of a chlorine atom will produce a characteristic isotopic pattern for the molecular ion peak (M⁺˙) and chlorine-containing fragments. The ratio of the M⁺˙ peak to the [M+2]⁺˙ peak will be approximately 3:1, a tell-tale signature of a single chlorine atom.[10]
Predicted Mass Spectrometry Data
| Ion Type | m/z (Mass/Charge) | Predicted Relative Abundance | Identity & Rationale |
| Molecular Ion | 219 / 221 | Moderate | [M]⁺˙, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| Fragment | 127 / 129 | High | Loss of the phenoxy radical (•OC₆H₅), resulting in the stable chlorobenzenamine cation. |
| Fragment | 92 | High | Cleavage of the ether bond with charge retention on the aminophenyl fragment. |
| Fragment | 77 | Moderate | Phenyl cation [C₆H₅]⁺, common in aromatic compounds. |
Experimental Protocol: HRMS (ESI-Q-TOF or Orbitrap)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[1]
-
Scientist's Note: For Electrospray Ionization (ESI), adding 0.1% formic acid to the solvent can promote protonation ([M+H]⁺) in positive ion mode, often yielding a stronger and more stable signal than the radical cation from Electron Ionization (EI).[1]
-
-
Instrumentation & Analysis:
-
Ionization Source: ESI is versatile for many aniline derivatives. EI can also be used if the compound is sufficiently volatile and thermally stable.[10]
-
Mass Analyzer: A high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is required for accurate mass measurement and formula determination.
-
Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Collision Energy (for MS/MS): If fragmentation analysis is needed, apply a collision energy (e.g., 10-40 eV) to induce fragmentation of the parent ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺).
-
Verify the accurate mass against the theoretical mass calculated from the elemental formula (C₁₂H₁₀ClNO). The monoisotopic mass is 219.0451 Da.[11]
-
Confirm the 3:1 isotopic pattern for the chlorine atom.
-
Propose structures for major fragment ions to further corroborate the parent structure.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups.[1] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent validation tool.
Rationale & Causality
For our target molecule, IR spectroscopy will confirm the presence of the primary amine (-NH₂) and the diaryl ether (C-O-C) linkage. A primary amine is uniquely identified by the presence of two N-H stretching bands, corresponding to asymmetric and symmetric vibrations.[3] The absence of a broad O-H band (3200-3600 cm⁻¹) or a strong C=O band (1650-1800 cm⁻¹) quickly rules out alternative structures or impurities.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Structural Significance |
| N-H Stretch | 3350 - 3500 (Two bands) | Medium | Confirms the presence of a primary amine (-NH₂).[3][12] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Indicates the aromatic nature of the rings. |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong | Aromatic ring "breathing" modes. |
| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong | Characteristic of the diaryl ether linkage. |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong | Confirms the bond between the aromatic ring and the amine.[3] |
| C-Cl Stretch | 700 - 850 | Strong | Indicates the carbon-chlorine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
ATR is the preferred method for solid or liquid samples due to its simplicity. No extensive sample preparation is needed.
-
Place a small amount of the purified solid derivative directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation & Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Range: 4000-400 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum. The instrument software will automatically perform the background subtraction.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Compare the observed frequencies with the predicted values in the table above to confirm the presence of all key functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[5][8]
Rationale & Causality
The this compound structure contains two aromatic rings linked by an ether bridge, forming an extended chromophore. This conjugated system will absorb UV light, leading to characteristic π → π* transitions. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the overall conjugation and the nature of the substituents (-NH₂, -Cl, -O-).[4]
Caption: Logical relationship between spectroscopic data and structural features.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.[8]
-
-
Instrumentation & Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two matched quartz cuvettes with the pure solvent to serve as the reference and the blank.
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Replace the blank cuvette with one containing the diluted sample solution.
-
Scan the sample over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max). For this type of molecule, expect strong absorptions in the 220-280 nm range.[4]
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), which is a characteristic constant for the compound under specific solvent conditions.
-
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of a this compound derivative is achieved not by a single measurement, but by the compelling and consistent narrative told by multiple spectroscopic techniques. NMR defines the atomic connectivity, MS confirms the elemental composition and molecular weight, IR validates the presence of essential functional groups, and UV-Vis characterizes the electronic system. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can achieve an unambiguous and scientifically rigorous confirmation of their target structure, a prerequisite for any further research or development.
References
- IOSR Journal of Applied Physics (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
- PubChem. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
- PubChemLite. This compound (C12H10ClNO). [Link]
- MassBank. MSBNK-UvA_IBED-UI000201. [Link]
- The Royal Society of Chemistry (2012).
- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
- PubChem. 3-chloro-N-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 154292969. [Link]
- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Deriv
- ResearchGate. Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). [Link]
- ResearchGate. (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of.... [Link]
- RSC Publishing (2021).
- NPTEL.
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
- MDPI (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
- MDPI (2019). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]
- National Institute of Standards and Technology. Aniline - NIST WebBook. [Link]
- National Institute of Standards and Technology. m-Chloroaniline - NIST WebBook. [Link]
- National Institute of Standards and Technology. Benzenamine, 3-chloro-2-methyl- - NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wikieducator.org [wikieducator.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
comparative analysis of 2-(3-Chlorophenoxy)aniline vs 2-(4-Chlorophenoxy)aniline
An In-Depth Comparative Analysis for Researchers: 2-(3-Chlorophenoxy)aniline vs. 2-(4-Chlorophenoxy)aniline
In the landscape of synthetic chemistry and drug discovery, the subtle art of positional isomerism often dictates the line between a lead compound and a mere analogue. The substitution pattern on an aromatic ring can profoundly alter a molecule's steric, electronic, and lipophilic properties, thereby reshaping its biological activity and physicochemical characteristics. This guide presents a detailed comparative analysis of two such isomers: this compound and 2-(4-Chlorophenoxy)aniline. As a senior application scientist, my objective is to move beyond a simple recitation of data, offering instead a narrative grounded in mechanistic causality and field-proven experimental insights to guide your own research endeavors.
Foundational Physicochemical Properties: The Isomeric Divide
The initial characterization of any compound begins with its fundamental physicochemical properties. The shift of the chlorine atom from the meta (3-position) to the para (4-position) on the phenoxy ring introduces subtle yet significant changes in molecular symmetry and electronic distribution. These changes directly influence properties like melting point, boiling point, and solubility, which are critical for designing synthetic workups, purification strategies, and formulation development.
A comparative summary of their core properties is presented below.
| Property | This compound | 2-(4-Chlorophenoxy)aniline | Rationale for Difference |
| Molecular Formula | C₁₂H₁₀ClNO | C₁₂H₁₀ClNO | Identical |
| Molecular Weight | 219.67 g/mol | 219.67 g/mol | Identical |
| Melting Point | 54-56 °C | 83-85 °C | The higher symmetry of the para-isomer allows for more efficient crystal packing, requiring more energy to break the lattice. |
| Boiling Point | ~366.8 °C at 760 mmHg (Predicted) | ~366.8 °C at 760 mmHg (Predicted) | Minimal difference expected as intermolecular forces in the liquid state are less dependent on crystal packing. |
| LogP (Predicted) | 3.56 | 3.56 | The overall lipophilicity is predicted to be nearly identical as the atomic composition is the same. |
| pKa (Predicted) | 3.25 (basic) | 3.26 (basic) | The electronic influence of the distant chlorophenoxy group on the aniline amine is very similar for both isomers. |
Synthesis Strategy: The Ullmann Condensation
The most common and reliable method for constructing the diaryl ether linkage present in these molecules is the Ullmann condensation. This reaction involves a copper-catalyzed coupling between a phenol and an aryl halide. In our case, the synthesis involves coupling 2-aminophenol with either 1-bromo-3-chlorobenzene or 1-bromo-4-chlorobenzene.
The choice of a copper catalyst is critical; while traditional protocols used copper powder, modern variations often employ copper(I) salts like CuI, which are more reactive. The presence of a base, typically potassium carbonate (K₂CO₃), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.
Experimental Protocol: Synthesis of 2-(4-Chlorophenoxy)aniline
This protocol is a representative example and can be adapted for the 3-chloro isomer by substituting the aryl halide.
-
Reagent Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF (30 mL) to the flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes to create an inert atmosphere, preventing oxidation of the catalyst and reactants.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(4-Chlorophenoxy)aniline.
Workflow and Mechanistic Rationale
The workflow ensures an oxygen-free environment to maintain the catalytically active Cu(I) state and employs a standard aqueous workup to separate the organic product from the inorganic salts and polar solvent.
Caption: Ullmann Condensation Workflow for Diaryl Ether Synthesis.
Spectroscopic Differentiation: An Analytical Perspective
Distinguishing between the 3-chloro and 4-chloro isomers is straightforward using standard spectroscopic techniques, particularly ¹H and ¹³C NMR spectroscopy. The substitution pattern on the chlorophenoxy ring creates unique chemical environments for the aromatic protons and carbons, resulting in distinct splitting patterns and chemical shifts.
| Technique | This compound | 2-(4-Chlorophenoxy)aniline |
| ¹H NMR | The protons on the chlorophenoxy ring will show a complex multiplet pattern (e.g., a triplet, a doublet of doublets, etc.) characteristic of a 1,3-disubstituted ring. | The protons on the chlorophenoxy ring will exhibit a classic AA'BB' system, appearing as two distinct doublets due to the symmetry of the 1,4-disubstituted ring. |
| ¹³C NMR | Will show 12 distinct signals for the 12 unique carbon atoms in the molecule. | Due to symmetry, will show fewer than 12 signals. The carbons at the 2' and 6' positions, and the 3' and 5' positions of the phenoxy ring are chemically equivalent, reducing the total signal count. |
| IR Spectroscopy | C-Cl stretch and aromatic C-H bending frequencies will be characteristic of meta-substitution. | C-Cl stretch and aromatic C-H bending frequencies will be characteristic of para-substitution. |
The key diagnostic in ¹H NMR is the clear difference between a complex, asymmetric splitting pattern for the 3-chloro isomer and the clean, symmetrical doublets for the 4-chloro isomer's phenoxy ring protons.
Comparative Biological Activity and Applications
While these specific molecules are often used as synthetic intermediates, the chlorophenoxy aniline scaffold is a known pharmacophore. For instance, related structures have been investigated for their potential as kinase inhibitors or antimicrobial agents. Any difference in their biological activity would stem from how the position of the chlorine atom affects the molecule's overall shape and electronic properties, influencing its ability to bind to a biological target.
Let's consider a hypothetical scenario where these compounds are evaluated for cytotoxicity against a cancer cell line (e.g., HeLa). The para-substituted isomer, being more symmetric and potentially more planar, might exhibit different membrane permeability or a better fit into a specific enzyme's active site compared to the more angular meta-isomer.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and 2-(4-Chlorophenoxy)aniline in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
MTT Assay Workflow Diagram
Caption: Standard Workflow for an MTT-based Cytotoxicity Assay.
Conclusion
The comparison between this compound and 2-(4-Chlorophenoxy)aniline serves as a powerful illustration of the principle of positional isomerism. The shift of a single chlorine atom from the meta to the para position results in a demonstrably different melting point due to altered crystal lattice packing. This structural change also provides a clear analytical handle for differentiation via NMR spectroscopy, where the symmetry of the para isomer yields a much simpler spectrum. While their predicted electronic and lipophilic properties are nearly identical, these subtle steric and conformational differences could easily translate into significant variations in biological activity. For the researcher, this underscores the necessity of precise isomeric control in synthesis and rigorous, multi-faceted characterization to ensure that structure-activity relationships are correctly interpreted.
References
- This compound | C12H10ClNO - PubChem. [Link]
- 2-(4-Chlorophenoxy)aniline | C12H10ClNO - PubChem. [Link]
A Comparative Guide to the Validation of Analytical Methods for Chloroaniline Quantification in Soil
Introduction
1.1. The Environmental Significance of Chloroanilines
Chloroanilines are a class of aromatic amines that, due to their widespread use in the synthesis of dyes, pesticides, and pharmaceuticals, have become significant environmental contaminants. Their persistence in soil and potential toxicity pose a considerable risk to ecosystems and human health. The accurate and reliable quantification of these compounds in complex matrices like soil is paramount for effective environmental monitoring, risk assessment, and the development of remediation strategies.
1.2. The Critical Need for Validated Analytical Methods
To ensure that data generated from the analysis of chloroanilines in soil is fit for its intended purpose, the analytical methods used must be rigorously validated. Method validation provides documented evidence that a procedure is suitable for its intended use. This is a critical requirement for regulatory compliance and for ensuring the comparability of results between different laboratories and over time.
1.3. Overview of a Validated Method's Lifecycle
The lifecycle of a validated analytical method begins with its development, followed by a thorough validation process to demonstrate its performance characteristics. This guide will delve into the core principles of method validation, compare common analytical techniques for chloroaniline quantification, and provide a practical case study on validating a Gas Chromatography-Mass Spectrometry (GC-MS) method. The principles discussed are grounded in internationally recognized guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) and methodologies from the U.S. Environmental Protection Agency (EPA).[1][2][3][4]
Core Principles of Analytical Method Validation
2.1. Defining the Analytical Challenge
The analysis of chloroanilines in soil presents several challenges, including the complexity of the soil matrix, the potential for low concentrations of the analytes, and the presence of co-extracted interfering compounds. A robust analytical method must be able to overcome these challenges to provide accurate and precise results.
2.2. Key Validation Parameters Explained (The "Why")
Method validation is a systematic process that evaluates several key performance parameters. Understanding the "why" behind each parameter is crucial for designing and executing a successful validation study.
-
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For chloroaniline analysis, this is critical to distinguish between different isomers (e.g., 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) and to avoid interference from other soil contaminants.[5]
-
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification and is typically evaluated by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[6]
-
Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. Precision refers to the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are critical for determining the sensitivity of the method and ensuring it can meet regulatory requirements.
-
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For example, in a GC-MS method, one might test the effect of small changes in the oven temperature program or the carrier gas flow rate.
-
Recovery: In the context of soil analysis, recovery experiments are essential to determine the efficiency of the extraction procedure. This is typically done by spiking a blank soil sample with a known amount of the analyte and comparing the analytical result to that of a standard solution of the same concentration.
Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is a critical decision that will impact the performance and practicality of the chloroaniline quantification. This section compares common sample preparation and instrumental analysis techniques.
3.1. Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is crucial for isolating the target chloroanilines from the complex soil matrix and minimizing interferences.[7][8][9] Two widely used techniques are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
3.1.1. Technique A: Solid-Phase Extraction (SPE)
SPE is a well-established technique that uses a solid sorbent to selectively adsorb the analytes of interest from a liquid sample.[10] The analytes are then eluted with a small volume of a suitable solvent. SPE can provide very clean extracts, which is beneficial for protecting the analytical instrument and improving the reliability of the results.[11][12]
Detailed Protocol for SPE of Chloroanilines from Soil:
-
Soil Extraction: A known mass of soil (e.g., 5-10 g) is mixed with a suitable solvent (e.g., a mixture of acetone and hexane) and subjected to an extraction technique such as sonication or pressurized liquid extraction.
-
Extract Filtration and Concentration: The extract is filtered to remove solid particles and then concentrated to a smaller volume.
-
SPE Cartridge Conditioning: An SPE cartridge containing a suitable sorbent (e.g., C18 or Florisil) is conditioned by passing a sequence of solvents through it.
-
Sample Loading: The concentrated extract is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The chloroanilines are eluted from the cartridge with a strong solvent.
-
Final Concentration and Reconstitution: The eluate is concentrated and reconstituted in a solvent compatible with the analytical instrument.
3.1.2. Technique B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained significant popularity for the analysis of pesticides and other contaminants in food and environmental samples due to its simplicity, speed, and low solvent consumption.[7][13][14]
Detailed Protocol for QuEChERS for Chloroanilines in Soil:
-
Sample Hydration and Extraction: A known mass of soil (e.g., 10-15 g) is placed in a centrifuge tube, and water is added if the sample is dry. Acetonitrile is then added, and the tube is shaken vigorously.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate and sodium acetate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and C18). The tube is vortexed and then centrifuged.
-
Final Extract: The cleaned extract is ready for analysis by GC-MS or LC-MS.
3.1.3. Comparative Summary Table
| Feature | Solid-Phase Extraction (SPE) | QuEChERS |
| Selectivity | High, tunable with different sorbents | Good, depends on d-SPE sorbent |
| Throughput | Moderate | High |
| Solvent Consumption | Moderate to High | Low |
| Cost per Sample | Higher | Lower |
| Ease of Use | Requires more expertise | Simpler, more streamlined |
| Typical Recovery | 70-110% | 80-120% |
3.2. Instrumental Analysis: Choosing the Right Tool
The two most common instrumental techniques for the final determination of chloroanilines are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates volatile and semi-volatile compounds based on their boiling points and then detects them based on their mass-to-charge ratio.[5][15][16] It is a well-established and widely used method for the analysis of chloroanilines in environmental samples.[17][18]
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[19] For chloroaniline analysis, HPLC is often coupled with a UV detector or a mass spectrometer (LC-MS).[20][21][22][23] LC-MS can be particularly advantageous for analyzing less volatile or thermally labile compounds.
3.2.3. Performance Comparison Table
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) |
| Applicability | Volatile and semi-volatile chloroanilines | Wide range of chloroanilines, including less volatile ones |
| Sensitivity (LOQ) | Low ng/g to pg/g | Low ng/g to pg/g |
| Selectivity | High, especially with selected ion monitoring (SIM) | Very high, especially with tandem MS (MS/MS) |
| Run Time | 15-30 minutes | 5-20 minutes |
| Matrix Effects | Can be significant, may require derivatization | Can be significant, requires careful optimization |
| Cost (Instrument) | Moderate to High | High |
A Practical Guide to Method Validation: A Case Study (GC-MS Method for 4-Chloroaniline)
This section provides a practical example of how to validate a GC-MS method for the quantification of 4-chloroaniline in soil, following the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
4.1. Experimental Workflow Diagram
Caption: Workflow for the validation of a GC-MS method for 4-chloroaniline in soil.
4.2. Step-by-Step Validation Protocol
4.2.1. Preparation of Standards and Reagents
-
Prepare a stock solution of 4-chloroaniline in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.
-
Prepare spiking solutions for accuracy and recovery experiments.
4.2.2. Soil Sample Spiking and Extraction
-
Use a well-characterized blank soil sample that is known to be free of chloroanilines.
-
For accuracy and precision experiments, spike blank soil samples at three different concentration levels (e.g., low, medium, and high).
-
Extract the spiked soil samples and a blank soil sample using the optimized QuEChERS method.
4.2.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-chloroaniline (e.g., m/z 127, 92, 65).
4.2.4. Performing the Validation Experiments
-
Specificity: Analyze the extract of the blank soil and a spiked soil sample to ensure no interfering peaks are present at the retention time of 4-chloroaniline.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).
-
Accuracy and Precision: Analyze the spiked soil samples in replicate (e.g., n=6) at each concentration level. Calculate the mean recovery for accuracy and the relative standard deviation (RSD) for precision.
-
LOD/LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatograms from the lowest concentration standards (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the GC-MS method parameters (e.g., injector temperature ±5°C, oven ramp rate ±1°C/min) and analyze a mid-level spiked sample to assess the impact on the results.
-
Recovery: Calculate the recovery by comparing the mean concentration found in the spiked soil samples to the known amount of 4-chloroaniline added.
4.3. Interpreting the Results: What Does "Validated" Look Like?
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (Mean Recovery) | 70-130% |
| Precision (RSD) | ≤ 20% |
| LOD/LOQ | Sufficiently low to meet regulatory or project-specific requirements. |
| Robustness | Results should not be significantly affected by minor variations in method parameters. |
| Recovery | Within the range of 70-120% |
Conclusion: Selecting the Optimal Validated Method for Your Needs
The selection of an appropriate analytical method for the quantification of chloroanilines in soil depends on several factors, including the specific chloroanilines of interest, the required sensitivity, the available instrumentation, and the desired sample throughput. Both GC-MS and HPLC-MS are powerful techniques capable of providing accurate and reliable results when properly validated.
The case study presented in this guide provides a framework for the validation of a GC-MS method. A similar approach can be applied to the validation of an HPLC-MS method. By following a systematic and well-documented validation process, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical data, which is essential for making informed decisions regarding environmental protection and human health.
References
- U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Analytical Method. (n.d.). 8270D Solids.
- Federal Institute for Occupational Safety and Health - BAuA. (n.d.). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Thermo Fisher Scientific. (n.d.). Optimizing the Analysis of Semi-volatiles by EPA Method 8270.
- Publisso. (2024). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS).
- Phenomenex. (n.d.). Analyzing EPA Method 8270D with Zebron Semi-volatile GC Columns.
- Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314.
- UCT, Inc. (n.d.). EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS.
- Ma, C., Chen, Y., Xu, X., & Chen, R. (2019). Determination of Chloroaniline Compounds in Water by HS-GC-MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(4), 408-413.
- ResearchGate. (n.d.). Quantification results of chloroanilines - comparison of GC/MS, GC/MS-MS....
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Butyl-2,3-dichloroaniline.
- UCT, Inc. (n.d.). QuEChERS and soil analysis. An Overview.
- SIELC Technologies. (2018). 4-Chloroaniline.
- Semantic Scholar. (1992). Determination of trace amounts of 3,4-dichloroaniline by high-performance liquid chromatography with amperometric detection and its application to pesticide residue analysis.
- Kristenson, E. M., Angioi, S., Vreuls, R. J. J., Gennaro, M. C., & Brinkman, U. A. T. (2004). Miniaturised pressurised liquid extraction of chloroanilines from soil with subsequent analysis by large-volume injection-gas chromatography-mass spectrometry. Journal of Chromatography A, 1058(1-2), 243–249.
- Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications.
- UCT, Inc. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
- ResearchGate. (2025). (PDF) QuEChERS and soil analysis. An Overview.
- ResearchGate. (2025). Use of high performance liquid chromatography for soil and plant analysis.
- UCT, Inc. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.
- PubMed. (n.d.). [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry].
- Benchchem. (n.d.). Application Notes for the Analysis of 4-Chloroaniline in Environmental Samples using Isotope Dilution Mass Spectrometry.
- ResearchGate. (n.d.). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil.
- MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds.
- PubMed. (1988). Determination of 4,4'-methylenebis(2-chloroaniline) in urine by liquid chromatography with ion-paired solid-phase extraction and electrochemical detection.
- ResearchGate. (n.d.). Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient.
- ResearchGate. (n.d.). VALIDATION OF METHOD FOR 4-CHLOROANILINE AND 4,4'-BI-O-TOLUIDINE FROM DYED LEATHER.
- PubMed. (2004). Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry.
- ResearchGate. (2025). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijacskros.com [ijacskros.com]
- 7. Portico [access.portico.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. weber.hu [weber.hu]
- 10. Materials for Solid-Phase Extraction of Organic Compounds [mdpi.com]
- 11. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 4,4'-methylenebis(2-chloroaniline) in urine by liquid chromatography with ion-paired solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method [keikaventures.com]
- 16. BAuA - Articles - MAK Commission: p-Chloroaniline - Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS) - Federal Institute for Occupational Safety and Health [baua.de]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. unitedchem.com [unitedchem.com]
- 19. researchgate.net [researchgate.net]
- 20. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 21. Determination of trace amounts of 3,4-dichloroaniline by high-performance liquid chromatography with amperometric detection and its application to pesticide residue analysis | Semantic Scholar [semanticscholar.org]
- 22. Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 2-(3-Chlorophenoxy)aniline via High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of the final product's safety and efficacy. The compound 2-(3-Chlorophenoxy)aniline, a key building block in various synthetic pathways, is no exception. Minute impurities can lead to unwanted side reactions, lower yields, and introduce potentially harmful substances into the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this specific aniline derivative, objectively weighing its performance against viable alternatives.
The Analytical Imperative: Why HPLC is the Gold Standard for this compound
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile, and thermally labile aromatic amine. These characteristics make High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, the superior choice for its purity assessment.[1][2][3]
Why not other methods?
-
Gas Chromatography (GC): This technique requires the analyte to be volatile and thermally stable.[1][2] Attempting to analyze this compound by GC would necessitate high temperatures, risking thermal degradation of the molecule and leading to inaccurate purity profiles. While derivatization can sometimes overcome this, it adds complexity and potential for error to the workflow.[4]
-
Spectrophotometry (UV-Vis): While the aromatic rings in the molecule allow for UV detection, simple spectrophotometry lacks the specificity to distinguish the main compound from structurally similar impurities. It is therefore unsuitable for definitive purity testing.[5]
Reverse-Phase HPLC (RP-HPLC) excels by separating compounds based on their differential partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[5] This allows for the high-resolution separation of the main this compound peak from closely related impurities, providing a precise and accurate purity value.
Recommended HPLC Protocol for Purity Determination
This protocol is designed to be a robust, self-validating system, incorporating system suitability tests (SST) to ensure the reliability of every analytical run. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte, while the column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~2.5)B: Acetonitrile | The acidic aqueous phase suppresses the ionization of the aniline's amino group, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-20 min: 40% B to 90% B20-25 min: 90% B (hold)25-26 min: 90% B to 40% B26-30 min: 40% B (hold) | A gradient is crucial for separating impurities with a wide range of polarities. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 254 nm | The conjugated aromatic system of this compound exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring a good detector response. |
Experimental Workflow
Caption: HPLC experimental workflow from preparation to reporting.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both solutions before use.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample to a nominal concentration of 0.1 mg/mL using the same diluent.
-
System Suitability Testing (SST): Before sample analysis, inject the working standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This step is a core requirement of analytical procedure validation under guidelines like ICH Q2(R1).[8][9]
-
Chromatographic Run: Inject a diluent blank, followed by the sample solution.
-
Data Analysis: Integrate all peaks in the sample chromatogram. Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: HPLC vs. UPLC
While HPLC is the established benchmark, Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of the technique. UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures. This leads to significant performance differences.[10]
Caption: Logic for selecting an appropriate analytical method.
Performance Metrics: HPLC vs. UPLC
| Parameter | HPLC | UPLC (Ultra-Performance Liquid Chromatography) | Supporting Rationale |
| Resolution | Excellent | Superior | Smaller particles provide higher separation efficiency, resolving even very closely eluting impurities. |
| Analysis Time | ~30 minutes | ~5-10 minutes | Higher optimal flow rates and shorter columns drastically reduce run times. |
| Sensitivity | High | Higher | Sharper, narrower peaks result in a better signal-to-noise ratio, improving detection and quantitation limits.[10] |
| Solvent Consumption | Standard | Significantly Lower | Shorter run times and lower flow rates reduce solvent usage per sample, leading to cost savings and a greener method.[10] |
| System Pressure | 1000-4000 psi | 6000-15000 psi | Requires specialized instrumentation capable of handling ultra-high pressures. |
| Method Transfer | N/A | Can be complex | Transferring a method from HPLC to UPLC requires careful recalculation of gradient steps and flow rates to maintain separation integrity. |
Simulated Experimental Data
The following table presents simulated data from the purity analysis of a single batch of this compound using the validated HPLC method and a developed UPLC method.
Table 1: Simulated Purity Analysis Data
| Method | Retention Time (min) | Main Peak Area | Total Impurity Area | Calculated Purity (%) |
| HPLC | 12.45 | 4,567,890 | 23,120 | 99.50% |
| UPLC | 4.12 | 1,890,123 | 9,550 | 99.50% |
While both methods yield the same purity result, the UPLC method achieves this in a fraction of the time, highlighting its advantage in high-throughput environments.
Conclusion and Recommendation
For the routine, high-confidence purity analysis of this compound, Reverse-Phase HPLC is the definitive and most appropriate method . It offers a robust, reliable, and high-resolution separation that is perfectly suited to the analyte's chemical nature. The detailed protocol in this guide provides a validated starting point for implementation in a quality control or research setting.
Ultra-Performance Liquid Chromatography (UPLC) stands as a superior alternative, offering significant gains in speed, sensitivity, and solvent efficiency.[10] For laboratories equipped with UPLC instrumentation, transferring and re-validating this analysis is a worthwhile investment, particularly for high-throughput screening or process development applications where rapid feedback is critical. Gas Chromatography is fundamentally unsuitable for this non-volatile compound and should not be considered for accurate purity determination.
The selection between HPLC and UPLC ultimately hinges on the specific laboratory's requirements regarding sample throughput, sensitivity needs, and available instrumentation. However, both liquid chromatography techniques provide the specificity and precision required to ensure the quality of this vital chemical intermediate.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ICH Q2 Analytical Method Valid
- ICH Q2 R1: Mastering Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]
- 3-chloro-N-(2-chlorophenoxy)aniline. PubChem. [Link]
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- GC Vs.
- UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
- 2-(4-Chlorophenoxy)aniline. PubChem. [Link]
- 2-Chloro-6-(3-chlorophenoxy)aniline. PubChem. [Link]
- HPLC Methods for analysis of Aniline (herbicide precursor).
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. slideshare.net [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Mono- versus Dichloro-Aniline Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological activities of mono- and dichloro-aniline derivatives, offering insights into how the degree of chlorination impacts their efficacy and mechanism of action. By synthesizing experimental data and explaining the underlying chemical principles, this document serves as a technical resource for designing and interpreting studies involving these compounds.
Introduction: The Impact of Chlorination on Aniline's Biological Profile
Aniline, a fundamental aromatic amine, serves as a scaffold for a vast array of chemical derivatives with diverse industrial and pharmaceutical applications. The introduction of halogen atoms, particularly chlorine, to the aniline ring dramatically alters its physicochemical properties, and consequently, its biological activity. These modifications can enhance potency, modulate selectivity, and influence metabolic pathways. This guide focuses on the comparative analysis of mono- and dichloro-substituted anilines, exploring how the number and position of chlorine atoms dictate their cytotoxic, antimicrobial, and enzyme-inhibitory effects.
Comparative Biological Activities: A Data-Driven Analysis
The addition of one versus two chlorine atoms to the aniline ring results in significant differences in biological activity. Generally, an increase in chlorination is associated with increased lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. However, the position of the chlorine atoms also plays a crucial role due to electronic and steric effects.
Cytotoxicity
Chloroaniline derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. While a direct, comprehensive comparison of all isomers under identical conditions is not available in the literature, we can synthesize findings from multiple studies to illustrate the general trends.
Table 1: Representative Cytotoxic Activities (IC50) of Chloroaniline Derivatives
| Compound | Cell Line | IC50 (µM) | Key Observations |
| Monochloroanilines | |||
| 4-Chloroaniline | Not Specified | >1000 | Generally low cytotoxicity. |
| Dichloroanilines | |||
| 3,4-Dichloroaniline (DCA) | Murine Progenitors | ~300 | Exhibits significant toxicity to hematopoietic progenitors[1]. |
| 3,4-Dichloroaniline (DCA) | Human Progenitors | >500 | Human progenitors appear less sensitive than murine counterparts to DCA[1]. |
Note: The IC50 values are sourced from different studies and should be interpreted as indicative of general trends rather than for direct quantitative comparison due to variations in experimental conditions.
The data, though limited in direct comparisons, suggests that dichlorinated anilines tend to exhibit greater cytotoxicity than their monochlorinated counterparts. This increased activity is often attributed to enhanced lipophilicity, facilitating cell membrane penetration.
Antimicrobial Activity
The antimicrobial properties of chloroaniline derivatives are of significant interest. The available data indicates that dichlorinated anilines can be effective against a range of microorganisms.
Table 2: Representative Antimicrobial Activities (MIC) of Chloroaniline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Key Observations |
| Dichloroanilines | |||
| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 | Demonstrates notable antimicrobial activity. |
| 3-Bromo-4-chloroaniline | Vibrio parahaemolyticus | 175 | Shows antimicrobial efficacy. |
Note: MIC values are presented to illustrate the antimicrobial potential of dichlorinated anilines. Direct comparative data with monochlorinated anilines under the same conditions is limited.
Structure-Activity Relationship (SAR): Unraveling the "Why"
The observed differences in the biological activity of mono- and dichloro-aniline derivatives can be explained by fundamental principles of medicinal chemistry. The number and position of chlorine atoms influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.
Key SAR Principles:
-
Lipophilicity: Chlorine is a lipophilic atom. Increasing the number of chlorine atoms generally increases the overall lipophilicity of the molecule. This can lead to enhanced absorption, better penetration of cell membranes, and stronger binding to hydrophobic pockets of enzymes and receptors. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific toxicity.
-
Electronic Effects: Chlorine is an electron-withdrawing group. The presence of chlorine atoms on the aniline ring reduces the electron density of the aromatic system and the basicity of the amino group. These electronic modifications can influence the molecule's ability to participate in hydrogen bonding and other electronic interactions with its biological target.
-
Positional Isomerism: The position of the chlorine atoms (ortho, meta, para) is critical. For instance, a chlorine atom at the ortho position can cause steric hindrance, potentially affecting the binding of the molecule to its target. The electronic effects also vary with position, influencing the overall reactivity and metabolic stability of the compound.
Caption: Structure-Activity Relationship (SAR) of Chloroanilines.
Mechanisms of Action and Toxicity
The biological effects of chloroanilines are often linked to their metabolism. A key mechanism of toxicity, particularly for aniline and its derivatives, is the induction of methemoglobinemia. This condition arises from the oxidation of hemoglobin's iron from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of binding and transporting oxygen[2][3]. This process is often mediated by reactive metabolites, such as hydroxylamines and nitroso compounds, formed through cytochrome P450-mediated oxidation of the amino group[2][3].
The general trend is that the toxicity of chloroanilines increases with the number of chlorine atoms, although this can be less pronounced for highly substituted compounds[4]. The position of the chlorine atoms also influences toxicity, with para-substituted anilines often showing higher hematotoxicity[5].
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of data when comparing the biological activities of different compounds, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing cytotoxicity and antimicrobial activity.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the mono- and dichloro-aniline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (if the compounds are dissolved in a solvent like DMSO).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The biological activity of aniline derivatives is significantly influenced by the number and position of chlorine substituents. Dichloro-anilines generally exhibit enhanced biological activity, including greater cytotoxicity and antimicrobial effects, compared to their mono-chloro counterparts. This can be largely attributed to increased lipophilicity and modified electronic properties. However, the specific isomeric substitution pattern is a critical determinant of the final biological outcome.
The information presented in this guide underscores the importance of a systematic approach to studying structure-activity relationships. For researchers in drug development, a thorough understanding of these principles is essential for the rational design of more potent and selective therapeutic agents. Future research should focus on generating more comprehensive and directly comparable datasets to further elucidate the nuanced effects of chlorination on the biological activity of aniline derivatives. This will undoubtedly pave the way for the development of novel compounds with improved therapeutic profiles.
References
- Argese, E., Bettiol, C., Ghelli, A., et al. (2005). Assessment of chloroaniline toxicity by the submitochondrial particle assay. Environmental Toxicology and Chemistry, 24(4), 862-870.
- Malerba, I., et al. (2002). In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors. Toxicological Sciences, 69(2), 433-440.
- Krasowski, M. D., et al. (2009). Toxicology laboratory analysis and human exposure to p-chloroaniline. Journal of Analytical Toxicology, 33(8), 447-452.
- U.S. National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 43, 1-F20.
- New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: 4-Chloroaniline.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
- Valentovic, M. A., et al. (1995). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 78(3), 207-214.
- Cronin, M. T., & Schultz, T. W. (2004). QSAR analysis of the toxicity of aromatic compounds to Chlorella vulgaris in a novel short-term assay. Journal of Chemical Information and Computer Sciences, 44(1), 258-265.
- Sharma, R., et al. (2019). QSAR Analysis of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine Derivatives; a Theoretical Study. Journal of Molecular Structure, 1175, 74-82.
- Stewart, J. J. P., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Graphics and Modelling, 108, 107994.
- Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(27), 2935-2951.
- Sigma-Aldrich.
- Gura, T. (2021). measuring enzyme inhibition by drugs. YouTube.
- Malerba, I., et al. (2002). In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors. Toxicological Sciences, 69(2), 433-440.
Sources
- 1. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Aniline Analysis using GC/MS Techniques
An authoritative guide to the cross-validation of aniline analysis, comparing direct injection and derivatization GC/MS techniques for researchers, scientists, and drug development professionals.
Aniline is a foundational chemical intermediate in the synthesis of a vast array of products, from pharmaceuticals and dyes to polymers and agrochemicals.[1][2] However, its potential toxicity and persistence in environmental and biological matrices necessitate robust, reliable, and sensitive analytical methods for its quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][3]
This guide provides an in-depth comparison of two prevalent GC/MS methodologies for aniline analysis: a direct injection approach and a method involving chemical derivatization. We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a cross-validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7]
The Cornerstone of Reliability: Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the "why" of method validation. An analytical method is not merely a set of instructions; it is a scientific process that must be proven "fit for purpose." The ICH Q2(R1) guidelines provide a comprehensive framework for this, ensuring that the method yields data that are accurate, reliable, and reproducible.[4] Key validation parameters, which we will use to compare our two methods, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9][10]
-
Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[8][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Accuracy: The closeness of test results to the true value.[8][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: General workflow for analytical method validation based on ICH Q2(R1) guidelines.
Methodology Comparison: Direct Injection vs. Derivatization
The primary challenge in the GC analysis of aniline and its derivatives stems from their polarity, which can lead to poor peak shape (tailing) and potential interaction with active sites in the GC system.[1] This guide compares two approaches that address this challenge differently.
-
Method A: Direct Injection GC/MS. This approach is straightforward and relies on modern, inert GC columns and systems to chromatograph aniline without chemical modification. Its main advantage is speed and simplicity.
-
Method B: GC/MS with Derivatization. This method involves a chemical reaction to convert aniline into a less polar and more volatile derivative. While adding a step to the sample preparation, derivatization can significantly improve chromatographic performance and sensitivity.[1]
Experimental Protocols
The following are detailed protocols for both methods. These protocols are designed to be self-validating, incorporating quality control checks and system suitability tests.
Protocol 1: Method A - Direct Injection GC/MS
1. Scope: This method is for the quantification of aniline in a relatively clean sample matrix, such as a pharmaceutical process stream, using an external standard calibration.
2. Reagents and Standards:
- Solvent: Dichloromethane (DCM), HPLC grade.
- Aniline Reference Standard (≥99.5% purity).
- Internal Standard (IS): N-Methylaniline (≥99.5% purity).[3]
3. Standard and Sample Preparation:
- Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of aniline reference standard and dissolve in 10 mL of DCM.[3]
- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of N-Methylaniline and dissolve in 10 mL of DCM.[3]
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Fortify each standard with the internal standard to a final concentration of 10 µg/mL.
- Sample Preparation: Dilute the test sample with DCM to fall within the calibration range. Fortify with the internal standard to a final concentration of 10 µg/mL.
4. GC/MS Conditions:
- GC System: Agilent 7890B GC or equivalent.[3]
- Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
- Inlet: Splitless, 250°C.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program: 70°C (hold 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min).[11]
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Mode: Electron Ionization (EI) at 70eV.
- Data Acquisition: Selected Ion Monitoring (SIM).
- Aniline: m/z 93 (quantifier), 66, 65 (qualifiers).[12]
- N-Methylaniline (IS): m/z 107 (quantifier).[3]
Protocol 2: Method B - GC/MS with Derivatization
1. Scope: This method is for the trace-level quantification of aniline in complex matrices (e.g., serum, wastewater) where enhanced sensitivity and peak shape are required.
2. Reagents and Standards:
- Reagents from Method A.
- Derivatizing Reagent: 4-Carbethoxyhexafluorobutyryl chloride (4-CBH).[13]
- Extraction Solvent: Chloroform.
- Reconstitution Solvent: Ethyl Acetate.
- Sodium Hydroxide (1.0 M).
3. Standard and Sample Preparation:
- Calibration Standards: Prepare aqueous calibration standards of aniline from 0.05 µg/mL to 5.0 µg/mL.
- Sample/Standard Derivatization Workflow:
- To 1 mL of sample or standard, add the internal standard (N-Methylaniline).
- Make the solution alkaline with 1.0 M NaOH.
- Extract the aniline and IS with chloroform.
- Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
- Add 50 µL of 4-CBH to the residue to derivatize the analytes.[13]
- Evaporate the excess derivatizing reagent.
- Reconstitute the residue in 50 µL of ethyl acetate for GC/MS analysis.[13]
4. GC/MS Conditions:
- Use the same GC/MS system and column as in Method A.
- Oven Program: Adjust as needed to ensure good separation of derivatized peaks. A typical starting point would be: 100°C (hold 1 min), ramp to 280°C at 15°C/min (hold 10 min).
- Data Acquisition (SIM):
- Derivatized Aniline: m/z 343 (Molecular Ion).[13]
- Derivatized N-Methylaniline (IS): m/z 357 (Molecular Ion).[13]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Comparative experimental workflows for direct vs. derivatization analysis of aniline.
Performance Cross-Validation
The ultimate test of these methods is a side-by-side comparison of their validation parameters. The data presented below is a synthesis based on typical performance characteristics reported in the literature.
| Validation Parameter | Method A: Direct Injection | Method B: Derivatization | Rationale for Performance |
| Specificity | High (Mass selective detector) | Very High | Both methods use MS for high specificity. Derivatization can further reduce matrix interference by shifting the analyte to a cleaner region of the chromatogram. |
| Linearity (r²) | ≥ 0.998 (0.5 - 50 µg/mL) | ≥ 0.999 (0.05 - 5.0 µg/mL) | Both methods show excellent linearity. The derivatization method is typically applied to a lower concentration range.[13] |
| LOD | ~0.15 µg/mL | ~0.03 µg/mL (or 0.1 mg/L in serum) | Derivatization creates a compound with better chromatographic properties and a higher mass, moving it away from low-mass background noise, thus improving the signal-to-noise ratio.[9][13] |
| LOQ | ~0.5 µg/mL | ~0.1 µg/mL | Consistent with LOD, the improved signal allows for more precise and accurate quantification at lower levels. The signal-to-noise ratio for LOQ is typically targeted at 10:1.[8][9] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | The derivatization reaction is highly efficient, and the resulting derivative is more stable during GC analysis, leading to potentially higher and more consistent recovery. |
| Precision (%RSD) | < 5% | < 4% (Within-run precision) | The improved peak shape and signal intensity of the derivatized analyte often lead to better integration and thus higher precision. A within-run precision of 3.8% has been reported for a derivatization method.[13] |
| Throughput | High | Moderate | The additional steps of extraction and derivatization reduce the sample throughput compared to the direct injection method. |
Expert Insights & Conclusion
The choice between direct injection and derivatization is not a matter of one being universally "better," but rather which is more "fit for purpose."
Choose Method A (Direct Injection) when:
-
High Throughput is Critical: The workflow is significantly faster.
-
Analyte Concentrations are High: The sensitivity is sufficient for process control or purity analysis where aniline is not a trace component.
-
Sample Matrices are Clean: The risk of interference or column degradation is low.
Choose Method B (Derivatization) when:
-
Trace-Level Detection is Required: The enhanced sensitivity (lower LOD/LOQ) is essential for applications like determining genotoxic impurities, environmental monitoring, or bioanalysis.
-
The Sample Matrix is Complex: Derivatization can help isolate the analyte from interfering compounds, improving specificity and accuracy.
-
Peak Shape is Problematic: If direct injection results in significant peak tailing, derivatization offers a robust solution to improve chromatography.[1]
This guide demonstrates that a thorough understanding of analytical validation principles is essential for comparing and selecting the appropriate GC/MS technique. By grounding our protocols in the authoritative framework of the ICH Q2(R1) guidelines, we can ensure the generation of scientifically sound and trustworthy data, regardless of the chosen methodology. The cross-validation data clearly shows a trade-off between the speed and simplicity of direct injection and the superior sensitivity and performance of derivatization for trace analysis.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: ICH URL:[Link]
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL:[Link]
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
- Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics, Inc. URL:[Link]
- Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: Pharma Beginners URL:[Link]
- Title: A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium Source: Asian Journal of Research in Chemistry URL:[Link]
- Title: Analytical Validation Quick Reference Guide Source: Chrom Cares URL:[Link]
- Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL:[Link]
- Title: Determination of Aniline in Soil by ASE/GC-MS Source: MDPI URL:[Link]
- Title: Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. environics.com [environics.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. gcms.cz [gcms.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 13. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Anilines: From Classical Reductions to Modern Cross-Coupling Reactions
Substituted anilines are fundamental building blocks in the synthesis of a vast array of commercially important molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] The continued demand for these versatile intermediates drives the development of more efficient, selective, and sustainable synthetic methodologies. This guide provides a comparative analysis of established and novel synthetic routes to substituted anilines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols for key transformations.
The Enduring Relevance of Classical Methods: Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a cornerstone of organic synthesis, valued for its simplicity, cost-effectiveness, and the wide availability of nitroaromatic precursors through electrophilic aromatic nitration.[1]
Mechanistic Overview
The classical approach typically involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl).[2][3] The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with protonation steps facilitating the sequential reduction to nitroso, hydroxylamino, and finally the amino group.
Experimental Workflow: Nitroarene Reduction
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following table provides a comparative overview of the classical nitroarene reduction and the modern Buchwald-Hartwig amination.
| Feature | Nitroarene Reduction (Fe/HCl) | Buchwald-Hartwig Amination |
| Starting Materials | Nitroarenes, Metals (Fe, Sn), Acid | Aryl Halides/Triflates, Amines |
| Catalyst | Stoichiometric metal | Catalytic Palladium with Ligand |
| Reaction Conditions | Harsh (acidic, high temp.) | Generally milder |
| Substrate Scope | Limited by functional group tolerance to acidic conditions | Broad, high functional group tolerance |
| Yield | Generally high | Often very high (can exceed 95%) |
| Green Chemistry Metrics | ||
| Atom Economy | Moderate | Lower (due to halide and base waste) |
| E-Factor | High (due to metal waste and salts) | Can be high, but catalyst recycling helps |
| Process Mass Intensity (PMI) | High | Can be lower with optimization |
| Cost | Low material cost | Higher cost (palladium catalyst, ligands) |
Head-to-Head: Synthesis of 4-Methoxy-N-phenylaniline
To provide a more concrete comparison, let's consider the synthesis of 4-methoxy-N-phenylaniline via two different routes.
| Method | Starting Materials | Reagents & Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Buchwald-Hartwig | 4-Chloroanisole, Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 98 | [4] |
| Nitroarene Reduction | 4-Nitroanisole | SnCl₂·2H₂O, HCl | Ethanol | Reflux | ~90 (representative) | [3] |
This example highlights the superior yield often achievable with modern cross-coupling methods under optimized conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of Aniline from Nitrobenzene via Sn/HCl Reduction
Materials:
-
Nitrobenzene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add nitrobenzene (10.0 g, 81.2 mmol) and granulated tin (24.0 g, 202 mmol).
-
Slowly add concentrated hydrochloric acid (100 mL) in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until the yellow color of nitrobenzene disappears.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline to litmus paper. This will precipitate tin hydroxides.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude aniline can be purified by distillation. Collect the fraction boiling at 184 °C. The expected yield is approximately 6-7 g.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
Materials:
-
4-Chloroanisole
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (10 mL), 4-chloroanisole (713 mg, 5.0 mmol), and aniline (558 mg, 6.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-(4-methoxyphenyl)aniline. The expected yield is typically high, around 90-98%. [4]
Green Chemistry Considerations
The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes. [5][6]
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. Reductions of nitroarenes can have a higher atom economy than cross-coupling reactions, which generate stoichiometric amounts of salt byproducts.
-
E-Factor and Process Mass Intensity (PMI): These metrics quantify the amount of waste generated per unit of product. [5][7][8]Classical reductions often have high E-Factors and PMIs due to the use of stoichiometric metal reagents and the generation of large volumes of aqueous waste. While Buchwald-Hartwig aminations can also have significant PMIs due to solvent usage, catalyst recycling and process optimization can mitigate this.
Conclusion
The synthesis of substituted anilines is a mature field that continues to evolve. While classical methods like nitroarene reduction remain valuable for their simplicity and low cost, modern catalytic C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer unparalleled scope, efficiency, and functional group tolerance. The choice of synthetic route should be guided by a careful consideration of the specific target molecule, scalability, economic factors, and the principles of green chemistry. As the field progresses, the development of more active and robust catalysts, as well as the use of greener reaction media, will continue to shape the landscape of aniline synthesis.
References
- [Author], [Year]. Title of a relevant book or review on Buchwald-Hartwig amination. [Source, e.g., Publisher or Journal]. [URL]
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons. [Link]
- [Author], [Year]. Title of a relevant article on nitroarene reduction with Fe/HCl. [Journal Name], Volume, pages. [URL]
- [Author], [Year]. Title of a comparative study on aniline synthesis. [Journal Name], Volume, pages. [URL]
- [Author], [Year]. Title of a review on the applications of anilines in pharmaceuticals. [Journal Name], Volume, pages. [URL]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
- [Author], [Year]. Title of a specific research article detailing the Buchwald-Hartwig amination of 4-chloroanisole. [Journal Name], Volume, pages. [URL]
- [Author], [Year]. Title of a relevant article on catalyst performance in Buchwald-Hartwig amination. [Journal Name], Volume, pages. [URL]
- [Author], [Year]. Title of a specific research article detailing the reduction of a nitroarene with SnCl2/HCl. [Journal Name], Volume, pages. [URL]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI)
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- [Author], [Year]. Title of a review on green chemistry metrics. [Journal Name], Volume, pages. [URL]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Techno-economic analysis of aniline production via amination of phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 7. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Aniline-Based Inhibitors
This guide provides an in-depth, objective comparison of the performance of aniline-based inhibitors against various protein targets, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will delve into the causality behind experimental choices in molecular docking protocols and provide a detailed, self-validating workflow for assessing the potential of aniline-based compounds as therapeutic agents.
The Significance of Aniline-Based Inhibitors and Molecular Docking
Aniline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthetic tractability and ability to form key interactions with biological targets make them a cornerstone of modern drug design. A notable class of aniline-containing drugs are the tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers.[1][2] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[3] This technique allows us to rationalize the binding affinity and selectivity of inhibitors, thereby guiding the optimization of lead compounds.
Comparative Docking Performance of Aniline Derivatives
The efficacy of aniline-based inhibitors is highly dependent on their substitution pattern and the topology of the target protein's active site. Below is a comparative summary of docking studies performed on various aniline derivatives against different protein targets. It is crucial to note that docking scores are highly dependent on the software, scoring function, and specific protocol used, and thus, direct comparison of scores across different studies should be approached with caution.[4]
| Compound Class | Target Protein(s) | Docking Software/Method | Key Quantitative Data & Findings | Reference(s) |
| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR, RET | AutoDock Vina | 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) exhibited the highest affinity for EGFR and RET with binding energies of –9.7 and –8.7 kcal/mol, respectively.[5][6] | [5][6] |
| 4-Anilinoquinazoline Derivatives | EGFR | Indirect Docking | Modifications at the 3'-position of the anilino group and the 6-alkoxy site of the quinazoline ring had minimal interference with the formation of essential hydrogen bonds with the EGFR active site. Compounds 19 and 20 were the most potent inhibitors with IC50 values of 12.1±1.6 nM and 13.6±0.8 nM, respectively.[4][7] | [4][7] |
| 4-Anilinoquinazoline Derivatives | DNA Gyrase | Not explicitly stated | Docking scores ranged from –7.07 to -8.16 kcal/mol. The most promising inhibitor, compound 4c, showed a dock score of -8.16 kcal/mol.[8] | [8] |
| Tyrosine Kinase Inhibitors (e.g., Lapatinib) | HER2, HER4 | FlexX | Lapatinib demonstrated the highest binding scores of -32.36 kcal/mol and -35.76 kcal/mol with HER2 and HER4 proteins, respectively.[1] | [1] |
| Mono/Dichloro Aniline Derivatives | E. coli protein (PDB: 2Y2T) | Glide, AutoDock | Compound 12e was identified as the most active. Glide results showed H-bond formation with GLN 94, while AutoDock revealed pi-alkyl and pi-pi stacking interactions with PRO 97 and PHE 8.[9] | [9] |
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
This section provides a detailed, field-proven protocol for performing a molecular docking study of an aniline-based inhibitor against a protein target using AutoDock Vina, a widely used and freely available software.[10][11]
Rationale for Methodological Choices
-
Protein Preparation : Crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking.[12] They often contain water molecules, co-factors, and co-crystallized ligands that can interfere with the docking process. Hydrogen atoms are also typically absent and must be added, as they are crucial for forming hydrogen bonds.[3]
-
Ligand Preparation : A 2D representation of a ligand is insufficient for docking. It must be converted to a 3D structure and its energy minimized to find a stable, low-energy conformation.[13] Assigning correct partial charges and defining rotatable bonds are also critical for the scoring function to accurately calculate binding affinity.[14]
-
Grid Box Definition : The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. Its size and location are critical; it should encompass the entire active site of the protein to ensure that the native binding pose can be found.[3]
Detailed Protocol
Step 1: Protein Preparation
-
Obtain Protein Structure : Download the 3D crystal structure of your target protein from the . For this example, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain.
-
Clean the PDB File : Open the PDB file in a molecular visualization software like UCSF Chimera or PyMOL.
-
Remove all water molecules.
-
Delete any co-crystallized ligands and co-factors that are not essential for the binding of your aniline-based inhibitor.
-
-
Prepare for AutoDock : Using AutoDock Tools (ADT):
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT file format (e.g., protein.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure : Draw your aniline-based inhibitor in a chemical drawing software like ChemDraw or Marvin Sketch and save it as a 3D structure (e.g., in MOL or SDF format).
-
Energy Minimization : Use a program like Avogadro or the tools within your molecular modeling suite to perform an energy minimization of the ligand's 3D structure. This step ensures a sterically favorable conformation.
-
Prepare for AutoDock : Using ADT:
-
Load the ligand file.
-
Detect the root of the ligand and choose the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).[15]
-
Step 3: Grid Box Generation
-
Load Prepared Molecules : In ADT, load the prepared protein.pdbqt and ligand.pdbqt files.
-
Define the Grid Box :
-
Navigate to Grid > Grid Box.
-
Center the grid box on the active site of the protein. If a co-crystallized ligand was present, you can center the box on its original location.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a buffer of a few angstroms in each dimension.
-
Note down the coordinates of the center of the grid box and its dimensions (x, y, z).
-
Step 4: Running the Docking Simulation
-
Create a Configuration File : Create a text file (e.g., conf.txt) with the following information:
-
Execute AutoDock Vina : Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Step 5: Analysis of Results
-
Examine the Log File : The results.log file will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.[16]
-
Visualize Docking Poses : Open the protein.pdbqt and the results.pdbqt files in a molecular visualization program.
-
Analyze Interactions : Examine the top-ranked poses to identify key molecular interactions, such as:
-
Hydrogen bonds : Look for hydrogen bond donors and acceptors on both the ligand and the protein that are within an appropriate distance and geometry. For many aniline-based EGFR inhibitors, a key hydrogen bond is formed with the backbone NH of Met769 in the hinge region.[17]
-
Hydrophobic interactions : Identify nonpolar regions of the ligand that are in close contact with hydrophobic residues in the active site.[18]
-
Pi-stacking interactions : Look for aromatic rings on the ligand and protein that are oriented in a parallel or T-shaped manner.
-
Protocol Validation
A critical step in ensuring the reliability of your docking protocol is to perform a re-docking experiment.[19] If the crystal structure of your target protein in complex with a known ligand is available, you should first dock this known ligand into the protein's active site. A successful docking protocol is generally considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[5]
Visualizing Workflows and Interactions
Generalized Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Aniline-Based Inhibitor Interaction with a Kinase Active Site
Caption: Key interactions of an aniline-based inhibitor.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative molecular docking studies of aniline-based inhibitors, complete with a detailed experimental protocol and the rationale behind key methodological choices. The data presented herein underscores the utility of molecular docking in identifying potent and selective inhibitors for a range of therapeutic targets. As computational resources and algorithms continue to advance, we anticipate that in silico methods will play an even more integral role in accelerating the discovery and development of novel aniline-based therapeutics.
References
- KBbox. (n.d.). Small Molecule Docking.
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
- The Scripps Research Institute. (n.d.). AutoDock.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Darabi, F., et al. (2016). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences, 11(4), 299–307.
- ResearchGate. (2015). How can I validate a docking protocol?
- Wikipedia. (n.d.). List of protein-ligand docking software.
- Prajapati, M., et al. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science, 12(1), 133-140.
- MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(15), 4471.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide.
- Prajapati, M., et al. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science, 12(1), 133-140.
- Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 663535.
- Fathi, M., et al. (2021). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences, 16(5), 487–502.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 329-337.
- Springer. (2022). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of the Indian Chemical Society, 99(11), 100753.
- MDPI. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1387.
- ResearchGate. (2022). Molecular docking analysis and binding energies of synthesized compounds against DNA Gyrase (1aj6).
- ResearchGate. (n.d.). Chemical structures of selected EGFR inhibitors.
- PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 54, 647-656.
- ResearchGate. (n.d.). The interactions of the molecules under investigation in the active site of EGFR receptor (Continued).
- ResearchGate. (2023). Journal of Chemistry and Technologies.
- ResearchGate. (2012). Is it necessary to minimize protein before docking?
- Medium. (2022). Create a Flowchart using Graphviz Dot.
- Graphviz. (n.d.). Graphviz.
- Quora. (2021). How does one prepare proteins for molecular docking?
- Global Research Online. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
- MDPI. (2022). Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryli. Molecules, 27(14), 4596.
- ResearchGate. (2019). Molecular docking proteins preparation.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?
- Chad's Blog. (2021). Building diagrams using graphviz.
- Stack Overflow. (2015). using graphviz to create tcp flow diagrams?
Sources
- 1. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechworldindia.in [biotechworldindia.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. scribd.com [scribd.com]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
A Researcher's Guide to Evaluating the Agrochemical Potential of 2-(3-Chlorophenoxy)aniline Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals to assess the agrochemical efficacy of novel compounds based on the 2-(3-Chlorophenoxy)aniline scaffold. Given the absence of commercially prevalent agrochemicals with this exact structure, this document serves as a methodological guide to systematically evaluate its potential, using established standards from the structurally related and well-understood diphenyl ether class of herbicides as a benchmark for comparison.
Introduction: The this compound Scaffold and its Agrochemical Relevance
The this compound structure, a type of diphenylamine derivative, shares significant structural homology with the diphenyl ether class of agrochemicals. These molecules are characterized by two phenyl rings linked by an ether or amine bridge. This structural motif is a cornerstone of many successful herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).
The core hypothesis is that the this compound scaffold may exhibit similar biological activity. The presence of a chlorine substituent on one of the phenyl rings is a common feature in many active agrochemicals, often enhancing their binding affinity to the target site. This guide will detail the experimental pathways to validate this hypothesis and quantify the efficacy of novel derivatives.
Predicted Mode of Action: Learning from Structural Analogs
Based on its structural similarity to diphenyl ether herbicides like Acifluorfen and Oxyfluorfen, the most probable mode of action for this compound derivatives is the inhibition of protoporphyrinogen oxidase (PPO).
The PPO Inhibition Pathway:
-
PPO Enzyme: This enzyme, located in the chloroplasts of plants, is crucial for the synthesis of chlorophyll and heme.
-
Inhibition: The agrochemical molecule binds to the active site of the PPO enzyme, blocking its natural substrate, protoporphyrinogen IX.
-
Accumulation: This blockage leads to the accumulation of protoporphyrinogen IX in the cytoplasm.
-
Oxidation & Peroxidation: The excess protoporphyrinogen IX is rapidly oxidized, leading to the formation of highly reactive singlet oxygen species.
-
Cellular Damage: These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. This manifests as rapid bleaching and necrosis of plant tissues.
Caption: Hypothesized mode of action for this compound derivatives.
Experimental Design for Efficacy Evaluation
To objectively assess the efficacy of a novel this compound derivative, a multi-tiered experimental approach is recommended. This involves in vitro enzyme assays and in vivo whole-plant studies, with a known PPO-inhibiting herbicide serving as a positive control.
Benchmark Compound: Acifluorfen (a commercial diphenyl ether herbicide).
In Vitro PPO Enzyme Inhibition Assay
This experiment directly measures the interaction between the test compound and the target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PPO and compare it to the benchmark.
Protocol:
-
Enzyme Extraction: Isolate functional PPO enzyme from a suitable plant source, such as etiolated barley (Hordeum vulgare) seedlings.
-
Assay Preparation: In a 96-well microplate, prepare reaction mixtures containing a buffered solution, the extracted PPO enzyme, and varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM). Include wells with Acifluorfen as a positive control and a DMSO-only vehicle control.
-
Initiate Reaction: Add the substrate, protoporphyrinogen IX, to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the rate of formation of protoporphyrin IX by measuring the increase in fluorescence or absorbance at a specific wavelength over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Whole-Plant Greenhouse Efficacy Trials
This experiment evaluates the compound's herbicidal activity on living plants.
Objective: To determine the effective dose required to achieve 50% growth reduction (GR50) on target weed species.
Protocol:
-
Plant Cultivation: Grow indicator weed species, such as velvetleaf (Abutilon theophrasti) and common lambsquarters (Chenopodium album), in pots under controlled greenhouse conditions until they reach the 2-3 true leaf stage.
-
Compound Application: Prepare solutions of the this compound derivative and Acifluorfen at a range of application rates (e.g., 10, 50, 100, 200, 500 g a.i./ha). Apply the solutions as a post-emergence foliar spray using a calibrated track sprayer. Include an untreated control group.
-
Evaluation: At 7 and 14 days after treatment (DAT), visually assess the percentage of plant injury (necrosis, stunting, chlorosis) on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At 14 DAT, harvest the above-ground biomass for each plant, dry it in an oven, and weigh it.
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use regression analysis to determine the GR50 value for each compound on each species.
Caption: Experimental workflow for efficacy evaluation.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for direct comparison.
Table 1: In Vitro PPO Enzyme Inhibition
| Compound | IC50 (µM) |
|---|---|
| This compound Derivative | [Experimental Value] |
| Acifluorfen (Benchmark) | [Experimental Value] |
Table 2: Whole-Plant Herbicidal Efficacy (14 DAT)
| Compound | Velvetleaf GR50 (g/ha) | Common Lambsquarters GR50 (g/ha) |
|---|---|---|
| This compound Derivative | [Experimental Value] | [Experimental Value] |
| Acifluorfen (Benchmark) | [Experimental Value] | [Experimental Value] |
Interpretation:
-
A lower IC50 value in the in vitro assay indicates a higher potency at the target site. A value comparable to or lower than Acifluorfen would be a promising result.
-
Lower GR50 values in the greenhouse trials signify greater whole-plant efficacy. The spectrum of activity can be assessed by comparing GR50 values across different weed species.
-
Strong correlation between low IC50 and low GR50 values would provide robust evidence that PPO inhibition is the primary mode of action for the novel compound.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluate the agrochemical potential of novel this compound derivatives. By comparing their performance against a well-established diphenyl ether herbicide, researchers can generate the critical data needed to validate this chemical scaffold as a viable foundation for new herbicide development. Positive results from these initial screens would warrant further investigation into crop selectivity, environmental fate, and toxicological profiles to determine the commercial feasibility of lead compounds.
References
- Protoporphyrinogen Oxidase-Inhibiting Herbicides.Source: Weed Science Society of America (WSSA). [Link]
- The Target of Protoporphyrinogen Oxidase-Inhibiting Herbicides.Source: ScienceDirect, Topics in Current Chemistry. [Link]
Safety Operating Guide
2-(3-Chlorophenoxy)aniline proper disposal procedures
An Expert's Guide to the Proper Disposal of 2-(3-Chlorophenoxy)aniline
The disposal of any chemical requires a foundational understanding of its intrinsic hazards. For this compound, a halogenated aromatic amine, a conservative approach is paramount, as comprehensive toxicological data is not yet available[1]. This guide, therefore, is built on the principles of risk mitigation through established hazardous waste management protocols.
Part 1: Hazard Assessment and Waste Characterization
Before any handling or disposal can occur, a thorough understanding of the chemical's risks is essential. The generator of the waste is legally responsible for its proper characterization[2].
Identification and Hazard Profile
This compound is classified as an irritant[3][4]. According to its Safety Data Sheet (SDS), it presents specific, immediate health risks that dictate handling and personal protective equipment (PPE) requirements[1][3]. While the toxicological properties of this specific isomer have not been fully investigated, data from structurally similar compounds, such as 2-(4-Chlorophenoxy)aniline, suggest potential for harm if swallowed, inhaled, or absorbed through the skin[1][5].
| Property | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 76838-73-8 | [1][3] |
| Molecular Formula | C₁₂H₁₀ClNO | [3] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [3] |
| Primary Hazard | Irritant | [1][3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1] |
RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is either specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[2].
This compound is not explicitly found on the P-list (acutely toxic) or U-list (toxic) of discarded commercial chemical products[6]. Therefore, its classification must be determined by its characteristics.
-
Toxicity: As a chlorinated aromatic amine, this compound is presumed to be toxic. The most prudent and compliant approach is to manage it as a toxic hazardous waste . Final determination may require a Toxicity Characteristic Leaching Procedure (TCLP) to identify specific EPA waste codes (D004-D043), though this is typically performed by the disposal facility[7][8]. For laboratory-scale waste, it is often sufficient to classify it based on known hazards of the chemical class.
Consult your institution's Environmental Health & Safety (EHS) department for specific state or local waste codes that may apply.
Part 2: Step-by-Step Disposal Protocol
The following protocol is based on the industry-standard "lab pack" method, which ensures the safe consolidation and transport of small quantities of laboratory chemicals[9].
Step 1: Don Personal Protective Equipment (PPE)
Given the known hazards, the following minimum PPE must be worn before handling the waste container:
-
Eye Protection: Chemical safety goggles[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene)[1].
-
Body Protection: A standard laboratory coat. Protective clothing and chemical-resistant boots are recommended for larger quantities[1].
-
Work Area: All handling of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors[1].
Step 2: Segregate the Waste
Proper segregation is critical to prevent dangerous chemical reactions[10].
-
Primary Container: Store waste this compound in a dedicated, sealed, and clearly labeled container. Do not mix it with any other waste streams.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Avoid Incompatibles: Ensure the storage area is physically separate from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids (e.g., nitric acid, sulfuric acid), and strong bases (e.g., sodium hydroxide)[1].
Step 3: Package for Disposal (Lab Pack)
This step involves placing the primary waste container into a larger, approved shipping drum. This is often performed by your institution's EHS personnel or a licensed waste contractor, but understanding the process is crucial.
-
Select Outer Container: Use a U.S. Department of Transportation (DOT)-approved drum, typically 55 gallons, made of steel or fiber[11].
-
Add Absorbent: Place a layer of inert, non-biodegradable absorbent material, such as vermiculite, at the bottom of the drum[11].
-
Place Waste Container: Carefully place the sealed primary container of this compound into the drum. Ensure it is upright and not touching the sides.
-
Backfill with Absorbent: Add more vermiculite around and on top of the container until it is fully cushioned and all potential void space is filled. This prevents breakage and absorbs any potential leaks during transit.
-
Seal the Drum: Securely fasten the lid and locking ring on the drum.
Step 4: Label the Waste Container
Accurate labeling is a legal requirement and ensures safe handling. The label on the primary container and the final drum must include:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound".
-
CAS Number: "76838-73-8".
-
Hazard Information: "Irritant, Toxic".
-
Generator Information: Your name, lab, and contact information.
Step 5: Arrange for Final Disposal
Hazardous waste must be handled by professionals.
-
Contact EHS: Notify your institution's Environmental Health & Safety department that you have a container of hazardous waste ready for pickup.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company[10]. They will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Destruction: The recommended disposal method for chlorinated aromatic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing[9]. This process is necessary to completely destroy the stable aromatic ring structure and to neutralize the resulting acidic gases (e.g., hydrogen chloride) to prevent air pollution[9][12].
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, laboratory professionals can manage their chemical waste streams responsibly, upholding the highest standards of safety, ethics, and scientific integrity.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
- 2-(4-Chlorophenoxy)aniline Hazard Information.
- What is a Lab Pack?. Pollution Control Inc. [Link]
- This compound Properties. Chemical-Suppliers.com. [Link]
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Hazardous waste characteriz
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, Royal Society of Chemistry. [Link]
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
- The Importance of Proper Waste Characterization An Overview of the TCLP & RCI Tests. Pace Analytical. [Link]
- Aromatic Amine DECONtamination Solution Safety D
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
- Identification and Listing of Hazardous Waste.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. practicegreenhealth.org [practicegreenhealth.org]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | CAS 76838-73-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. alsglobal.com [alsglobal.com]
- 8. la-awma.org [la-awma.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. scbt.com [scbt.com]
- 12. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling 2-(3-Chlorophenoxy)aniline
A Researcher's Guide to Safely Handling 2-(3-Chlorophenoxy)aniline
As researchers and scientists dedicated to advancing drug development, our work with novel chemical compounds forms the bedrock of innovation. However, with great discovery comes great responsibility. The safe handling of these compounds is not merely a matter of compliance but a cornerstone of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that, while promising in research, demands careful and informed handling.
Our commitment is to empower you with knowledge that goes beyond the product, ensuring that your focus remains on your research, confident in the safety of your laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and expertise.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as an irritant.[1] While comprehensive toxicological data is not as extensive as for more common reagents, the available safety data sheets (SDS) for it and structurally related compounds indicate several key hazards that must be addressed through appropriate personal protective equipment (PPE) and handling protocols.
Based on data for analogous compounds, the primary hazards include:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation/Damage: Contact with the eyes can lead to serious irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[2][3]
These hazards necessitate a stringent approach to exposure prevention. The following sections detail the specific PPE and procedures required to handle this compound safely.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and airborne particles, preventing serious eye irritation or damage.[1] |
| Skin Protection | Nitrile or other appropriate chemical-resistant gloves.[2] A fully-buttoned lab coat.[5] | Prevents skin contact, which can cause irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][6] | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[2][4] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it correctly to avoid cross-contamination.[2]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is essential for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[5][7]
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Assemble all necessary equipment and reagents before retrieving the this compound container.
-
Don the appropriate PPE as outlined in the table above.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within the chemical fume hood to contain any dust.[6][7]
-
Use non-sparking tools for handling the solid.[6]
3. Experimental Use:
-
When adding the compound to a reaction mixture, do so slowly and carefully to avoid splashing or aerosol generation.
-
Maintain a clean and organized workspace throughout the experiment.
4. Post-Experiment Clean-up:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][6]
-
Properly dispose of all waste as detailed in the disposal plan below.
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Our goal is to foster a proactive safety culture, ensuring that groundbreaking science and a secure working environment go hand in hand.
References
- Safety Data Sheet. (2025, January 12). CATO Research Chemical Inc.
- This compound. Matrix Scientific.
- 3-((2-Chlorophenoxy)methyl)aniline Safety Data Sheet. AK Scientific, Inc.
- Safety Data Sheet. (2024, November 1). Aaron Chemicals.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Material Safety Data Sheet - 2,3-dichloro aniline 98%. (n.d.). Oxford Lab Fine Chem LLP.
- Aniline Safety Information. (n.d.). Washington State University.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
